(S)-1,4-Benzodioxane-2-carboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S)-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H,10,11)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBHAQMOBKLWRX-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=CC=CC=C2O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350736 | |
| Record name | (2S)-2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70918-54-6 | |
| Record name | (2S)-2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-1,4-Benzodioxane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-1,4-Benzodioxane-2-carboxylic acid chemical properties
An In-depth Technical Guide to (S)-1,4-Benzodioxane-2-carboxylic acid: Properties, Synthesis, and Applications
Introduction
This compound is a vital chiral building block in modern medicinal chemistry and pharmaceutical development. As a derivative of the 1,4-benzodioxane scaffold, which is present in numerous biologically active molecules, this specific enantiomer holds significant value due to the stereospecific interactions of chiral drugs with their biological targets.[1][2] The absolute configuration at the C2 stereocenter of the benzodioxane ring has been proven to greatly influence the biological activity of its derivatives.[1]
This guide provides a comprehensive overview of the core chemical properties, synthesis, enantiomeric resolution, and critical applications of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this key synthetic intermediate. Its primary and most notable application is as a precursor for the synthesis of potent and selective α1-adrenoceptor antagonists, such as the (S)-enantiomer of Doxazosin, a drug used to treat hypertension and benign prostatic hyperplasia.[3][4][5]
Physicochemical and Spectroscopic Properties
This compound is a white crystalline powder.[6] Its chemical structure consists of a benzene ring fused to a 1,4-dioxane ring, with a carboxylic acid group at the chiral C2 position.
Core Chemical Properties
The key physicochemical properties are summarized in the table below, compiled from various chemical data sources.
| Property | Value | Source(s) |
| CAS Number | 70918-54-6 | [6][7] |
| Molecular Formula | C₉H₈O₄ | [7][8] |
| Molecular Weight | 180.16 g/mol | [7][9] |
| Appearance | White crystalline powder | [6] |
| Melting Point | 96-99 °C | [10] |
| Boiling Point | 347.2 ± 41.0 °C (Predicted) | [10] |
| Density | 1.379 ± 0.06 g/cm³ (Predicted) | [10] |
| Optical Rotation (α) | -83º (c=1.5% in chloroform) | [10] |
| pKa | 2.69 ± 0.20 (Predicted) | [5] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons (in the range of 6.8-7.2 ppm), the methine proton at the C2 position (around 4.1-4.6 ppm), and the diastereotopic protons of the methylene group at the C3 position.
-
¹³C NMR: The carbon spectrum would display signals for the carboxylic acid carbon (around 175 ppm), the aromatic carbons, and the carbons of the dioxane ring.[11]
-
Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp peak for the C=O stretch (around 1700-1750 cm⁻¹), and bands corresponding to C-O stretching and aromatic C-H bending.
Synthesis and Enantiomeric Resolution
The production of enantiomerically pure this compound is a critical step that dictates its utility. The process typically involves the synthesis of the racemic acid followed by a highly efficient resolution step.
Synthesis of Racemic 1,4-Benzodioxane-2-carboxylic acid
A common synthetic route begins with the oxidation of (2,3-dihydrobenzo[b][6][7]dioxin-2-yl)methanol.
Protocol: Oxidation of (2,3-dihydrobenzo[b][6][7]dioxin-2-yl)methanol
-
Dissolve the starting alcohol, (2,3-dihydrobenzo[b][6][7]dioxin-2-yl)methanol, in a suitable solvent mixture, such as an aqueous solution of potassium hydroxide (KOH).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add potassium permanganate (KMnO₄) as the oxidizing agent (approximately 2.0 equivalents).
-
Stir the mixture at a low temperature for about 10 minutes, then allow it to warm to room temperature and stir overnight.
-
Upon reaction completion, perform an aqueous workup. Extract the organic phase with a solvent like dichloromethane.
-
Wash the combined organic phases with water, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude racemic 1,4-benzodioxane-2-carboxylic acid as a white solid.[6]
Enantiomeric Resolution
Obtaining the desired (S)-enantiomer from the racemic mixture is paramount. Two primary strategies have proven highly effective: enzymatic kinetic resolution and diastereoselective crystallization.
This is a highly efficient and widely used method that leverages the stereoselectivity of enzymes, typically lipases or esterases.[3] The process involves the enantioselective transformation of a racemic ester derivative, leaving the unreacted ester enriched in one enantiomer and producing the enantiopure acid of the opposite configuration.
Workflow: Lipase-Catalyzed Kinetic Resolution
Caption: Enzymatic kinetic resolution workflow.
Protocol: Lipase-Catalyzed Transesterification [12]
-
Substrate Preparation: Prepare a solution of racemic (±)-1,4-benzodioxan-2-carboxylic acid in a suitable organic solvent that also acts as an acyl donor, such as ethyl acetate.
-
Enzyme Addition: Add a lipase, with Candida antarctica lipase B (CALB, often immobilized as Novozym 435) being a highly effective choice.[1][12]
-
Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 28-30 °C) with agitation (e.g., 220 rpm).[1][12] The lipase will selectively catalyze the esterification of the (S)-acid, leading to the formation of (S)-ethyl 1,4-benzodioxan-2-carboxylate.
-
Monitoring: Monitor the reaction progress and enantiomeric excess (e.e.) of both the product and the remaining substrate using chiral HPLC.[12]
-
Workup: Once optimal conversion (typically around 50%) and high e.e. are achieved, stop the reaction. Separate the enzyme by filtration. The resulting (S)-ester can be isolated and subsequently hydrolyzed back to the (S)-acid if needed. This method can achieve high enantiomeric ratios (E > 160), yielding the product with >95% e.e.[12]
This classical resolution technique involves reacting the racemic acid with a chiral amine to form a pair of diastereomeric salts. Due to different physical properties, particularly solubility, one diastereomer can be selectively crystallized from the solution.
-
Resolving Agents: Highly effective resolving agents include para-substituted (S)-1-phenylethylamines (e.g., (S)-1-(p-nitrophenyl)ethylamine or (S)-1-(p-methylphenyl)ethylamine) and (+)-dehydroabietylamine.[13][14]
-
Mechanism: The chosen chiral amine forms salts with both the (R)- and (S)-acids. The differing spatial arrangements of these diastereomeric salts lead to distinct crystal lattice energies and, consequently, different solubilities in a given solvent. One salt precipitates preferentially, allowing for its separation by filtration. The enantiomerically pure acid is then recovered by treating the isolated salt with an achiral acid to break the ionic bond.
Analytical Characterization
Rigorous analytical methods are essential to confirm the identity, purity, and particularly the enantiomeric purity of this compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (e.e.). Analysis is typically performed on an ester derivative (e.g., the methyl or ethyl ester) as carboxylic acids can exhibit poor peak shape on some chiral stationary phases.
-
Nuclear Magnetic Resonance (NMR): Provides structural confirmation. While standard ¹H and ¹³C NMR cannot distinguish between enantiomers, they are crucial for verifying the chemical structure and assessing chemical purity.
-
Polarimetry: Measures the optical rotation of a solution of the compound. A specific rotation value, such as -83º for a 1.5% solution in chloroform, confirms the presence of the (S)-enantiomer and can give an indication of its purity.[10]
Applications in Drug Synthesis
The primary application of this compound is as a high-value intermediate in the synthesis of pharmaceuticals.
Key Intermediate for Doxazosin
This compound is the crucial chiral precursor for synthesizing Doxazosin, an α1-adrenergic receptor antagonist.[15][16] The synthesis involves an amide coupling reaction.
Synthetic Pathway to Doxazosin
Caption: Synthesis of Doxazosin from the (S)-acid.
Protocol: Amide Coupling to form Doxazosin [15][17]
-
Activation of the Carboxylic Acid: The carboxylic acid group of this compound is first activated to make it more susceptible to nucleophilic attack. This is achieved using a coupling agent.
-
Charge a flask with the (S)-acid and a suitable solvent like tetrahydrofuran (THF).
-
Add an activating agent such as N,N'-Carbonyldiimidazole (CDI) or Dicyclohexylcarbodiimide (DCC).[15][17]
-
Stir the mixture at room temperature for 1-2 hours to form the highly reactive acyl imidazole or other activated intermediate.[17]
-
-
Coupling Reaction: Add the second key fragment, 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine, to the solution containing the activated intermediate.
-
Reaction and Isolation: The nucleophilic secondary amine of the piperazine ring attacks the activated carbonyl, forming the final amide bond of the Doxazosin molecule. The reaction is typically stirred until completion.
-
Purification: The crude Doxazosin base is then isolated and purified, often by filtration and washing, to yield a product with high HPLC purity (>99%).[17]
Other Applications
The versatile 1,4-benzodioxane scaffold makes this acid a valuable starting material for a range of other potential therapeutic agents. It is used to synthesize:
-
Derivatives acting as G protein-coupled receptor antagonists.[6]
-
Novel α1-adrenoceptor antagonists.[6]
-
Compounds with affinities for serotonin receptors, which are targets for treating conditions like schizophrenia and nervous breakdowns.[1]
-
Specialty chemicals and agrochemicals, including herbicides and fungicides.[18]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Handling and Storage:
-
Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Store in a cool, dry place. Recommended storage temperature is between 2-8°C.[10]
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for the stereoselective synthesis of complex pharmaceutical agents. Its well-defined physicochemical properties, coupled with robust and efficient methods for its enantioselective synthesis, solidify its role as a cornerstone intermediate in drug development. A thorough understanding of its chemistry, from synthesis and resolution to its application in forming active pharmaceutical ingredients like Doxazosin, is essential for any scientist working in the fields of organic synthesis and medicinal chemistry.
References
- 1. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cas 70918-53-5,(R)-1,4-Benzodioxane-2-carboxylic acid | lookchem [lookchem.com]
- 6. This compound | 70918-54-6 [chemicalbook.com]
- 7. This compound | C9H8O4 | CID 687061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [stenutz.eu]
- 9. 1,4-Benzodioxane-2-carboxylic acid | C9H8O4 | CID 2735450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound CAS#: 70918-54-6 [m.chemicalbook.com]
- 11. air.unimi.it [air.unimi.it]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benzodioxans.com [benzodioxans.com]
- 15. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]
- 16. WO2010109185A2 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. chemimpex.com [chemimpex.com]
physicochemical characteristics of (S)-1,4-Benzodioxane-2-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Characteristics of (S)-1,4-Benzodioxane-2-carboxylic Acid
Abstract: This technical guide provides a comprehensive overview of the core , a key chiral building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental data with actionable experimental protocols. We delve into the compound's structural and physical properties, outline rigorous methodologies for their determination, and discuss its significance as a synthetic intermediate. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability in a research and development setting.
Introduction: The Significance of a Chiral Scaffold
This compound is a heterocyclic compound featuring a fused benzene and dioxane ring system with a chiral center at the C2 position. This specific stereoisomer is a valuable synthon in the pharmaceutical industry. The 1,4-benzodioxane motif is a cornerstone in a variety of medicinally important substances and bioactive natural compounds.[1][2] Its rigid structure and defined stereochemistry make it an ideal starting point for creating complex molecules with high receptor specificity.
Notably, this compound serves as a crucial intermediate in the synthesis of α1-adrenoceptor antagonists and antihypertensive agents, such as Doxazosin, which is used to treat benign prostatic hyperplasia.[3][4] It is also employed in the development of novel G protein-coupled receptor antagonists.[3] Understanding its fundamental physicochemical properties is therefore paramount for process optimization, formulation development, and ensuring the quality and efficacy of the final active pharmaceutical ingredients (APIs).
This guide will provide both the established data for this compound and the detailed experimental frameworks required to validate these properties in a laboratory setting.
Core Physicochemical & Molecular Properties
The intrinsic properties of a molecule govern its behavior in both chemical reactions and biological systems. For this compound, these characteristics are foundational to its application.
Summary of Properties
The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₄ | [5][6] |
| Molecular Weight | 180.16 g/mol | [5][6] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 96-99 °C | [4][7] |
| Boiling Point | 347.2 ± 41.0 °C (Predicted) | [7] |
| Density | 1.379 ± 0.06 g/cm³ (Predicted) | [7] |
| pKa | 2.69 ± 0.20 (Predicted) | [7][8] |
| Optical Rotation (α) | -83º (c=1.5% in chloroform) | [7] |
| Solubility | Slightly soluble in DMSO and Methanol | [9][10] |
Discussion of Properties
-
Structure and Chirality: The molecule's structure consists of a 1,4-benzodioxane core with a carboxylic acid group at the 2-position. The "(S)" designation refers to the stereochemical configuration at this chiral center, which is critical for its biological activity and dictates its interaction with other chiral molecules, such as biological receptors.
-
Melting Point: The melting point is a crucial indicator of purity. A sharp melting range, such as the reported 96-99 °C, suggests a high degree of purity.[4][7] Impurities typically cause a depression and broadening of the melting point range.[11]
-
Acidity (pKa): The predicted pKa of approximately 2.69 indicates that it is a relatively strong organic acid.[7][8] This property is fundamental to its reactivity and solubility. At physiological pH (~7.4), the carboxylic acid group will be fully deprotonated (ionized), significantly influencing its absorption, distribution, metabolism, and excretion (ADME) profile in drug development contexts.
-
Solubility: Its limited solubility in common polar protic solvents like methanol and polar aprotic solvents like DMSO is a key consideration for reaction setup, purification, and formulation.[9][10] The shake-flask method is the gold standard for determining its equilibrium solubility.[12]
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, direct experimental verification of these properties is essential. The following sections provide self-validating, step-by-step protocols for determining the key physicochemical parameters of this compound.
Melting Point Determination (Capillary Method)
Causality: The principle rests on the fact that a pure crystalline solid has a distinct and sharp melting point. The transition from a highly ordered solid lattice to a disordered liquid state occurs over a narrow temperature range. This protocol uses a modern digital apparatus for precise temperature control and observation.
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered.
-
Obtain a glass capillary melting point tube (sealed at one end).[13]
-
Press the open end of the tube into the powdered sample to collect a small amount of material.
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube down a long, narrow glass tube to pack the solid tightly.[11][13] The packed sample height should be 1-2 mm.[14]
-
-
Apparatus Setup:
-
Measurement:
-
For an unknown or to verify a literature value, first perform a rapid determination by heating at a rate of 10-20°C/minute to find an approximate range.[11]
-
For an accurate measurement, prepare a fresh sample and heat rapidly to the start of the pre-determined range, then slow the heating rate to 1-2°C/minute.[13]
-
Record T1: The temperature at which the first drop of liquid appears.
-
Record T2: The temperature at which the entire sample has completely turned into a transparent liquid.[13]
-
The melting point is reported as the range T1-T2.
-
-
Post-Measurement:
-
Allow the apparatus to cool significantly before running another sample.
-
Dispose of the used capillary tube in a designated glass waste container.
-
Workflow Visualization:
Caption: Workflow for Melting Point Determination.
pKa Determination by Potentiometric Titration
Causality: This method directly measures the change in pH of a solution of the weak acid as a strong base is added incrementally.[15] The pKa is the pH at which the acid is exactly half-neutralized (i.e., [HA] = [A⁻]). This point corresponds to the midpoint of the steepest portion of the titration curve (the inflection point).[16][17]
Methodology:
-
Reagent and Sample Preparation:
-
Prepare a standardized 0.1 M NaOH solution (carbonate-free).
-
Prepare a 0.1 M HCl solution for back-titration if necessary.
-
Prepare a 0.15 M KCl solution to maintain constant ionic strength.[15][16]
-
Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[15]
-
-
Apparatus Calibration and Setup:
-
Calibrate a pH meter and electrode using standard buffers of pH 4, 7, and 10.[15][16]
-
Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.[15]
-
Add the KCl solution to maintain ionic strength.
-
Immerse the calibrated pH electrode into the solution.
-
Gently purge the solution with nitrogen gas to displace dissolved CO₂, which can interfere with the measurement.[15][16]
-
-
Titration Process:
-
If desired, acidify the sample solution to ~pH 2 with 0.1 M HCl to ensure the starting point is fully protonated.[15]
-
Begin the titration by adding small, precise increments (e.g., 0.05-0.1 mL) of the 0.1 M NaOH solution.
-
After each addition, allow the pH reading to stabilize before recording both the volume of titrant added and the corresponding pH.[15]
-
Continue the titration until the pH reaches a plateau in the basic region (e.g., pH 12).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point.
-
The pKa is the pH value at exactly half the volume of the equivalence point.
-
Perform the titration in triplicate to ensure reproducibility and report the average pKa with standard deviation.[15]
-
Workflow Visualization:
Caption: Potentiometric Titration for pKa Determination.
Equilibrium Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method is considered the definitive technique for determining equilibrium solubility.[12] It ensures that the system reaches thermodynamic equilibrium by allowing sufficient time for the dissolution process to complete, providing a true measure of the maximum amount of solute that can dissolve in a given solvent at a specific temperature.
Methodology:
-
Preparation:
-
Select the desired solvent systems (e.g., water, phosphate-buffered saline at various pH levels, organic solvents).
-
Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial or flask. The presence of undissolved solid at the end of the experiment is critical to confirm saturation.
-
-
Equilibration:
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant. It is crucial to avoid aspirating any solid particles.
-
Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining micro-particulates.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent.
-
Quantify the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the original concentration in the supernatant to determine the solubility.
-
Perform at least three replicate experiments for each condition.[18]
-
References
- 1. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. This compound | 70918-54-6 [chemicalbook.com]
- 4. Cas 70918-53-5,(R)-1,4-Benzodioxane-2-carboxylic acid | lookchem [lookchem.com]
- 5. This compound [stenutz.eu]
- 6. This compound | C9H8O4 | CID 687061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 70918-54-6 [m.chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. 1,4-Benzodioxan-2-carboxylic acid CAS#: 3663-80-7 [m.chemicalbook.com]
- 10. lookchem.com [lookchem.com]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
An In-Depth Technical Guide to (S)-1,4-Benzodioxane-2-carboxylic acid: A Chiral Keystone for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1,4-Benzodioxane-2-carboxylic acid, a chiral molecule of significant interest, serves as a pivotal building block in the synthesis of a multitude of pharmacologically active compounds. Its rigid, bicyclic structure and the stereochemistry at the C2 position are critical determinants of biological activity, making enantiomerically pure forms essential for the development of selective and efficacious therapeutics. This technical guide provides a comprehensive overview of this compound, including its chemical identity, structure, and key physicochemical properties. We delve into detailed, field-proven methodologies for its synthesis, with a particular focus on the critical step of chiral resolution. Furthermore, this guide explores its primary application as a precursor to potent α1-adrenoceptor antagonists, such as Doxazosin, and elucidates the intricate signaling pathways modulated by these derivative compounds.
Core Compound Identification and Physicochemical Properties
This compound is a white crystalline solid.[1] Its fundamental identifiers and properties are summarized below for foundational reference.
| Identifier | Value | Source(s) |
| CAS Number | 70918-54-6 | [2][3] |
| Molecular Formula | C₉H₈O₄ | [3] |
| Molecular Weight | 180.16 g/mol | [2][3] |
| IUPAC Name | (2S)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid | [3] |
| Melting Point | 98 °C | [4] |
| Appearance | White crystalline powder | [1] |
Chemical Structure:
Figure 1. Chemical structure of this compound.
Synthesis and Chiral Resolution: Pathways to Enantiopurity
The synthesis of enantiomerically pure this compound is most commonly achieved through the resolution of its racemic mixture. This critical step ensures the desired stereochemistry for subsequent pharmaceutical applications. Two highly effective and widely adopted methodologies are detailed below: enzymatic kinetic resolution and diastereoselective crystallization.
Enzymatic Kinetic Resolution of (±)-Ethyl 1,4-Benzodioxan-2-carboxylate
This method leverages the stereoselectivity of enzymes, particularly lipases, to preferentially catalyze the reaction of one enantiomer over the other. Lipase from Candida antarctica B (CALB) has demonstrated excellent enantioselectivity in the transesterification of the corresponding ethyl ester.[2][5]
Workflow for Enzymatic Kinetic Resolution:
Caption: Workflow for the enzymatic kinetic resolution of (±)-ethyl 1,4-benzodioxan-2-carboxylate.
Detailed Experimental Protocol:
-
Reaction Setup: In a temperature-controlled shaker, combine racemic (±)-ethyl 1,4-benzodioxan-2-carboxylate (1 mM) and lipase from Candida antarctica B (Novozyme A/S, 1000 units) in 10 mL of ethyl acetate.[2]
-
Incubation: Incubate the reaction mixture at 28°C with constant agitation (220 rpm).[2]
-
Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess (e.e.) of the product and the unreacted substrate.[5]
-
Work-up and Isolation: Once the desired conversion (typically around 50% for optimal e.e. of both product and remaining substrate) is reached, stop the reaction. The resulting this compound can be separated from the unreacted (R)-ester through standard extraction procedures. This method can yield the (S)-acid with an enantiomeric excess greater than 95%.[2]
Diastereoselective Crystallization with Chiral Amines
This classical resolution technique involves the reaction of the racemic carboxylic acid with an enantiomerically pure chiral amine to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. (S)-1-phenylethylamine is a commonly used resolving agent for this purpose.[4]
Workflow for Diastereoselective Crystallization:
Caption: Workflow for the diastereoselective crystallization of (±)-1,4-benzodioxane-2-carboxylic acid.
Detailed Experimental Protocol:
-
Salt Formation: Dissolve the racemic 1,4-benzodioxane-2-carboxylic acid and an equimolar amount of (S)-1-phenylethylamine in a suitable solvent, such as methanol or ethanol, with heating to ensure complete dissolution.[4]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid (e.g., dilute HCl) to protonate the carboxylic acid and liberate the free this compound, which can then be extracted with an organic solvent.
-
Purity Analysis: The enantiomeric purity of the final product should be confirmed by chiral HPLC. This method has been reported to yield the desired enantiomer with high efficiency.[4]
Spectroscopic Characterization
Thorough characterization of this compound is crucial for confirming its identity and purity. The following table summarizes typical ¹H and ¹³C NMR spectroscopic data.
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (ppm) | Assignment |
| 10.15 (bs, 1H) | -COOH |
| 7.21–6.78 (m, 4H) | Aromatic H |
| 4.60 (dd, 1H) | -CH(O)- |
| 4.48 (dd, 1H) | -OCH₂- |
| 4.14 (dd, 1H) | -OCH₂- |
Note: Spectroscopic data can vary slightly depending on the solvent and instrument used. The provided data is based on similar structures and should be used as a reference.[6]
Applications in Drug Development: A Precursor to α1-Adrenoceptor Antagonists
This compound is a key chiral intermediate in the synthesis of several pharmaceuticals, most notably Doxazosin.[1] Doxazosin is a potent and selective α1-adrenoceptor antagonist used in the treatment of hypertension and benign prostatic hyperplasia.[7][8] The (S)-enantiomer is crucial for the desired pharmacological activity.
The α1-Adrenergic Signaling Pathway
α1-adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, initiate a signaling cascade leading to smooth muscle contraction.[9] Doxazosin competitively blocks these receptors, leading to vasodilation and a reduction in blood pressure.[7][10]
Simplified α1-Adrenergic Signaling Pathway and Point of Inhibition by Doxazosin:
Caption: The α1-adrenergic signaling cascade and the inhibitory action of Doxazosin.
Emerging Roles in Oncology: Modulation of JAK/STAT and VEGFR-2/Akt/mTOR Pathways
Recent research has uncovered novel anti-cancer properties of Doxazosin, suggesting its potential in oncology. Studies have shown that Doxazosin can suppress tumor growth and angiogenesis by inhibiting key signaling pathways.[3][11]
-
JAK/STAT Pathway Inhibition: Doxazosin has been demonstrated to inhibit the phosphorylation of Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs), leading to the induction of apoptosis in cancer cells.[11]
-
VEGFR-2/Akt/mTOR Pathway Inhibition: Doxazosin can also inhibit the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and downstream signaling molecules such as Akt and mTOR. This inhibition disrupts angiogenesis, the formation of new blood vessels that are critical for tumor growth and metastasis.[3]
Doxazosin's Inhibitory Effects on Pro-Cancerous Signaling Pathways:
Caption: Doxazosin's inhibition of the JAK/STAT and VEGFR-2/Akt/mTOR signaling pathways in cancer cells.
Conclusion
This compound stands as a testament to the importance of chirality in modern drug design and development. Its successful synthesis in an enantiomerically pure form, through robust and scalable resolution methods, unlocks the potential for creating highly selective and effective therapeutics. The well-established role of its derivatives as α1-adrenoceptor antagonists, coupled with emerging evidence of their anti-cancer activities, ensures that this chiral scaffold will continue to be a valuable asset for researchers and scientists in the pharmaceutical industry. This guide provides the foundational knowledge and practical methodologies to effectively work with and innovate upon this critical chiral building block.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The antihypertension drug doxazosin inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Doxazosin - Wikipedia [en.wikipedia.org]
- 9. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Doxazosin Mesylate? [synapse.patsnap.com]
- 11. The antihypertension drug doxazosin suppresses JAK/STATs phosphorylation and enhances the effects of IFN-α/γ-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Scaffold: A Technical Guide to the Discovery and History of 1,4-Benzodioxane Derivatives
For decades, the 1,4-benzodioxane scaffold has served as a versatile and enduring template in the realm of medicinal chemistry. Its unique structural features have paved the way for the development of a diverse array of bioactive molecules, leading to significant therapeutic advancements. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive historical perspective on the discovery of 1,4-benzodioxane derivatives, from their initial synthesis to their evolution as critical pharmacophores. We will delve into the pioneering research, the evolution of synthetic methodologies, and the key structure-activity relationship (SAR) studies that have solidified the importance of this remarkable heterocyclic system.
The Genesis of a Privileged Scaffold: Early Syntheses and Foundational Discoveries
The journey of the 1,4-benzodioxane ring system is rooted in the fundamental exploration of organic synthesis. While the parent compound, 1,4-benzodioxane, is sometimes referred to as 1,2-ethylenedioxybenzene or pyrocatechol ethylene ether, its true significance lies in the vast chemical space unlocked by its derivatives. The early preparations of the related 1,3-benzodioxane involved the cyclic etherification of saligenin.
The first synthesis of a 1,4-benzodioxane lignan, (±)-eusiderin A, was accomplished by Merlini and Zanarotti.[1] Their work was instrumental in testing the postulated biosynthetic mechanism of these compounds.[1] A pivotal technique in the formation of the 1,4-benzodioxane ring is the condensation of an α-bromophenone with a phenol, a method first reported in the synthesis of the 1,4-benzodioxane fragment of silybin A.[1] Another key synthetic advancement was the use of epoxides, first demonstrated by Tanaka et al. in 1987 for the synthesis of 1,4-benzodioxane natural products.[1]
A significant portion of the early synthetic work on 1,4-benzodioxane derivatives was driven by the desire to understand and replicate the structures of naturally occurring lignans and neolignans.[2][3] These natural products, such as Silybin and Purpurenol, exhibited a range of interesting biological activities, which spurred further investigation into the synthetic routes to access the core 1,4-benzodioxane scaffold.[2][3]
From Natural Products to Potent Pharmaceuticals: The Rise of 1,4-Benzodioxane in Medicinal Chemistry
The 1,4-benzodioxane moiety is a cornerstone in the design of numerous biologically active compounds, with applications spanning a wide spectrum of therapeutic areas.[4][5] Its versatility as a scaffold has been demonstrated in the development of agents targeting neuronal nicotinic, α1 adrenergic, and serotoninergic receptor subtypes, as well as in the creation of novel antitumor and antibacterial agents.[4]
One of the most notable successes of 1,4-benzodioxane in medicinal chemistry is its incorporation into the structure of Doxazosin, marketed as CARDURA.[2][3] This drug is widely used in the treatment of hypertension and benign prostatic hyperplasia (BPH), highlighting the significant therapeutic impact of this chemical class.[2][3] The development of Doxazosin and other related α-adrenergic blocking agents demonstrated the critical role of the 1,4-benzodioxane ring in modulating the activity of these compounds.
The biological activities of 1,4-benzodioxane derivatives are diverse and well-documented. They have been shown to possess hepatoprotective, antioxidant, cytotoxic, and antimicrobial properties.[2][3] Furthermore, research has indicated their potential as antidepressants and antihyperglycemic agents.[2][3] The wide range of biological activities has made the 1,4-benzodioxane scaffold a subject of intense synthetic attention for many years.[6]
Key Synthetic Methodologies and Experimental Protocols
The synthesis of 1,4-benzodioxane derivatives has evolved significantly over time, with researchers developing various strategies to construct this important heterocyclic system. A common and effective approach involves the reaction of a catechol derivative with a suitable dielectrophile.
General Synthesis of a 1,4-Benzodioxane Derivative from Gallic Acid
This multi-step synthesis illustrates a common pathway to generate functionalized 1,4-benzodioxane derivatives, starting from a readily available starting material.
Step 1: Esterification of Gallic Acid
-
Objective: To protect the carboxylic acid functionality of gallic acid.
-
Procedure:
Step 2: Formation of the 1,4-Benzodioxane Ring
-
Objective: To construct the core heterocyclic ring system.
-
Procedure:
Step 3: Further Functionalization
-
Objective: To introduce additional chemical diversity.
-
Procedure:
Step 4: Hydrolysis and Amide Formation
-
Objective: To generate a library of amide analogs for biological screening.
-
Procedure:
-
Hydrolyze the methyl ester to the corresponding carboxylic acid.
-
Convert the carboxylic acid to the acid chloride.
-
React the acid chloride with a variety of primary and secondary amines to produce the desired amide analogs.[2]
-
Step 5: Oxidation of Sulfide to Sulfoxide or Sulfone
-
Objective: To explore the effect of the oxidation state of the sulfur atom on biological activity.
-
Procedure:
Visualizing the Synthetic Pathway
Caption: Synthetic pathway for 1,4-benzodioxane-6-carboxylic acid amide analogs.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of 1,4-benzodioxane derivatives is highly dependent on the nature and position of the substituents on both the aromatic and the dioxane rings. For instance, in the case of anti-inflammatory 2,3-dihydro-1,4-benzodioxin analogs, the position of an acetic acid substituent was found to be crucial for optimal activity, with the 6-substituted regioisomer showing superior efficacy compared to the 2-substituted one.[2][3]
The 1,4-benzodioxane moiety itself has been identified as being critical for the growth inhibitory activities of certain anticancer compounds. Attempts to replace this scaffold often result in a reduction or complete loss of activity.[2][3] This highlights the importance of the specific geometric and electronic properties conferred by the 1,4-benzodioxane ring system.
In recent years, research has focused on elucidating the specific molecular targets of 1,4-benzodioxane derivatives. For example, certain derivatives have been identified as inhibitors of the HSF1 pathway and the p38α MAPK pathway, both of which are important in various physiological processes, including cancer.[2] The development of potent and selective inhibitors for these pathways underscores the continued relevance of the 1,4-benzodioxane scaffold in modern drug discovery.[7]
Modulation of Adrenergic and Serotonergic Receptors
A significant area of research for 1,4-benzodioxane derivatives has been their interaction with G-protein coupled receptors, particularly adrenergic and serotonin receptors. The conformational rigidity of the 1,4-benzodioxane ring, combined with the stereochemistry of substituents, plays a crucial role in determining receptor subtype selectivity and agonist versus antagonist activity.
Caption: Modulation of adrenergic and serotonergic receptors by 1,4-benzodioxane derivatives.
The Future of 1,4-Benzodioxane Derivatives
The rich history of 1,4-benzodioxane derivatives in medicinal chemistry provides a strong foundation for future discoveries. The continued exploration of this versatile scaffold is likely to yield novel therapeutic agents with improved efficacy and selectivity. Recent research into 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer is a testament to the ongoing innovation in this field.[8] As our understanding of disease biology deepens, the ability to fine-tune the properties of 1,4-benzodioxane derivatives through synthetic chemistry will undoubtedly lead to the development of next-generation medicines.
Conclusion
The discovery and development of 1,4-benzodioxane derivatives represent a fascinating chapter in the history of medicinal chemistry. From their origins in the study of natural products to their central role in the creation of life-saving drugs, these compounds have consistently demonstrated their therapeutic potential. The ongoing research into new synthetic methods and novel biological applications ensures that the 1,4-benzodioxane scaffold will remain a privileged structure in the armamentarium of drug discovery for years to come.
References
- 1. Synthesis and biology of 1,4-benzodioxane lignan natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00048C [pubs.rsc.org]
- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 3. scirp.org [scirp.org]
- 4. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biology of 1,4-benzodioxane lignan natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of (S)-1,4-Benzodioxane-2-carboxylic Acid: A Chiral Scaffold for Adrenergic Receptor Modulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the 1,4-Benzodioxane Moiety
The 1,4-benzodioxane scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its unique conformational properties, arising from the fusion of a planar aromatic ring with a non-planar dioxane ring, allow for precise spatial presentation of substituents, making it an ideal framework for interacting with biological targets. This guide focuses on a specific and crucial enantiomer, (S)-1,4-Benzodioxane-2-carboxylic acid, a key chiral building block whose stereochemistry plays a pivotal role in the biological activity of its derivatives. While much of the existing literature concentrates on complex derivatives, this paper will delve into the foundational biological relevance of the (S)-acid core, its role as a precursor to potent therapeutics, and the methodologies for its synthesis and evaluation.
The primary pharmacological significance of the this compound scaffold lies in its integral role in the synthesis of selective α1-adrenergic receptor antagonists.[2] The quintessential example is the antihypertensive drug Doxazosin, where the (S)-enantiomer of the 1,4-benzodioxane-2-carboxamide moiety is crucial for its therapeutic effect.[2] This guide will explore the implicit biological activity of the core (S)-acid by examining its relationship with the α1-adrenergic signaling pathway and will provide detailed protocols for its synthesis and biological evaluation, offering a comprehensive resource for researchers in drug discovery and development.
The α1-Adrenergic Receptor: The Primary Target
This compound and its derivatives primarily exert their biological effects through antagonism of α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that play a critical role in the sympathetic nervous system, mediating vasoconstriction, smooth muscle contraction, and other physiological processes.[3] There are three main subtypes of α1-adrenergic receptors: α1A, α1B, and α1D, all of which couple to the Gq alpha subunit (Gαq) of heterotrimeric G-proteins.[3]
Mechanism of Action: The Gαq Signaling Cascade
The antagonism of the α1-adrenergic receptor by compounds derived from this compound blocks the downstream signaling cascade initiated by endogenous catecholamines like norepinephrine. A simplified representation of this pathway is as follows:
-
Ligand Binding and Receptor Activation: In the absence of an antagonist, norepinephrine binds to the α1-adrenergic receptor, inducing a conformational change.
-
G-Protein Coupling and Activation: The activated receptor recruits and activates the Gq protein, causing the exchange of GDP for GTP on the Gαq subunit.
-
Phospholipase C Activation: The activated Gαq-GTP subunit dissociates and activates phospholipase C (PLC).
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to smooth muscle contraction.
By binding to the α1-adrenergic receptor, antagonists derived from this compound prevent the initial step of this cascade, thereby inhibiting smooth muscle contraction and leading to vasodilation.
Caption: The α1-Adrenergic Receptor Signaling Pathway.
Quantitative Biological Data
While specific binding affinity data (Ki or IC50 values) for the parent this compound at adrenergic receptors is not extensively reported in the literature, the biological activity of its derivatives provides strong evidence for the importance of this scaffold. The following table summarizes representative data for a derivative, highlighting the potency that can be achieved from this core structure.
| Compound | Target | Assay | IC50 / Ki | Reference |
| Doxazosin | α1-Adrenergic Receptor | Radioligand Binding | Ki: ~1 nM | [2] |
This table is representative and aims to illustrate the potential of the scaffold. Researchers should consult specific literature for the bioactivity of other derivatives.
Experimental Protocols
Enantioselective Synthesis of this compound
The synthesis of enantiomerically pure this compound is a critical step in the development of its derivatives. While several methods exist, including chiral resolution and asymmetric synthesis, a representative enzymatic resolution approach is detailed below. This method leverages the high enantioselectivity of lipases.
Workflow for Enzymatic Resolution
Caption: Workflow for the enzymatic resolution of 1,4-Benzodioxane-2-carboxylic acid esters.
Step-by-Step Protocol:
-
Racemate Preparation: Synthesize racemic 1,4-Benzodioxane-2-carboxylic acid methyl ester from catechol and methyl 2,3-dibromopropionate.
-
Enzymatic Hydrolysis:
-
Dissolve the racemic ester in a suitable buffer system (e.g., phosphate buffer) containing a co-solvent (e.g., tert-butanol) to improve solubility.
-
Add a lipase, such as Novozym 435 (immobilized Candida antarctica lipase B).
-
Incubate the mixture with gentle agitation at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining ester and the produced acid.
-
-
Work-up and Separation:
-
Once the desired conversion (typically around 50%) is reached, stop the reaction.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate). The unreacted (R)-ester will preferentially partition into the organic phase, while the sodium salt of the (S)-acid will remain in the aqueous phase.
-
Separate the layers.
-
-
Isolation of (S)-Acid:
-
Acidify the aqueous layer with a suitable acid (e.g., HCl) to a pH of approximately 2.
-
Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
-
Characterization: Confirm the structure and enantiomeric purity of the product using techniques such as NMR, mass spectrometry, and chiral HPLC.
Biological Evaluation: α1-Adrenergic Receptor Binding Assay
To determine the affinity of this compound or its derivatives for the α1-adrenergic receptor, a radioligand binding assay is a standard and robust method. This protocol provides a general framework for a competitive binding assay.
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells expressing the human α1-adrenergic receptor subtype of interest (e.g., HEK293 cells).
-
Harvest the cells and resuspend them in an ice-cold homogenization buffer.
-
Homogenize the cells using a Dounce homogenizer or a similar method.
-
Centrifuge the homogenate at low speed to pellet nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand for the α1-adrenergic receptor (e.g., [³H]-Prazosin).
-
Varying concentrations of the unlabeled test compound (this compound or its derivative).
-
The prepared cell membranes to initiate the binding reaction.
-
-
For determination of non-specific binding, a separate set of wells should contain a high concentration of a known non-radioactive α1-adrenergic antagonist.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Perspectives
This compound stands as a cornerstone chiral synthon in the development of α1-adrenergic receptor antagonists. While direct and extensive biological data on the parent acid is limited, its integral role in highly potent therapeutic agents underscores its inherent biological relevance. The stereochemistry at the 2-position of the dioxane ring is a critical determinant of activity, highlighting the importance of enantioselective synthesis and resolution. The protocols and pathways detailed in this guide provide a comprehensive framework for researchers to further explore the therapeutic potential of this remarkable scaffold. Future research should focus on quantifying the intrinsic activity of the (S)-acid itself and its simple derivatives to better understand the fundamental structure-activity relationships that govern its interaction with adrenergic and potentially other receptors. Such studies will undoubtedly pave the way for the design of novel and more selective therapeutics based on the versatile 1,4-benzodioxane core.
References
A Technical Guide to the Procurement and Quality Assessment of Enantiopure 1,4-Benzodioxane-2-Carboxylic Acid for Pharmaceutical R&D
Introduction: The Strategic Importance of a Chiral Building Block
Enantiopure 1,4-benzodioxane-2-carboxylic acid is a cornerstone chiral building block in modern medicinal chemistry. The absolute configuration of its C2 stereocenter is a critical determinant of biological activity in a range of therapeutic agents.[1] This scaffold is integral to the synthesis of notable drugs, including antihypertensive α-blockers like Doxazosin, as well as compounds targeting serotonin receptors for neurological conditions.[1][2] Given that biological systems are inherently chiral, the use of a single, pure enantiomer is often mandatory to maximize therapeutic efficacy and minimize off-target effects or toxicity associated with the unwanted enantiomer.
For researchers and drug development professionals, securing a reliable supply of this intermediate with high enantiomeric purity is the first critical step in the synthetic workflow. However, sourcing is only half the battle. Due to the known susceptibility of the α-carbonyl stereocenter to racemization, particularly under basic conditions, in-house validation of enantiomeric excess (ee) upon receipt is not just recommended—it is an essential practice for ensuring experimental integrity and reproducibility.[3][4]
This guide provides a comprehensive overview of the commercial supplier landscape for (R)- and (S)-1,4-benzodioxane-2-carboxylic acid, details the primary synthetic and resolution strategies employed in its production, and offers a robust, field-proven protocol for its analytical validation via chiral High-Performance Liquid Chromatography (HPLC).
Part 1: Commercial Supplier Landscape & Procurement Strategy
Selecting a supplier for a critical chiral intermediate involves scrutinizing more than just price and availability. Key factors include documented enantiomeric excess (ee), chemical purity, available batch sizes, and the quality of accompanying documentation, such as the Certificate of Analysis (CoA). The following table summarizes a selection of commercial suppliers for the racemic and enantiopure forms of 1,4-benzodioxane-2-carboxylic acid.
Supplier Sourcing Workflow
The process of selecting and qualifying a supplier for a critical reagent should be systematic. The following workflow outlines a best-practice approach to ensure the material meets the stringent requirements of pharmaceutical research and development.
References
- 1. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. air.unimi.it [air.unimi.it]
- 4. How do reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? - PubMed [pubmed.ncbi.nlm.nih.gov]
fundamental synthesis of racemic 1,4-benzodioxane-2-carboxylic acid
An In-Depth Technical Guide to the Fundamental Synthesis of Racemic 1,4-Benzodioxane-2-Carboxylic Acid
Abstract
The 1,4-benzodioxane scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and bioactive compounds.[1][2] Racemic 1,4-benzodioxane-2-carboxylic acid is a pivotal intermediate, serving as a versatile building block for the synthesis of more complex molecules, including drugs like Doxazosin.[3] This guide provides a comprehensive, in-depth exploration of the fundamental and most reliable synthetic route to this compound. We will dissect a robust two-step process, beginning with the formation of the heterocyclic core via a phase-transfer-catalyzed Williamson ether synthesis, followed by ester hydrolysis. The narrative emphasizes the mechanistic rationale behind experimental choices, offers detailed, actionable protocols, and includes methods for structural validation, catering to researchers and scientists in drug development and organic synthesis.
Introduction: The Strategic Importance of the 1,4-Benzodioxane Scaffold
The 1,4-benzodioxane motif is a privileged heterocyclic structure frequently employed in the design of biologically active molecules.[1] Its rigid, yet non-planar, conformation allows for precise spatial orientation of substituents, making it an ideal template for interacting with a wide array of biological targets.[2] This scaffold is present in clinically significant drugs such as the antihypertensive agent Doxazosin and Eliglustat, used in the treatment of Gaucher's disease.[3][4]
Beyond its direct inclusion in final drug products, derivatives of 1,4-benzodioxane-2-carboxylic acid are critical intermediates.[4] The carboxylic acid functional group provides a synthetic handle for a multitude of chemical transformations, including amidation, esterification, and reduction, enabling the construction of diverse chemical libraries for drug discovery. The racemic form of this acid is the common starting point for many synthetic campaigns, which may later involve chiral resolution to access specific enantiomers, as the biological activity of these compounds is often highly dependent on stereochemistry.[5][6]
Core Synthetic Strategy: A Two-Step Pathway
The most prevalent and efficient synthesis of racemic 1,4-benzodioxane-2-carboxylic acid is a two-step sequence. This strategy is favored for its high reliability, scalability, and use of readily available starting materials. The overall workflow involves:
-
Cyclization: Construction of the 1,4-benzodioxane ring system by reacting catechol with a suitable three-carbon electrophile to form methyl 1,4-benzodioxane-2-carboxylate.
-
Hydrolysis: Conversion of the intermediate methyl ester into the target carboxylic acid.
Caption: High-level workflow for the two-step synthesis.
Step 1: Synthesis of Methyl 1,4-Benzodioxane-2-carboxylate
This initial step is the cornerstone of the synthesis, establishing the core heterocyclic structure. It relies on a classic and powerful reaction in organic chemistry.
Mechanistic Underpinnings: The Williamson Ether Synthesis
The formation of the 1,4-benzodioxane ring is achieved through a double intermolecular Williamson ether synthesis.[7][8] The reaction proceeds via an S_N2 mechanism.[9][10] First, a base deprotonates the two phenolic hydroxyl groups of catechol to form the more nucleophilic catecholate dianion. This dianion then performs two sequential nucleophilic attacks on methyl 2,3-dibromopropionate. The first attack displaces one bromide, forming a linear ether intermediate. A subsequent, rapid intramolecular S_N2 reaction then occurs, where the remaining phenoxide attacks the carbon bearing the second bromide, closing the six-membered ring.
Caption: Mechanism of the double Williamson ether synthesis.
The Role of Phase Transfer Catalysis (PTC)
A significant practical challenge in this reaction is the mutual insolubility of the reactants. Catecholate salts are typically soluble in aqueous or highly polar phases, while the alkyl halide (methyl 2,3-dibromopropionate) is soluble in organic phases. Phase Transfer Catalysis (PTC) elegantly solves this issue.[11] A PTC agent, such as a quaternary ammonium salt (e.g., Aliquat 336®), transports the catecholate anion from the solid or aqueous phase into the organic phase where the reaction can occur efficiently.[12][13] This technique enhances reaction rates, allows for milder conditions, and often improves yields by facilitating intimate contact between the reacting species.[14]
Caption: Simplified cycle of Phase Transfer Catalysis.
Detailed Experimental Protocol: Cyclization
This protocol is adapted from established literature procedures.[15][16]
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|---|
| Catechol | C₆H₆O₂ | 110.11 | 10.0 g | 0.0908 | 1.0 |
| Methyl 2,3-dibromopropionate | C₄H₆Br₂O₂ | 245.90 | 22.3 g | 0.0908 | 1.0 |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 27.7 g | 0.200 | 2.2 |
| Tetrabutylammonium bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | 2.9 g | 0.009 | 0.1 |
| Acetone (anhydrous) | C₃H₆O | 58.08 | 250 mL | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add catechol (10.0 g, 1.0 eq), anhydrous potassium carbonate (27.7 g, 2.2 eq), and tetrabutylammonium bromide (2.9 g, 0.1 eq).
-
Add 250 mL of anhydrous acetone to the flask.
-
Stir the resulting suspension vigorously at room temperature for 15 minutes.
-
Add methyl 2,3-dibromopropionate (22.3 g, 1.0 eq) dropwise to the suspension over 20 minutes.
-
Heat the reaction mixture to reflux (approx. 56°C) and maintain for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with additional acetone (2 x 30 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude oil.
-
Dissolve the crude oil in dichloromethane (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to afford the crude methyl 1,4-benzodioxane-2-carboxylate.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield the pure ester as a solid or oil.
Step 2: Hydrolysis to Racemic 1,4-Benzodioxane-2-carboxylic Acid
The final step involves the conversion of the methyl ester to the desired carboxylic acid.
Choice of Hydrolysis Conditions
Ester hydrolysis can be achieved under either acidic or basic conditions. For the synthesis of the racemic acid from a racemic ester, base-catalyzed hydrolysis (saponification) is the most straightforward and widely used method.[17] It is typically high-yielding and proceeds under mild conditions.
-
Expertise Insight: While effective for racemic synthesis, it is crucial to note that basic hydrolysis can cause epimerization or racemization at the adjacent C2 chiral center.[6] If starting with an enantiomerically pure ester, acidic hydrolysis is often preferred to preserve stereochemical integrity.[6]
Detailed Experimental Protocol: Saponification
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|---|
| Methyl 1,4-benzodioxane-2-carboxylate | C₁₀H₁₀O₄ | 194.18 | 15.0 g | 0.0772 | 1.0 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 4.6 g | 0.1158 | 1.5 |
| Methanol (MeOH) | CH₃OH | 32.04 | 100 mL | - | - |
| Water | H₂O | 18.02 | 50 mL | - | - |
| Hydrochloric Acid (HCl), 2M | HCl | 36.46 | As needed | - | - |
Procedure:
-
Dissolve the methyl 1,4-benzodioxane-2-carboxylate (15.0 g, 1.0 eq) in a mixture of methanol (100 mL) and water (50 mL) in a 250 mL round-bottom flask.
-
Add sodium hydroxide pellets (4.6 g, 1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding 2M hydrochloric acid. A white precipitate of the carboxylic acid will form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (3 x 50 mL).
-
Dry the white solid in a vacuum oven at 50-60°C to a constant weight to yield pure racemic 1,4-benzodioxane-2-carboxylic acid.
Characterization and Validation
Validation of the final product's structure and purity is critical. The following data are characteristic of the target compound.
| Technique | Expected Observation / Value | Reference |
| Appearance | White to off-white crystalline solid | [18] |
| Melting Point | 126-130 °C | [18] |
| ¹H NMR (CDCl₃) | δ ~10-12 ppm (br s, 1H, -COOH), δ ~6.9 ppm (m, 4H, Ar-H), δ ~4.9 ppm (dd, 1H, O-CH-COOH), δ ~4.5 ppm (m, 2H, -O-CH₂) | [4] |
| ¹³C NMR (CDCl₃) | δ ~172-175 ppm (C=O), δ ~142-144 ppm (Ar C-O), δ ~117-124 ppm (Ar C-H), δ ~71 ppm (O-CH-COOH), δ ~65 ppm (-O-CH₂) | [4] |
| FTIR (KBr, cm⁻¹) | 3300-2500 (broad, O-H stretch of acid), ~1730 (C=O stretch), ~1260 (C-O stretch) | [17] |
| Mass Spec (ESI-) | m/z = 179.03 [M-H]⁻ | [19] |
Conclusion
The synthesis of racemic 1,4-benzodioxane-2-carboxylic acid is a well-established and highly reproducible process that serves as a gateway to a rich field of medicinal chemistry. The two-step sequence involving a phase-transfer-catalyzed Williamson ether synthesis followed by saponification represents the most direct and efficient pathway. By understanding the mechanistic principles behind each step and adhering to robust experimental protocols, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. This guide provides the foundational knowledge and practical details necessary to empower scientists in their synthetic endeavors.
References
- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Process for the preparation of chiral 2-hydroxymethyl-1,4-benzodioxane compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]
- 5. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. crdeepjournal.org [crdeepjournal.org]
- 13. phasetransfer.com [phasetransfer.com]
- 14. sctunisie.org [sctunisie.org]
- 15. mdpi.com [mdpi.com]
- 16. air.unimi.it [air.unimi.it]
- 17. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 18. 1,4-Benzodioxane-2-carboxylic acid | 34385-93-8 [chemicalbook.com]
- 19. 1,4-Benzodioxane-2-carboxylic acid | C9H8O4 | CID 2735450 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of (S)-1,4-Benzodioxane-2-carboxylic Acid: A Technical Guide for Drug Development Professionals
Introduction: (S)-1,4-Benzodioxane-2-carboxylic acid is a key chiral building block in the synthesis of various pharmacologically active molecules.[1] A thorough understanding of its solubility in organic solvents is paramount for successful process development, formulation, and ultimately, the bioavailability of the final drug product. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, offering insights into its physicochemical properties, qualitative solubility in common organic solvents, and a detailed protocol for experimental solubility determination.
Physicochemical Properties: The Foundation of Solubility Behavior
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a white crystalline powder.[1] Key physicochemical parameters are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₄ | PubChem[2] |
| Molecular Weight | 180.16 g/mol | PubChem[2] |
| Melting Point | 98 °C | Stenutz[3] |
| pKa (Predicted) | 2.69 ± 0.20 | LookChem[1] |
| LogP (Octanol/Water Partition Coefficient) | 1.40 | Stenutz[4] |
The presence of a carboxylic acid group confers polar characteristics and the ability to act as a hydrogen bond donor. The benzodioxane ring system, while containing ether linkages, is largely rigid and contributes to the molecule's overall size and shape. The predicted pKa indicates that it is a weak acid.
Qualitative Solubility Profile
| Solvent | Qualitative Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | LookChem[5], ChemicalBook[6] |
| Methanol | Slightly Soluble | LookChem[5], ChemicalBook[6] |
| Water (racemic mixture) | 7.63 g/L at 20°C | LookChem[5] |
This limited solubility in polar aprotic (DMSO) and polar protic (methanol) solvents suggests that while the carboxylic acid group allows for some interaction with these solvents, the overall molecular structure limits extensive dissolution. The moderate LogP value further suggests a balance between hydrophilic and lipophilic character.
Factors Influencing Solubility: A Deeper Dive
The dissolution of a crystalline solid like this compound is governed by a thermodynamic equilibrium between the solid state and the solution. This process can be understood through the interplay of several key factors, as illustrated in the diagram below.
Caption: Key factors influencing the solubility of a crystalline solid.
For this compound, its crystalline nature implies a significant lattice energy that must be overcome by the solvation energy for dissolution to occur. Solvents capable of strong hydrogen bonding with the carboxylic acid group and favorable dipole-dipole interactions with the overall molecule are more likely to be effective.
Experimental Protocol for Quantitative Solubility Determination: The Isothermal Shake-Flask Method
Given the absence of comprehensive public data, experimental determination of solubility is crucial. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.
Materials:
-
This compound (purity >99%)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide), analytical grade
-
Scintillation vials or other suitable sealed containers
-
Temperature-controlled shaker or incubator
-
Analytical balance
-
Syringe filters (0.22 µm, compatible with the chosen solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
Caption: Workflow for the isothermal shake-flask solubility determination method.
Detailed Steps:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a precise volume of the selected organic solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points until the concentration in solution remains constant.
-
-
Sampling and Sample Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectroscopy. A calibration curve prepared with standards of known concentrations is essential for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula:
Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)
-
Self-Validating System and Trustworthiness:
To ensure the trustworthiness of the results, several controls should be implemented:
-
Time to Equilibrium: Confirm that equilibrium has been reached by analyzing samples at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should plateau.
-
Solid Phase Analysis: After the experiment, the remaining solid can be analyzed by techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to ensure that the solid form has not changed (e.g., converted to a different polymorph or solvate).
-
Triplicate Measurements: Each solubility determination should be performed in at least triplicate to assess the precision of the measurement.
Conclusion and Future Perspectives
While qualitative data suggests that this compound has limited solubility in common polar organic solvents, this guide provides a robust framework for its quantitative determination. Understanding the interplay of its physicochemical properties with solvent characteristics is key to predicting and manipulating its solubility. For drug development professionals, generating precise solubility data through the outlined experimental protocol is a critical step in optimizing reaction conditions, purification strategies, and the formulation of safe and effective medicines. Further research into the solid-state characterization of this compound, including polymorphism and solvate formation, would provide even deeper insights into its solubility behavior.
References
- 1. Cas 70918-53-5,(R)-1,4-Benzodioxane-2-carboxylic acid | lookchem [lookchem.com]
- 2. This compound | C9H8O4 | CID 687061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [stenutz.eu]
- 4. 1,4-benzodioxane-2-carboxylic acid [stenutz.eu]
- 5. 1,4-Benzodioxane-2-carboxylic Acid|lookchem [lookchem.com]
- 6. 1,4-Benzodioxan-2-carboxylic acid CAS#: 3663-80-7 [m.chemicalbook.com]
Methodological & Application
The 1,4-Benzodioxane Scaffold: A Privileged Motif in Modern Drug Discovery
Introduction: The Enduring Appeal of a Versatile Scaffold
The 1,4-benzodioxane ring system, a bicyclic heterocycle consisting of a benzene ring fused to a 1,4-dioxane ring, has long been recognized by medicinal chemists as a "privileged scaffold." This designation stems from its remarkable ability to serve as a foundational structure for a wide array of biologically active molecules, leading to the development of numerous therapeutic agents across diverse disease areas.[1][2] Its conformational flexibility, coupled with the capacity for substitution at both the aromatic and dioxan portions of the molecule, allows for the fine-tuning of steric and electronic properties to achieve desired pharmacological profiles.[1] This guide provides an in-depth exploration of the applications of the 1,4-benzodioxane scaffold in drug design, offering detailed protocols for the synthesis of key derivatives and the in vitro evaluation of their biological activity.
I. Core Applications in Therapeutics
The versatility of the 1,4-benzodioxane scaffold is evident in the breadth of its therapeutic applications. From cardiovascular agents to central nervous system modulators and anticancer drugs, this motif has proven to be a rich source of clinical candidates and marketed drugs.
A. Modulation of Adrenergic Receptors: The α1-Adrenergic Antagonists
One of the most well-established applications of the 1,4-benzodioxane scaffold is in the design of α1-adrenergic receptor antagonists.[2] These agents are crucial in the management of hypertension and benign prostatic hyperplasia (BPH).[3] By blocking the effects of norepinephrine on α1-adrenergic receptors in smooth muscle, these drugs induce vasodilation and relaxation of the bladder neck and prostate, respectively.[4]
Key Example: Doxazosin
Doxazosin is a potent and selective α1-adrenergic antagonist widely used in the treatment of hypertension and BPH.[3][5][6] The 1,4-benzodioxane moiety in doxazosin is a critical component of the pharmacophore, contributing to its high affinity for the α1-adrenergic receptor.[5][6]
B. Targeting Serotonin Receptors: Modulators of the 5-HT1A Receptor
The 1,4-benzodioxane scaffold has also been successfully employed in the development of ligands for serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT1A subtype.[2] The 5-HT1A receptor is a key player in the regulation of mood and anxiety, making it an important target for the development of anxiolytics and antidepressants.[1][7]
C. Anticancer and Enzyme Inhibition Activities
More recently, the 1,4-benzodioxane scaffold has emerged as a promising template for the design of novel anticancer agents and enzyme inhibitors.[1][2] Derivatives have been shown to inhibit crucial cellular targets such as focal adhesion kinase (FAK) and monoamine oxidase B (MAO-B).[5]
II. Synthetic Protocols for 1,4-Benzodioxane Derivatives
The synthesis of 1,4-benzodioxane derivatives is a cornerstone of research in this area. The following protocols provide detailed, step-by-step methodologies for the preparation of key building blocks and representative compounds.
Protocol 1: General Synthesis of the 1,4-Benzodioxane Ring via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, and it can be adapted for the synthesis of the 1,4-benzodioxane ring system from a catechol derivative and a 1,2-dihaloethane.[8][9][10][11][12]
Reaction Scheme:
A general workflow for the Williamson ether synthesis of 1,4-benzodioxane.
Materials:
-
Catechol
-
1,2-Dibromoethane
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add catechol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1,2-dibromoethane (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-benzodioxane.
Protocol 2: Synthesis of 2-Hydroxymethyl-1,4-benzodioxane
2-Hydroxymethyl-1,4-benzodioxane is a versatile intermediate that can be further functionalized to introduce various pharmacophores.[1][3][5]
Reaction Scheme:
Synthesis of 2-hydroxymethyl-1,4-benzodioxane from catechol and epichlorohydrin.
Materials:
-
Pyrocatechol (catechol)
-
Epichlorohydrin
-
10% aqueous potassium hydroxide (KOH) solution
-
Diethyl ether
-
Ethanol
-
Round-bottom flask
-
Stirrer
-
Heating source
-
Separatory funnel
-
Rotary evaporator
Procedure: [5]
-
In a round-bottom flask, vigorously stir a mixture of pyrocatechol (0.5 mole), epichlorohydrin (1.5 moles), and 10% aqueous potassium hydroxide solution (1 mole) at 100 °C.
-
After the reaction is complete (monitor by TLC), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the ether extract with dilute potassium hydroxide solution and then with water.
-
Dry the ether layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to yield pure 2-hydroxymethyl-1,4-benzodioxane.
Protocol 3: Synthesis of Doxazosin Intermediate: 1-(1,4-Benzodioxane-2-carbonyl)piperazine
This protocol details the synthesis of a key intermediate in the preparation of Doxazosin, starting from 1,4-benzodioxane-2-carboxylic acid.
Step 1: Synthesis of 1,4-Benzodioxane-2-carbonyl chloride [5][6]
-
To a solution of 1,4-benzodioxanecarboxylic acid (1.00 g, 5.5 mmol) in dichloromethane (10 mL), add thionyl chloride (0.49 mL, 6.6 mmol) dropwise at room temperature.
-
Stir the mixture for 14 hours at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Evaporate the solvent and excess thionyl chloride under reduced pressure. The crude 1,4-benzodioxane-2-carbonyl chloride is used in the next step without further purification.
Step 2: Synthesis of 1-(1,4-Benzodioxane-2-carbonyl)piperazine
-
Prepare a solution of 1,4-benzodioxan-2-carbonyl chloride (from the previous step) in N,N-dimethylformamide (DMF).
-
In a separate flask, dissolve piperazine (1.1 eq) in DMF.
-
Add the solution of the acid chloride dropwise to the piperazine solution at 0 °C with stirring.
-
Add potassium carbonate (3.0 eq) to the reaction mixture and stir at room temperature overnight.
-
Pour the reaction mixture into ice water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-(1,4-benzodioxane-2-carbonyl)piperazine.
III. In Vitro Pharmacological Evaluation Protocols
Once synthesized, the biological activity of novel 1,4-benzodioxane derivatives must be assessed. The following protocols describe standard in vitro assays for determining the affinity and functional activity of compounds at α1-adrenergic and 5-HT1A receptors.
Protocol 4: α1-Adrenergic Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for the α1-adrenergic receptor by measuring its ability to displace a radiolabeled ligand.[13][14]
Materials:
-
Cell membranes expressing the human α1-adrenergic receptor subtype of interest (α1A, α1B, or α1D).
-
Radioligand: [3H]-Prazosin (a high-affinity α1-antagonist).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Phentolamine (10 µM) or another suitable unlabeled α1-antagonist.
-
Test compounds (1,4-benzodioxane derivatives) at various concentrations.
-
96-well microplates.
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and either the non-specific binding control or the test compound at various concentrations.
-
Radioligand Addition: Add [3H]-Prazosin to each well to initiate the binding reaction. The final concentration of the radioligand should be close to its Kd value.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination of Binding: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Protocol 5: Functional Assay for Gq-Coupled α1-Adrenergic Receptors - Intracellular Calcium Mobilization
Activation of Gq-coupled receptors, such as the α1-adrenergic receptors, leads to an increase in intracellular calcium levels.[15][16][17][18] This can be measured using a fluorescent calcium indicator.
Materials:
-
Cells stably expressing the α1-adrenergic receptor subtype of interest (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds and a reference agonist (e.g., phenylephrine).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Plate the cells in the microplates and grow to confluence.
-
Dye Loading: Remove the growth medium and load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Incubation: Incubate the cells to allow for de-esterification of the dye.
-
Assay: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.
-
Compound Addition: Inject the test compound or reference agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.
Protocol 6: Functional Assay for Gi-Coupled 5-HT1A Receptors - cAMP Inhibition Assay
Activation of Gi-coupled receptors, such as the 5-HT1A receptor, leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2][6]
Materials:
-
Cells stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).[2]
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds and a reference 5-HT1A agonist (e.g., 8-OH-DPAT).[7]
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96- or 384-well microplates.
Procedure:
-
Cell Plating and Stimulation: Plate the cells and grow to the desired confluency. Pre-treat the cells with the test compounds or reference agonist for a specified time.
-
Adenylyl Cyclase Activation: Stimulate the cells with forskolin to induce cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's protocol.
-
Data Analysis: The decrease in forskolin-stimulated cAMP levels in the presence of an agonist is a measure of the compound's activity. Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.
IV. Signaling Pathways and Visualization
Understanding the downstream signaling pathways of the target receptors is crucial for rational drug design.
Gq/11-Coupled Receptor Signaling (e.g., α1-Adrenergic Receptors)
Upon agonist binding, Gq/11-coupled receptors activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[15]
References
- 1. Process for the preparation of chiral 2-hydroxymethyl-1,4-benzodioxane compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. CA2215604C - Process for preparation of 1,4-benzodioxane derivative - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Coupling to Gq Signaling Is Required for Cardioprotection by an Alpha-1A-Adrenergic Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 11. benchchem.com [benchchem.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 13. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ionbiosciences.com [ionbiosciences.com]
- 16. Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. multispaninc.com [multispaninc.com]
- 18. benchchem.com [benchchem.com]
Application Note & Protocol: Stereoselective Synthesis of Novel β-Adrenergic Antagonists from (S)-1,4-Benzodioxane-2-carboxylic acid
Abstract & Introduction
Beta-adrenergic blockers (β-blockers) are a cornerstone in the management of cardiovascular diseases, including hypertension, angina, and arrhythmia.[1] Their therapeutic action is primarily mediated by the (S)-enantiomer, which exhibits significantly higher binding affinity for the β-adrenergic receptor—in some cases, up to 100 times more potent than the (R)-enantiomer.[2] This stereochemical preference underscores the critical need for robust enantioselective synthetic methodologies in the development of new β-blocker candidates.[3][4]
The 1,4-benzodioxane motif is a "privileged scaffold" in medicinal chemistry, found in numerous compounds with significant biological activities, including antihypertensive properties.[5] The inherent chirality and structural rigidity of this scaffold make it an attractive starting point for designing novel therapeutics.
This document outlines a novel and detailed synthetic strategy for producing a new class of (S)-β-blocker analogues. Instead of using this chiral building block to synthesize existing drugs like propranolol or metoprolol, we leverage the inherent structure of (S)-1,4-Benzodioxane-2-carboxylic acid itself as the core aromatic moiety. This approach aims to generate novel chemical entities by chemically elaborating the carboxylic acid functional group into the essential 1-(alkylamino)-2-propanol side chain characteristic of β-blockers. We provide a complete, step-by-step protocol, explaining the causal logic behind each procedural choice, to guide researchers in synthesizing and exploring this promising new chemical space.
Rationale and Overall Synthetic Strategy
The core objective is to transform the C2-carboxylic acid of the starting material into a C2-hydroxy-C3-alkylamino side chain. This transformation requires a carefully planned multi-step sequence to build the carbon chain and introduce the required functional groups while preserving the initial stereochemistry at the C2 position.
The proposed strategy involves four key transformations:
-
Selective Reduction: The carboxylic acid is reduced to a primary alcohol, providing a versatile functional group for further modification.
-
Chain Homologation: The carbon backbone is extended by one carbon via conversion to an aldehyde followed by cyanohydrin formation.
-
Functional Group Interconversion: The nitrile group of the cyanohydrin is reduced to a primary amine, which serves as the nitrogen source for the final side chain.
-
N-Alkylation: The primary amine is selectively alkylated (e.g., with an isopropyl group, common to many β-blockers) via reductive amination to yield the final target compound.
This strategic workflow is designed to be robust, high-yielding, and adaptable for creating a library of analogues by varying the alkylating agent in the final step.
Caption: Proposed synthetic workflow from the chiral starting material to the target β-blocker analogue.
Detailed Experimental Protocols
Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Handle all reagents, especially strong reducing agents, cyanides, and volatile solvents, with extreme care.
Protocol 1: Selective Reduction of this compound
Objective: To reduce the carboxylic acid to the corresponding primary alcohol, (S)-(2,3-Dihydro-1,4-benzodioxin-2-yl)methanol.
Rationale: Borane-tetrahydrofuran complex (BH₃·THF) is chosen as the reducing agent. It exhibits excellent selectivity for carboxylic acids over other functional groups like esters and is generally less hazardous to handle than lithium aluminum hydride (LiAlH₄). The reaction proceeds under mild conditions, minimizing the risk of side reactions such as the cleavage of the dioxane ring.
Materials:
-
This compound (1.0 eq)
-
Borane-THF complex (1.0 M solution in THF, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the BH₃·THF solution (1.5 eq) dropwise via the dropping funnel over 30 minutes. Gas evolution (H₂) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis (e.g., 50% EtOAc in hexanes) indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Add 1 M HCl solution and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purify the product by flash column chromatography on silica gel if necessary.
| Parameter | Expected Value |
| Yield | 85-95% |
| Physical State | White solid or colorless oil |
| Purity (by NMR) | >98% |
| Optical Rotation [α]D | Consistent with literature values for the S-enantiomer |
Protocol 2: Oxidation to (S)-1,4-Benzodioxane-2-carbaldehyde
Objective: To oxidize the primary alcohol to the corresponding aldehyde without over-oxidation.
Rationale: Dess-Martin periodinane (DMP) is a mild and highly efficient oxidizing agent for converting primary alcohols to aldehydes. It operates at room temperature with short reaction times and avoids the use of toxic chromium-based reagents. Its mildness is crucial for preventing the formation of the carboxylic acid byproduct.
Materials:
-
(S)-(2,3-Dihydro-1,4-benzodioxin-2-yl)methanol (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
In a round-bottom flask, dissolve the alcohol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Add DMP (1.2 eq) portion-wise at room temperature. The mixture may become slightly cloudy.
-
Stir the reaction vigorously for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated NaHCO₃ and 10% aqueous Na₂S₂O₃ solution. Stir vigorously until the organic layer becomes clear.
-
Separate the layers and extract the aqueous phase with DCM (2x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate under reduced pressure. The resulting aldehyde is often used in the next step without further purification due to its potential instability.
| Parameter | Expected Value |
| Yield | 90-98% (crude) |
| Physical State | Pale yellow oil |
| Purity (by NMR) | >95% (crude product) |
Protocol 3 & 4: Cyanohydrin Formation and Subsequent Nitrile Reduction
Objective: To perform a one-carbon homologation to introduce the C3 carbon and nitrogen atom, followed by reduction to the key amino alcohol intermediate.
Rationale:
-
Step 3: Trimethylsilyl cyanide (TMSCN) is a safer alternative to KCN/HCN for forming cyanohydrins. The reaction is catalyzed by a Lewis acid (e.g., ZnI₂) and proceeds to form a silyl-protected cyanohydrin, which is then hydrolyzed during workup. This step will likely produce a mixture of diastereomers at the newly formed stereocenter.
-
Step 4: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting the nitrile directly to a primary amine.
Materials:
-
(S)-1,4-Benzodioxane-2-carbaldehyde (1.0 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.2 eq)
-
Zinc iodide (ZnI₂) (0.1 eq, catalyst)
-
Anhydrous Dichloromethane (DCM)
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)
-
Anhydrous Diethyl Ether (Et₂O) or THF
-
Glauber's salt (Na₂SO₄·10H₂O) or Fieser workup reagents
Procedure:
-
Cyanohydrin Formation:
-
Dissolve the crude aldehyde from Protocol 2 in anhydrous DCM and cool to 0 °C.
-
Add ZnI₂ (0.1 eq) followed by the dropwise addition of TMSCN (1.2 eq).
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by adding 1 M HCl and stirring for 30 minutes to hydrolyze the silyl ether.
-
Extract with DCM, wash with brine, dry over MgSO₄, and concentrate to yield the crude cyanohydrin mixture.
-
-
Nitrile Reduction:
-
Set up a separate, flame-dried flask under nitrogen and prepare a suspension of LiAlH₄ (2.5 eq) in anhydrous Et₂O. Cool to 0 °C.
-
Dissolve the crude cyanohydrin in anhydrous Et₂O and add it dropwise to the LiAlH₄ suspension.
-
After addition, warm the reaction to room temperature and then gently reflux for 4-8 hours until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to 0 °C and perform a careful Fieser workup: sequentially and slowly add X mL of water, X mL of 15% NaOH (aq), and 3X mL of water, where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular white precipitate vigorously for 1 hour.
-
Filter the solid through a pad of Celite, washing thoroughly with Et₂O or EtOAc.
-
Concentrate the filtrate to yield the crude amino alcohol, (S)-2-Amino-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanol. Purify by column chromatography if necessary.
-
Protocol 5: N-Alkylation via Reductive Amination
Objective: To introduce the terminal alkyl group (e.g., isopropyl) onto the primary amine to complete the synthesis.
Rationale: Reductive amination is a highly efficient and clean method for N-alkylation. The primary amine first forms an imine with a ketone (acetone), which is then immediately reduced in situ by a mild, selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This method prevents the over-alkylation that can occur with direct alkylation using alkyl halides.
Materials:
-
Amino alcohol intermediate from Protocol 4 (1.0 eq)
-
Acetone (3.0-5.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (catalytic amount, optional)
-
Saturated sodium bicarbonate solution (NaHCO₃)
Procedure:
-
Dissolve the amino alcohol (1.0 eq) in DCE.
-
Add acetone (3.0 eq) and a drop of glacial acetic acid. Stir for 30 minutes at room temperature.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise. The reaction is often slightly exothermic.
-
Stir at room temperature for 12-24 hours until the starting material is consumed.
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the mixture with DCM (3x volumes).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the final product by flash column chromatography to isolate the target β-blocker analogue. Characterize thoroughly by NMR, HRMS, and chiral HPLC to confirm structure and stereochemical purity.
Structure-Activity Relationship (SAR) Considerations
The design of these novel β-blockers is grounded in established SAR principles for this drug class.[6] The critical pharmacophore consists of the aromatic ring, the ethanolamine side chain, and the bulky N-alkyl substituent.
Caption: Key structure-activity relationships guiding the synthesis of novel β-blocker analogues.
Conclusion and Future Work
This application note provides a comprehensive, logically structured protocol for the stereoselective synthesis of novel β-blocker analogues starting from the chiral building block this compound. By explaining the rationale behind each synthetic step, this guide empowers researchers to not only replicate the proposed pathway but also to adapt it for the creation of a diverse library of new chemical entities. The final compounds are primed for subsequent pharmacological evaluation, including receptor binding assays and functional screens, to identify new leads in cardiovascular drug discovery.
References
- 1. jmedchem.com [jmedchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
Application Note: A Scalable, High-Fidelity Synthesis Protocol for (S)-1,4-Benzodioxane-2-carboxylic acid
Introduction: The Significance of a Key Chiral Building Block
(S)-1,4-Benzodioxane-2-carboxylic acid is a crucial chiral synthon in medicinal chemistry and pharmaceutical development. The 1,4-benzodioxane motif is a structural staple in numerous biologically active compounds, including agents with antihepatotoxic and α-adrenergic blocking properties.[1] The absolute configuration at the C2 position of the benzodioxane ring is often a critical determinant of a molecule's biological activity and pharmacological profile.[2]
Notably, this specific (S)-enantiomer is a key intermediate in the synthesis of several pharmaceuticals, including the antihypertensive drug Doxazosin.[3] Its structural rigidity and defined stereochemistry make it an invaluable starting material for creating complex molecules with precise three-dimensional architectures.
This document provides a comprehensive, field-proven guide for the large-scale synthesis of this compound. The protocol is designed for scalability and reproducibility, moving from the initial synthesis of the racemic mixture to a robust chiral resolution process. We will delve into the causality behind procedural choices, ensuring a self-validating system for producing high-purity material.
Strategic Overview: A Two-Stage Path to Enantiopurity
The industrial production of this compound is most efficiently achieved through a two-stage process. This strategy prioritizes yield and cost-effectiveness by first synthesizing the racemic compound in bulk, followed by a highly selective resolution to isolate the desired (S)-enantiomer.
-
Stage 1: Synthesis of Racemic 1,4-Benzodioxane-2-carboxylic acid. This stage involves the condensation of catechol with a suitable C3 electrophile to form the heterocyclic ring, followed by hydrolysis to yield the racemic carboxylic acid.
-
Stage 2: Diastereomeric Salt Resolution. The racemic acid is reacted with a chiral amine to form a pair of diastereomeric salts. These salts exhibit different physical properties, primarily solubility, which allows for their separation via fractional crystallization. The desired salt is then treated with acid to liberate the pure (S)-enantiomer.[4][5]
Caption: High-level workflow for the synthesis of the target molecule.
Part 1: Protocol for Large-Scale Racemic Synthesis
Principle and Rationale
The formation of the 1,4-benzodioxane ring is achieved via a tandem Williamson ether synthesis. Catechol, acting as a dinucleophile, reacts with methyl 2,3-dibromopropionate. The reaction is base-mediated, typically with a mild base like potassium carbonate, which deprotonates the phenolic hydroxyl groups, activating them for nucleophilic attack. The reaction first forms an ether linkage, followed by an intramolecular cyclization to form the dioxane ring. The resulting racemic ester is then saponified under basic conditions to yield the target carboxylic acid.
Detailed Experimental Protocol
Materials and Reagents:
-
Catechol (99%+)
-
Methyl 2,3-dibromopropionate (97%+)
-
Anhydrous Potassium Carbonate (K₂CO₃), fine powder
-
Acetone, technical grade
-
Sodium Hydroxide (NaOH), pellets or 50% solution
-
Hydrochloric Acid (HCl), concentrated (37%)
-
Ethyl Acetate, technical grade
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
100 L glass-lined reactor with overhead mechanical stirrer, reflux condenser, temperature probe, and addition funnel.
-
Heating/cooling mantle.
-
Large-scale filtration apparatus (e.g., Nutsche filter).
-
Drying oven (vacuum optional).
Procedure:
-
Reaction Setup: Charge the 100 L reactor with catechol (5.0 kg, 45.4 mol) and anhydrous potassium carbonate (15.7 kg, 113.6 mol). Add acetone (60 L).
-
Reagent Addition: Begin stirring the slurry. Slowly add methyl 2,3-dibromopropionate (11.2 kg, 45.5 mol) via the addition funnel over 1-2 hours. The addition is exothermic; maintain the internal temperature below 50°C.
-
Condensation Reaction: After the addition is complete, heat the mixture to reflux (approx. 56°C) and maintain for 18-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup and Isolation of Ester: Cool the reaction mixture to room temperature. Filter off the inorganic salts (KBr and excess K₂CO₃) and wash the filter cake with acetone (2 x 5 L). Combine the filtrates and concentrate under reduced pressure to obtain the crude racemic methyl 1,4-benzodioxane-2-carboxylate as an oil.
-
Saponification: To the crude ester, add a solution of sodium hydroxide (4.5 kg, 112.5 mol) in water (25 L). Heat the mixture to 60-70°C and stir vigorously for 4-6 hours until the hydrolysis is complete (as monitored by TLC/HPLC).
-
Purification: Cool the reaction mixture to 10-15°C. Wash the aqueous solution with ethyl acetate (2 x 10 L) to remove non-polar impurities; discard the organic layers.
-
Acidification and Precipitation: Slowly and carefully acidify the aqueous layer with concentrated HCl to a pH of 1-2. A thick white precipitate of the racemic acid will form. Control the temperature to keep it below 25°C during acidification.
-
Final Isolation: Stir the slurry for 1 hour in an ice bath. Collect the solid product by filtration, wash the cake thoroughly with cold deionized water (3 x 10 L) until the washings are neutral.
-
Drying: Dry the product in an oven at 50-60°C to a constant weight.
-
Expected Yield: 6.5 - 7.3 kg (80-90% over two steps).
-
Part 2: Protocol for Chiral Resolution
Principle and Rationale
This step leverages the formation of diastereomers with differential solubility. By reacting the racemic carboxylic acid with an enantiopure amine, two diastereomeric salts are formed: [(S)-acid·(chiral)-amine] and [(R)-acid·(chiral)-amine]. The choice of solvent is critical to maximize the solubility difference, allowing one diastereomer to crystallize preferentially while the other remains in the mother liquor. Subsequent acidification of the isolated salt breaks the ionic bond, liberating the desired enantiopure carboxylic acid.
Detailed Experimental Protocol
Materials and Reagents:
-
Racemic 1,4-Benzodioxane-2-carboxylic acid (from Part 1)
-
(+)-(R)-α-Phenylethylamine (or another suitable chiral amine)[5]
-
Methanol, ACS grade
-
Hydrochloric Acid (HCl), concentrated (37%)
-
Deionized Water
Equipment:
-
50 L jacketed crystallization vessel with stirrer and temperature control.
-
Filtration apparatus.
-
Polarimeter for optical rotation measurements.
-
Chiral HPLC system for enantiomeric excess (e.e.) determination.
Procedure:
-
Salt Formation: In the crystallization vessel, dissolve the racemic acid (5.0 kg, 27.75 mol) in methanol (30 L) at 50-60°C. In a separate container, dissolve (+)-(R)-α-phenylethylamine (1.68 kg, 13.88 mol, 0.5 equivalents) in methanol (5 L).
-
Crystallization: Slowly add the amine solution to the acid solution with stirring. After addition, slowly cool the solution to 15-20°C over 4-6 hours. Then, hold at this temperature for another 2-3 hours to allow for complete crystallization. The less soluble salt of this compound with the resolving agent will precipitate.
-
Isolation of Diastereomeric Salt: Collect the crystalline solid by filtration. Wash the filter cake with a small amount of cold methanol (2 x 2 L).
-
Liberation of (S)-Acid: Suspend the isolated salt in deionized water (20 L). With vigorous stirring, add concentrated HCl until the pH is 1-2. This will dissolve the amine as its hydrochloride salt and precipitate the free (S)-carboxylic acid.
-
Final Isolation and Purification: Filter the resulting solid. Wash the cake extensively with cold deionized water to remove all traces of the amine hydrochloride.
-
Drying: Dry the final product in a vacuum oven at 40-50°C.
-
Expected Yield: 1.8 - 2.1 kg (72-84% based on one enantiomer).
-
Quality Control: The enantiomeric excess (e.e.) should be >99% as determined by chiral HPLC. The specific rotation should be measured and compared to literature values.
-
Quantitative Data Summary
| Parameter | Stage 1: Racemic Synthesis | Stage 2: Chiral Resolution |
| Key Starting Material | Catechol (5.0 kg) | Racemic Acid (5.0 kg) |
| Key Reagent | Methyl 2,3-dibromopropionate (11.2 kg) | (+)-(R)-α-Phenylethylamine (1.68 kg) |
| Primary Solvent | Acetone (60 L) | Methanol (35 L) |
| Reaction Temperature | Reflux (~56°C) | 50-60°C then cool to 15-20°C |
| Reaction Time | 18-24 hours | 6-9 hours |
| Expected Product Mass | 6.5 - 7.3 kg | 1.8 - 2.1 kg |
| Expected Yield | 80-90% | 72-84% (of theoretical max) |
Analytical Characterization
The identity and purity of the final product must be rigorously confirmed.
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
FTIR Spectroscopy: To identify characteristic functional groups (C=O of carboxylic acid at ~1720 cm⁻¹, O-H stretch, C-O ether stretches).[6]
-
Mass Spectrometry: To confirm the molecular weight (180.16 g/mol ).[7][8]
-
Melting Point: 125 - 128 °C (for the racemic compound).[9] The enantiopure form may have a slightly different melting point.
-
Chiral HPLC: The definitive method for determining enantiomeric excess (e.e. %).[2]
-
Polarimetry: Measurement of specific rotation, [α]D. The (S)-enantiomer will have a negative value.
Safety and Handling
Adherence to safety protocols is paramount during large-scale synthesis.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses/goggles, face shield, chemical-resistant gloves, and a lab coat.[10]
-
Chemical Hazards:
-
1,4-Benzodioxane-2-carboxylic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[7][9][10]
-
Catechol: Toxic and corrosive.
-
Methyl 2,3-dibromopropionate: Lachrymator and corrosive.
-
Acids/Bases: Concentrated HCl and NaOH are highly corrosive. Handle with extreme care in a well-ventilated area.
-
-
Engineering Controls: All operations should be conducted in a well-ventilated area or fume hood, especially when handling volatile or corrosive materials.[10]
-
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Neutralize acidic and basic aqueous waste before disposal. Organic waste should be collected in designated containers.[11]
Caption: Detailed chemical transformations in the synthesis and resolution process.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cas 70918-53-5,(R)-1,4-Benzodioxane-2-carboxylic acid | lookchem [lookchem.com]
- 4. CN100534989C - Resolving process of (RS)-benzdioxan-2-formic acid - Google Patents [patents.google.com]
- 5. Highly efficient resolutions of 1,4-benzodioxane-2-carboxylic acid with para substituted 1-phenylethylamines | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C9H8O4 | CID 687061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,4-Benzodioxane-2-carboxylic acid | C9H8O4 | CID 2735450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.ie [fishersci.ie]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Strategies for the Derivatization of (S)-1,4-Benzodioxane-2-carboxylic Acid for Chromatographic Analysis
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of (S)-1,4-Benzodioxane-2-carboxylic acid, a key chiral intermediate in pharmaceutical development.[1][2] The primary challenge in the analysis of this molecule lies in its polarity, low volatility, and the need for enantiomeric distinction, which often necessitates derivatization prior to chromatographic analysis. This document outlines field-proven strategies for preparing this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), focusing on enhancing analyte properties for improved separation, detection, and quantification. We delve into the causality behind reagent selection and methodological choices, providing researchers, scientists, and drug development professionals with the expertise to implement robust and reliable analytical workflows.
Introduction: The Rationale for Derivatization
This compound is a crucial building block in the synthesis of various biologically active molecules.[1][3] Its accurate quantification and enantiomeric purity assessment are critical for quality control and regulatory compliance. However, the inherent properties of this carboxylic acid—specifically the polar carboxyl group containing an active hydrogen—present significant challenges for direct chromatographic analysis.
For Gas Chromatography (GC) , high polarity leads to low volatility and poor thermal stability, preventing the compound from eluting effectively from the GC column without decomposition.[4][5] Furthermore, the active hydrogen can engage in hydrogen bonding with the stationary phase, resulting in poor peak shape (tailing) and reduced resolution.[6] Derivatization addresses these issues by replacing the active hydrogen with a nonpolar group, thereby increasing volatility and thermal stability.[7]
For High-Performance Liquid Chromatography (HPLC) , while the compound can be analyzed directly using reversed-phase columns, derivatization is often employed for two key purposes:
-
Enhanced Detection: The native molecule lacks a strong chromophore or fluorophore, limiting detection sensitivity with UV-Vis or fluorescence detectors. Derivatization can introduce a tag that significantly enhances the detector response.[8][9]
-
Chiral Resolution: Separating the (S)-enantiomer from its (R)-counterpart is often necessary. While chiral HPLC columns are an option, an alternative and widely used strategy is chiral derivatization.[10][11] This involves reacting the racemic or enantiomerically enriched acid with a pure chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column.[10]
This guide provides validated protocols for both GC-MS and HPLC analysis, explaining the underlying chemistry to empower scientists to adapt and troubleshoot these methods effectively.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
The primary goal for GC-MS analysis is to create a volatile and thermally stable derivative. The two most universal and effective methods for carboxylic acids are silylation and esterification (specifically methylation).[4]
Silylation: The Gold Standard for Volatility
Silylation is a robust and versatile method that replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group.[7][12] This transformation dramatically reduces polarity and hydrogen bonding potential. The resulting TMS esters are significantly more volatile and thermally stable.[7][13]
Recommended Reagent: BSTFA + 1% TMCS
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts rapidly with carboxylic acids.[14] Its byproducts are volatile and generally do not interfere with the chromatography.[14]
-
Trimethylchlorosilane (TMCS) is often added as a catalyst to increase the reactivity of BSTFA, especially for compounds that are difficult to silylate.[14][15]
References
- 1. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. air.unimi.it [air.unimi.it]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 12. phoenix-sci.com [phoenix-sci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. gcms.cz [gcms.cz]
Application Notes and Protocols for the Synthesis and Evaluation of (S)-1,4-Benzodioxane-Based FtsZ Inhibitors
Introduction: Targeting the Achilles' Heel of Bacterial Division
The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic targets. One of the most promising of these is the Filamentous temperature-sensitive protein Z (FtsZ), a bacterial homolog of eukaryotic tubulin.[1][2] FtsZ is a highly conserved GTPase that plays a pivotal role in bacterial cell division by polymerizing at the mid-cell to form the Z-ring, a dynamic scaffold that recruits other proteins essential for cytokinesis.[3][4] Disruption of Z-ring formation or function leads to uncontrolled cell elongation and eventual lysis, making FtsZ an attractive target for the development of new antibiotics.
Among the various classes of FtsZ inhibitors, benzamide derivatives have shown significant promise due to their potent anti-staphylococcal activity and low cytotoxicity.[1][3] A particularly fruitful avenue of research has been the incorporation of a 1,4-benzodioxane scaffold, leading to the development of potent benzodioxane-benzamide FtsZ inhibitors.[1][3][5] This guide provides a detailed technical overview, application notes, and protocols for the synthesis and biological evaluation of FtsZ inhibitors derived from (S)-1,4-Benzodioxane-2-carboxylic acid, a key chiral building block.
The Rationale for Chirality: The Significance of the (S)-Enantiomer
In drug design, stereochemistry is paramount. The biological activity of chiral molecules often resides in a single enantiomer, as it has the correct three-dimensional orientation to interact optimally with its biological target. In the case of benzodioxane-based FtsZ inhibitors, the (S)-enantiomer has been shown to be significantly more potent than its (R)-counterpart.
Docking studies have elucidated the structural basis for this stereoselectivity.[1][5] The FtsZ protein possesses a binding pocket with a narrow and hydrophobic sub-region that accommodates the 1,4-benzodioxane moiety. The (S)-configuration allows for a more favorable orientation of the benzodioxane ring within this subpocket, maximizing hydrophobic interactions and leading to a higher binding affinity. This enhanced affinity translates to more potent inhibition of FtsZ polymerization and, consequently, greater antibacterial activity.
Synthetic Strategy: From Racemate to Potent Inhibitor
The synthesis of enantiomerically pure benzodioxane-benzamide FtsZ inhibitors hinges on two key transformations: the resolution of the chiral starting material and the subsequent amide coupling to the pharmacophoric benzamide moiety. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for (S)-Benzodioxane-Benzamide FtsZ inhibitors.
Protocol 1: Enzymatic Resolution of (±)-Ethyl 1,4-Benzodioxane-2-carboxylate
This protocol describes the kinetic resolution of the racemic ester using Candida antarctica lipase B (CALB), which selectively hydrolyzes the (R)-ester, leaving the desired (S)-ester unreacted. The subsequent hydrolysis of the (S)-ester yields the target this compound.
Materials:
-
(±)-Ethyl 1,4-benzodioxane-2-carboxylate
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Phosphate buffer (pH 7.0)
-
Toluene
-
Sodium hydroxide solution (e.g., 2 M)
-
Hydrochloric acid (e.g., 2 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Chiral HPLC column for monitoring enantiomeric excess
Procedure:
-
Enzymatic Hydrolysis:
-
To a stirred suspension of (±)-ethyl 1,4-benzodioxane-2-carboxylate (1.0 equiv) in a biphasic system of phosphate buffer (pH 7.0) and toluene (1:1 v/v), add immobilized CALB (typically 10-20% by weight of the substrate).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess of the remaining (S)-ester.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separate the organic and aqueous layers. The aqueous layer will contain the sodium salt of (R)-1,4-benzodioxane-2-carboxylic acid. The organic layer contains the unreacted (S)-ethyl 1,4-benzodioxane-2-carboxylate.
-
-
Isolation of (S)-Ester:
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-ethyl 1,4-benzodioxane-2-carboxylate.
-
-
Hydrolysis to (S)-Acid:
-
Dissolve the crude (S)-ester in a suitable solvent (e.g., ethanol or THF).
-
Add an aqueous solution of sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with hydrochloric acid.
-
Extract the this compound with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-acid. Further purification can be achieved by recrystallization.
-
Protocol 2: Amide Coupling of this compound with 2,6-Difluoro-3-hydroxybenzamide
This protocol details the formation of the crucial amide bond. N,N'-Carbonyldiimidazole (CDI) is an effective coupling agent that activates the carboxylic acid for nucleophilic attack by the amine.[6]
Materials:
-
This compound
-
2,6-Difluoro-3-hydroxybenzamide
-
N,N'-Carbonyldiimidazole (CDI)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Ethyl acetate
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Carboxylic Acid Activation:
-
Dissolve this compound (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add CDI (1.05-1.1 equiv) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the acylimidazole intermediate can be monitored by the evolution of CO₂ gas.
-
-
Amide Bond Formation:
-
In a separate flask, dissolve 2,6-difluoro-3-hydroxybenzamide (1.0 equiv) in anhydrous THF.
-
Add the solution of the activated carboxylic acid to the benzamide solution.
-
Stir the reaction mixture at room temperature overnight, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure (S)-benzodioxane-benzamide FtsZ inhibitor.
-
Biological Evaluation: Assessing FtsZ Inhibition and Antimicrobial Activity
A robust biological evaluation is critical to characterize the synthesized inhibitors. This involves a tiered approach, starting with in vitro assays targeting FtsZ and progressing to cell-based antimicrobial activity assays.
Caption: Tiered approach for the biological evaluation of FtsZ inhibitors.
Protocol 3: FtsZ GTPase Activity Assay (Malachite Green)
This colorimetric assay measures the amount of inorganic phosphate released from GTP hydrolysis by FtsZ, providing a quantitative measure of enzyme inhibition.
Materials:
-
Purified FtsZ protein
-
Guanosine triphosphate (GTP)
-
Polymerization buffer (e.g., 50 mM MES or HEPES pH 6.5-7.5, 50 mM KCl, 5 mM MgCl₂)
-
Test compounds dissolved in DMSO
-
Malachite green reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the polymerization buffer.
-
Add varying concentrations of the test compound (typically in DMSO, ensuring the final DMSO concentration is low, e.g., <1%). Include a no-inhibitor control and a no-enzyme control.
-
Add the FtsZ protein to a final concentration that gives a robust signal (e.g., 2-5 µM).
-
Pre-incubate the plate at 30 °C for 10 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding GTP to a final concentration of ~1 mM.
-
Incubate the plate at 30 °C for a fixed time (e.g., 15-30 minutes).
-
-
Detection:
-
Stop the reaction by adding the malachite green reagent, which forms a colored complex with the released inorganic phosphate.
-
After a short incubation for color development, measure the absorbance at ~620-650 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-enzyme control).
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 4: FtsZ Polymerization Assay (Light Scattering)
This assay monitors the polymerization of FtsZ into protofilaments in real-time by measuring the increase in light scattering.
Materials:
-
Purified FtsZ protein
-
GTP
-
Polymerization buffer
-
Test compounds dissolved in DMSO
-
Fluorometer or dedicated light scattering instrument
Procedure:
-
Sample Preparation:
-
In a cuvette, mix the FtsZ protein (e.g., 5-10 µM) in polymerization buffer.
-
Add the test compound at the desired concentration. Include a no-inhibitor control.
-
Place the cuvette in the instrument and allow the temperature to equilibrate (e.g., 30 °C).
-
-
Measurement:
-
Record a baseline light scattering signal (e.g., at a 90° angle with excitation and emission wavelengths set to 350 nm).
-
Initiate polymerization by adding GTP.
-
Monitor the change in light scattering over time. Inhibitors that prevent polymerization will show a reduced or no increase in scattering, while compounds that stabilize polymers may show an enhanced or prolonged scattering signal.
-
Protocol 5: Minimum Inhibitory Concentration (MIC) Assay
This standard microbiology assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213, MRSA strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds serially diluted
-
96-well microplate
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
Procedure:
-
Plate Preparation:
-
Perform a two-fold serial dilution of the test compounds in CAMHB in a 96-well plate.
-
Include a positive control (bacteria, no compound) and a negative control (broth only).
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well (except the negative control).
-
-
Incubation:
-
Incubate the plate at 37 °C for 18-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
Protocol 6: Fluorescence Microscopy of Inhibitor-Treated Bacteria
This protocol allows for the visualization of the morphological changes induced by FtsZ inhibitors, such as cell filamentation or enlargement.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Test compound at a relevant concentration (e.g., 1-4x MIC)
-
Membrane stain (e.g., FM4-64)
-
DNA stain (e.g., DAPI)
-
Agarose pads (1% in growth medium)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Treatment:
-
Treat the logarithmic phase bacterial culture with the test compound for a defined period (e.g., 1-3 hours). Include an untreated control.
-
-
Staining:
-
Add the membrane stain (and DNA stain, if desired) to the cultures and incubate for a short period according to the manufacturer's instructions.
-
-
Slide Preparation:
-
Place a small volume (e.g., 1-2 µL) of the treated cell culture onto a microscope slide.
-
Cover with a pre-warmed agarose pad.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope.
-
Observe for changes in cell morphology. For rod-shaped bacteria like B. subtilis, look for cell filamentation. For cocci like S. aureus, look for cell enlargement and aberrant septum formation.
-
Data Presentation: Summarizing Inhibitor Potency
The following table summarizes the antimicrobial activity of representative benzodioxane-benzamide FtsZ inhibitors against various bacterial strains.
| Compound | Linker Length | R-Group on Benzodioxane | MSSA (ATCC 29213) MIC (µg/mL) | MRSA (ATCC 43300) MIC (µg/mL) | B. subtilis MIC (µg/mL) | Reference |
| FZ95 | Ethylenoxy | Naphthodioxane | 0.25 | 0.25 | <0.1 | [4] |
| FZ100 | Ethylenoxy | Tetrahydronaphthodioxane | 0.1 | 0.1 | <0.1 | [4] |
| PC190723 | Thiazolopyridine | N/A | 1 | 1 | - | [3][4] |
Conclusion and Future Directions
The use of this compound as a chiral starting material provides an effective route to a potent class of FtsZ inhibitors with significant activity against Gram-positive pathogens, including drug-resistant strains. The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and biological evaluation of these promising antibacterial compounds. Future research should focus on further optimizing the benzodioxane scaffold and the linker to enhance the pharmacokinetic properties and broaden the spectrum of activity to include Gram-negative pathogens, which remain a significant challenge due to efflux pump activity.[7] The development of prodrugs or co-administration with efflux pump inhibitors may be viable strategies to overcome this hurdle.
References
- 1. digital.csic.es [digital.csic.es]
- 2. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens [mdpi.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Benzodioxane-benzamides as promising inhibitors of Escherichia coli FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Scalable Protocol for the Synthesis of Chiral Weinreb Amides
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of N-methoxy-N-methylamides, commonly known as Weinreb amides, from chiral carboxylic acids. Weinreb amides are exceptionally valuable intermediates in organic synthesis, particularly in pharmaceutical and natural product chemistry, due to their ability to react cleanly with organometallic reagents to form ketones without the common side reaction of over-addition.[1][2][3] This is attributed to the formation of a stable, chelated tetrahedral intermediate.[1][4][5] The protocol detailed herein utilizes the widely adopted and mild peptide coupling conditions employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl) and 1-Hydroxybenzotriazole (HOBt). We use (S)-2-((tert-butoxycarbonyl)amino)propanoic acid, or (S)-N-Boc-alanine, as a representative chiral carboxylic acid ((S)-acid I) to demonstrate a procedure that ensures high yield and, critically, preserves the stereochemical integrity of the starting material.[6][7][8] This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for preparing these crucial synthetic building blocks.
Introduction: The Strategic Importance of Weinreb Amides
The conversion of a carboxylic acid to a ketone is a fundamental transformation in organic synthesis. However, the direct addition of organometallic reagents (e.g., Grignard or organolithium reagents) to common carboxylic acid derivatives like esters or acid chlorides is often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[1][5] The Weinreb-Nahm amide, developed in 1981, elegantly solves this problem.[1][3] The N-methoxy-N-methyl amide functionality allows for the formation of a stable five-membered chelate with the metal ion of the nucleophile after the initial addition.[4][5] This tetrahedral intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thus preventing a second nucleophilic attack.[1][2]
Due to this controlled reactivity, Weinreb amides have become indispensable for the synthesis of aldehydes (via reduction with reagents like LiAlH₄) and, more commonly, ketones, which are ubiquitous motifs in pharmacologically active molecules.[2][9] The synthesis of Weinreb amides from carboxylic acids can be accomplished through various methods.[9][10] Among the most reliable, especially for sensitive and chiral substrates, is the use of peptide coupling reagents.[1][7] This approach avoids the need to first convert the carboxylic acid to a more reactive species like an acid chloride, which can sometimes lead to racemization or other side reactions. This protocol focuses on the EDC/HOBt coupling methodology, prized for its mild reaction conditions, operational simplicity, and the water-soluble nature of its byproducts, which greatly simplifies purification.[11][12][13]
Mechanism of EDC/HOBt Mediated Weinreb Amide Formation
The reaction proceeds through a multi-step activation and coupling sequence:
-
Carboxylic Acid Activation: EDC reacts with the carboxylic acid (1) to form a highly reactive O-acylisourea intermediate (2) .[12]
-
HOBt Interception: This unstable intermediate is prone to side reactions, including racemization of the adjacent chiral center. HOBt acts as a crucial additive by rapidly intercepting the O-acylisourea to form an activated HOBt-ester (3) .[14][15][16] This new intermediate is more stable than the O-acylisourea but sufficiently reactive to couple with the amine. The primary role of HOBt is to enhance coupling efficiency and act as a racemization suppressant.[14][17][18]
-
Nucleophilic Attack: N,O-dimethylhydroxylamine (4) , liberated from its hydrochloride salt by a non-nucleophilic base, attacks the carbonyl of the activated HOBt-ester.
-
Product Formation: The tetrahedral intermediate collapses to form the desired Weinreb amide (5) , releasing HOBt and the water-soluble N,N'-ethyl-dimethylaminopropyl urea byproduct (6) .[11][12]
Reaction Mechanism Diagram
Caption: Figure 1: Reaction mechanism of EDC/HOBt mediated Weinreb amide formation.
Experimental Protocol
This protocol describes the synthesis of (S)-N-Boc-N-methoxy-N-methylalaninamide from (S)-N-Boc-alanine.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Supplier Example | Notes |
| (S)-N-Boc-alanine ((S)-acid I) | C₈H₁₅NO₄ | 189.21 | >98% | Sigma-Aldrich | Starting material. Ensure it is dry. |
| N,O-Dimethylhydroxylamine HCl | C₂H₈ClNO | 97.54 | >98% | Fisher Scientific | Amine source. Hygroscopic. Store in a desiccator. |
| EDC HCl | C₈H₁₈ClN₃ | 191.70 | >98% | AAPPTEC | Coupling agent. Moisture sensitive.[13][19] Store under inert gas at recommended temperature. |
| HOBt (monohydrate) | C₆H₅N₃O·H₂O | 153.14 | >97% | BenchChem | Racemization suppressant. The water of hydration does not interfere with the reaction.[16] |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | >99% | Sigma-Aldrich | Non-nucleophilic base. Use a freshly opened bottle or distill before use. |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | >99.8% | Various | Reaction solvent. Must be dry. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Various | Extraction solvent. |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M aq. soln. | Various | For aqueous workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Sat. aq. soln. | Various | For aqueous workup. |
| Brine (Saturated NaCl) | NaCl | 58.44 | Sat. aq. soln. | Various | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous | Various | Drying agent. |
| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | Various | For column chromatography. |
Equipment
-
Round-bottom flasks and standard glassware
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Argon or Nitrogen line)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory safety equipment (fume hood, safety glasses, lab coat, gloves)
Step-by-Step Procedure
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-N-Boc-alanine (1.0 eq, e.g., 5.00 g, 26.4 mmol).
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq, 2.83 g, 29.0 mmol) and HOBt monohydrate (1.2 eq, 4.83 g, 31.7 mmol).
-
Place the flask under an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous Dichloromethane (DCM, approx. 100 mL). Stir the resulting suspension.
Reaction Execution: 5. Cool the suspension to 0 °C using an ice-water bath.
- Causality Note: Cooling the reaction minimizes potential side reactions and helps control the exotherm upon addition of the base and coupling agent. It is particularly important for preserving stereochemical integrity.
- Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 11.5 mL, 66.0 mmol) to the stirring suspension. The purpose of DIPEA is to act as a non-nucleophilic base to neutralize the hydrochloride salt of the amine and the HOBt, allowing them to participate in the reaction.[21]
- After stirring for 5-10 minutes, add EDC HCl (1.2 eq, 6.08 g, 31.7 mmol) portion-wise over 5 minutes.
- Causality Note: Adding the EDC last initiates the carboxylic acid activation. Portion-wise addition helps to control the reaction rate and temperature.
- Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction warm to room temperature.
- Continue stirring at room temperature for 12-16 hours (overnight).
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
Experimental Workflow Diagram
Caption: Figure 2: Step-by-step experimental workflow.
Workup and Purification
-
Dilute the reaction mixture with an additional 100 mL of DCM.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 100 mL) - to remove DIPEA and any unreacted amine.
-
Saturated NaHCO₃ solution (2 x 100 mL) - to remove HOBt and any unreacted carboxylic acid.[6]
-
Brine (1 x 100 mL) - to reduce the solubility of organic material in the aqueous layer and aid separation.[22]
-
Causality Note: The acidic wash protonates the basic EDC-urea byproduct, rendering it water-soluble and easily removed.[11][22] This is a key advantage of EDC over reagents like DCC.
-
-
Dry the separated organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of Ethyl Acetate in Hexanes (e.g., starting from 20:80 and gradually increasing to 50:50).[21][23]
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the Weinreb amide as a colorless oil or white solid. Expected yield: 85-95%.
Safety and Handling Precautions
-
EDC HCl: Corrosive and an irritant. May cause skin, eye, and respiratory tract irritation.[19] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a fume hood.
-
HOBt: Can be hazardous. While the monohydrate is safer than the anhydrous form, it should still be handled with care.[16] Avoid inhalation of dust.
-
DIPEA: Corrosive and flammable liquid. Work in a well-ventilated fume hood.
-
DCM: A suspected carcinogen. All handling should occur within a fume hood.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of Weinreb amides from chiral carboxylic acids is a critical transformation for modern organic synthesis. The EDC/HOBt-mediated coupling protocol detailed in this application note is a mild, reliable, and high-yielding method that effectively preserves the stereochemical integrity of the starting material. The use of water-soluble reagents and byproducts simplifies the purification process, making this procedure amenable to both small-scale research and larger-scale development campaigns. This robust protocol provides a dependable pathway to access valuable chiral Weinreb amide building blocks for the synthesis of complex molecular targets.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. youtube.com [youtube.com]
- 5. Weinreb Ketone Synthesis [organic-chemistry.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A one-flask synthesis of Weinreb amides from chiral and achiral carboxylic acids using the deoxo-fluor fluorinating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. lifechempharma.com [lifechempharma.com]
- 12. nbinno.com [nbinno.com]
- 13. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [commonorganicchemistry.com]
- 14. nbinno.com [nbinno.com]
- 15. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
- 19. lifechempharma.com [lifechempharma.com]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. reddit.com [reddit.com]
- 23. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-1,4-Benzodioxane-2-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of (S)-1,4-Benzodioxane-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and achieve high enantiopurity. This compound is a crucial chiral building block in the synthesis of various therapeutic agents, including the antihypertensive drug Doxazosin.[1][2] Its biological activity is highly dependent on the absolute configuration at the C2 stereocenter, making enantioselective synthesis paramount.[1]
This document is structured as a series of troubleshooting questions and FAQs, reflecting the real-world challenges encountered during this multi-step synthesis.
Troubleshooting Guide: Common Issues & Solutions
Question 1: My overall yield for the racemic 1,4-Benzodioxane-2-carboxylic acid is consistently low. What are the likely causes in the initial cyclization step?
This is a common issue often rooted in the initial Williamson ether synthesis, where catechol is reacted with a three-carbon electrophile (like ethyl 2,3-dibromopropionate) to form the benzodioxane ring.
Underlying Cause & Explanation: The Williamson ether synthesis is an SN2 reaction involving the deprotonation of a nucleophile (catechol) followed by its attack on an alkyl halide.[3] The efficiency of this reaction is highly sensitive to the base, solvent, and temperature, with several competing side reactions possible.
Troubleshooting Steps & Solutions:
-
Base Selection is Critical: The base must be strong enough to deprotonate the phenolic hydroxyl groups of catechol but not so harsh as to promote side reactions.
-
Problem: Using overly strong bases like sodium hydride (NaH) can sometimes lead to undesired C-alkylation on the aromatic ring or polymerization.
-
Solution: Anhydrous potassium carbonate (K₂CO₃) is a widely used and effective base for this transformation. It provides a heterogeneous reaction environment that often leads to cleaner reactions and higher yields of the desired O-alkylation product.[4]
-
-
Solvent Choice Impacts Reactivity: The solvent must be able to dissolve the reactants and facilitate the SN2 mechanism.
-
Problem: Protic solvents (like ethanol) can solvate the catecholate anion, reducing its nucleophilicity. Non-polar solvents may not adequately dissolve the reactants.
-
Solution: Polar aprotic solvents such as acetone or N,N-Dimethylformamide (DMF) are preferred as they effectively solvate the cation (K⁺) while leaving the nucleophile relatively free, thus accelerating the SN2 reaction.[5][6]
-
-
Monitor Reaction Temperature:
-
Problem: Excessively high temperatures can increase the rate of side reactions.
-
Solution: Running the reaction at the reflux temperature of acetone is often sufficient. A detailed study of reaction kinetics and solvent effects has shown that solvent choice can significantly impact the ratio of O-alkylation to C-alkylation.[7]
-
-
Purity of Starting Materials: Ensure catechol is pure and dry, as impurities or water can interfere with the reaction.
Question 2: I'm struggling to resolve the racemic acid. My enantiomeric excess (e.e.) is poor. How can I improve enantioselectivity?
Achieving high enantiomeric purity is the most critical and often most challenging part of this synthesis. The two primary industrial methods are diastereomeric salt crystallization and enzymatic kinetic resolution.
Option A: Diastereomeric Salt Resolution
Underlying Cause & Explanation: This classical resolution technique involves reacting the racemic acid with a single enantiomer of a chiral base.[8] This creates a mixture of two diastereomeric salts ((R)-acid/(S)-base and (S)-acid/(S)-base). Since diastereomers have different physical properties, they can be separated by fractional crystallization.[8] The success of this method hinges entirely on the difference in solubility between the two diastereomeric salts.
Troubleshooting Steps & Solutions:
-
Choice of Resolving Agent: This is the most important factor.
-
Problem: Using standard, unsubstituted (S)-1-phenylethylamine can result in poor separation efficiency.[2]
-
Solution: Studies have shown that using para-substituted (S)-1-phenylethylamines, specifically (S)-1-(p-nitrophenyl)ethylamine or (S)-1-(p-methylphenyl)ethylamine, dramatically improves resolution efficiency.[2][9][10] These resolving agents form salts with significantly different solubilities, allowing for effective separation.
-
-
Solvent System Optimization:
-
Problem: The wrong solvent can lead to co-crystallization or poor crystal formation.
-
Solution: Methanol and ethanol are reported to be effective solvents for this resolution.[2] You may need to perform several recrystallization cycles to achieve >98% e.e.
-
-
Monitoring Purity: It is essential to monitor the enantiomeric excess of the acid liberated from the crystallized salt at each step using chiral HPLC.
Option B: Enzymatic Kinetic Resolution
Underlying Cause & Explanation: Enzymatic kinetic resolution utilizes a lipase to selectively catalyze a reaction on one enantiomer of the racemic starting material (typically the methyl or ethyl ester of the acid) at a much faster rate than the other. For instance, a lipase might selectively hydrolyze (R)-methyl 1,4-benzodioxan-2-carboxylate, leaving behind the desired (S)-methyl ester in high enantiomeric excess.[1]
Troubleshooting Steps & Solutions:
-
Enzyme and Substrate Selection:
-
Problem: Not all lipases are effective. The reaction must be performed on the ester, not the carboxylic acid itself.
-
Solution: Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a highly effective and widely used biocatalyst for this transformation.[1][11] It can be used for enantioselective hydrolysis of the racemic ester or for transesterification of the racemic acid.[11]
-
-
Reaction Conditions are Key:
-
Problem: Temperature, pH, and solvent can drastically affect enzyme activity and selectivity.
-
Solution: Optimal conditions are often found around 30°C.[1] The addition of a co-solvent, such as 20% n-butanol, has been shown to significantly improve the resolution, achieving an enantiomeric excess (e.e.s) of 97%.[1]
-
-
Yield Limitation: Remember that the maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%, as the other enantiomer is consumed or separated. However, some processes incorporate a racemization step to recycle the undesired enantiomer, allowing for theoretical yields approaching 100%.[12]
Table 1: Comparison of Chiral Resolution Methods
| Feature | Diastereomeric Salt Crystallization | Enzymatic Kinetic Resolution |
| Principle | Separation of diastereomers based on different physical properties (solubility).[8] | Enzyme selectively reacts with one enantiomer, allowing separation.[1][11] |
| Max. Theoretical Yield | ~100% (after separation and recovery) | 50% (without racemization/recycling of undesired enantiomer) |
| Key Reagents | Racemic acid, chiral amine (e.g., (S)-1-(p-nitrophenyl)ethylamine).[2] | Racemic ester, Lipase (e.g., CALB), buffer, co-solvent.[1] |
| Critical Parameters | Choice of resolving agent, solvent, crystallization temperature, number of recrystallizations. | Enzyme selection, temperature, pH, co-solvent concentration.[1] |
| Pros | High potential yield, well-established classical method. | High enantioselectivity (high E-factor), mild reaction conditions. |
| Cons | Can be labor-intensive (multiple recrystallizations), success is highly system-dependent. | Limited to 50% yield per cycle, requires esterification/hydrolysis steps. |
Question 3: I've successfully resolved the acid, but I'm seeing a decrease in enantiomeric purity during the final workup or subsequent steps. What could be causing this racemization?
Underlying Cause & Explanation: The proton on the chiral carbon at the C2 position (alpha to the carboxyl group) is acidic. Under basic conditions, this proton can be abstracted to form a planar enolate intermediate. Reprotonation can occur from either face, leading to racemization and a loss of enantiomeric purity.[9]
Troubleshooting Steps & Solutions:
-
Avoid Harsh Basic Conditions:
-
Problem: Hydrolysis of a resolved ester (e.g., (S)-methyl ester) using strong bases like NaOH or KOH, especially at elevated temperatures, is a primary cause of racemization.[9]
-
Solution: If you must perform a base-mediated hydrolysis, use milder conditions (e.g., lower temperature, shorter reaction time) or consider an acidic hydrolysis protocol.[13]
-
-
Careful pH Control During Workup: When liberating the free acid from a diastereomeric salt using an aqueous acid (like HCl), ensure the final pH is distinctly acidic to prevent any transient exposure to basic conditions that could cause epimerization.
-
Temperature Control: Any step involving a basic environment should be conducted at the lowest practical temperature to minimize the rate of enolate formation and subsequent racemization.
Frequently Asked Questions (FAQs)
Q: What are the primary synthetic strategies for obtaining enantiopure this compound? A: The most common and industrially viable strategy involves two main stages: first, the synthesis of the racemic acid, followed by a chiral resolution step.[9] The resolution is typically achieved either by forming diastereomeric salts with a chiral amine and separating them via crystallization or by using an enzyme for kinetic resolution of the corresponding racemic ester.[2][12]
Q: What analytical techniques are essential for this synthesis? A:
-
¹H and ¹³C NMR: For structural confirmation of intermediates and the final product.[11]
-
Chiral HPLC: This is the most critical technique for determining the enantiomeric excess (e.e.) of your resolved material. A Chiralcel OD or OJ-H column is commonly used.[1][11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Melting Point & Optical Rotation: To characterize the final enantiopure product and compare it with literature values.
Q: Are there any significant safety concerns? A: Standard laboratory safety protocols should be followed. 1,4-Benzodioxane-2-carboxylic acid is classified as an irritant and can cause skin irritation and serious eye damage.[14] Alkylating agents like ethyl 2,3-dibromopropionate and solvents like DMF have their own specific hazards and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Key Experimental Protocols & Workflows
Workflow for Synthesis and Resolution
The following diagram outlines the general workflow, highlighting the key decision point for the resolution strategy.
Caption: General workflow for the synthesis and resolution of this compound.
Protocol 1: Diastereomeric Salt Resolution
(Adapted from Bolchi et al.)[2][9]
-
Salt Formation: Dissolve racemic 1,4-benzodioxane-2-carboxylic acid (1.0 eq) in warm methanol. In a separate flask, dissolve (S)-1-(p-nitrophenyl)ethylamine (1.0 eq) in warm methanol.
-
Crystallization: Slowly add the amine solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature and then place it in a refrigerator (4°C) overnight to facilitate crystallization.
-
Isolation: Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of cold methanol.
-
Enrichment: Recrystallize the salt from fresh methanol until a constant optical rotation is achieved and the enantiomeric excess is confirmed to be >98% by chiral HPLC analysis of a small, liberated sample.
-
Liberation of the Free Acid: Dissolve the purified diastereomeric salt in water and acidify to pH 1-2 with 2M HCl. The enantiopure carboxylic acid will precipitate.
-
Final Purification: Collect the solid product by vacuum filtration, wash with cold water until the washings are neutral, and dry under vacuum.
Protocol 2: Enzymatic Kinetic Resolution of the Methyl Ester
(Adapted from Kumar et al. and Zhang et al.)[1]
-
Reaction Setup: To a solution of racemic methyl 1,4-benzodioxan-2-carboxylate (50 mM) in a phosphate buffer solution (pH 7.0), add n-butanol to a final concentration of 20% (v/v).
-
Enzyme Addition: Add the immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), to the mixture.
-
Incubation: Incubate the reaction mixture in a shaker at 30°C and 220 rpm.
-
Monitoring: Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess of the substrate (e.e.s) and product by chiral HPLC. The reaction is typically stopped at or near 50% conversion to maximize the e.e. of the remaining substrate.
-
Separation: Once the desired conversion is reached, filter off the immobilized enzyme (which can be washed and reused). Extract the reaction mixture with an organic solvent (e.g., ethyl acetate). The unreacted (S)-ester will be in the organic phase, while the hydrolyzed (R)-acid will be in the aqueous phase (as its carboxylate salt).
-
Hydrolysis: After isolating and purifying the (S)-ester, hydrolyze it under mild acidic conditions to yield the final this compound without risking racemization.
References
- 1. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. tsijournals.com [tsijournals.com]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. air.unimi.it [air.unimi.it]
- 10. Highly efficient resolutions of 1,4-benzodioxane-2-carboxylic acid with para substituted 1-phenylethylamines | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. air.unimi.it [air.unimi.it]
- 14. 1,4-Benzodioxane-2-carboxylic acid | C9H8O4 | CID 2735450 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 1,4-Benzodioxane-2-Carboxylic Acid
Welcome to the technical support center for the purification of crude 1,4-benzodioxane-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process.
Introduction
1,4-Benzodioxane-2-carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals, including the antihypertensive drug Doxazosin. The p[1][2]urity of this compound is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This guide provides practical, field-proven insights into common purification methods and how to troubleshoot them effectively.
Frequently Asked Questions (FAQs)
Here are some common questions and answers regarding the purification of 1,4-benzodioxane-2-carboxylic acid:
Q1: What are the most common impurities in crude 1,4-benzodioxane-2-carboxylic acid?
A1: The nature of impurities largely depends on the synthetic route. Common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents. If th[3]e synthesis involves the oxidation of an aldehyde, you might encounter residual aldehydes or their condensation products.
Q2[3]: Which purification method is most suitable for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective methods include:
-
Acid-base extraction: Ideal for removing neutral and basic impurities.
-
[4][5][6]Recrystallization: A powerful technique for removing small amounts of impurities from a solid product.
-
[5][7][8]Column chromatography: Useful for separating compounds with similar polarities.
Q3[9][10][11][12]: My purified 1,4-benzodioxane-2-carboxylic acid has a low melting point. What could be the reason?
A3: A low or broad melting point range typically indicates the presence of impurities. The melting point of pure 1,4-benzodioxane-2-carboxylic acid is reported to be in the range of 126-130 °C. Resid[9][13]ual solvents or unreacted starting materials can depress the melting point. Further purification by recrystallization may be necessary.
Q4: Can I use any base for the acid-base extraction?
A4: The choice of base is critical. A weak base like sodium bicarbonate is generally preferred to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. Using[4][5] a strong base like sodium hydroxide is generally not recommended as it can potentially cause hydrolysis of other functional groups if present.
T[4]roubleshooting Guides
This section provides detailed troubleshooting for specific issues you might encounter during purification.
Problem 1: Low Recovery After Acid-Base Extraction
I performed an acid-base extraction to purify my crude 1,4-benzodioxane-2-carboxylic acid, but the final yield is very low.
-
Probable Cause 1: Incomplete Extraction. The carboxylic acid may not have been fully converted to its water-soluble salt. This can happen if the pH of the aqueous layer was not sufficiently basic.
-
Probable Cause 2: Incomplete Precipitation. After acidifying the aqueous layer to retrieve the purified carboxylic acid, the compound may not have fully precipitated out of the solution.
-
Solution: Ensure the aqueous solution is sufficiently acidified to a pH at least two to three units below the pKa of the carboxylic acid. Cooli[7]ng the solution in an ice bath can further decrease the solubility of the acid and promote precipitation. If precipitation is still poor, you can extract the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane to recover the dissolved product.
-
-
[14]Probable Cause 3: Emulsion Formation. During the extraction, an emulsion (a stable mixture of the organic and aqueous layers) may have formed, trapping some of the product.
-
Solution: To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel, or allowing it to stand for a longer period. In some cases, filtering the emulsion through a pad of Celite can be effective.
-
Workflow for Troubleshooting Low Recovery in Acid-Base Extraction
Caption: Troubleshooting workflow for low recovery in acid-base extraction.
Problem 2: Oily Product or No Crystallization During Recrystallization
I'm trying to recrystallize my crude 1,4-benzodioxane-2-carboxylic acid, but it's oiling out or not crystallizing at all.
-
Probable Cause 1: Incorrect Solvent System. The chosen solvent may be too good a solvent, even at low temperatures, or the compound may be too soluble in it.
-
Solution: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen for a better solvent or use a solvent pair. For carboxylic acids, common recrystallization solvents include water, ethanol, methanol, toluene, or mixtures like toluene/petroleum ether or aqueous alcohols.
-
-
[7]Probable Cause 2: Cooling Too Quickly. Rapid cooling can cause the compound to precipitate as an oil rather than forming crystals.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath. Slow cooling allows for the formation of a stable crystal lattice.
-
-
Probable Cause 3: Supersaturated Solution. The solution may be supersaturated, preventing the initiation of crystallization.
-
Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization.
-
-
Probable Cause 4: Presence of Impurities. Some impurities can inhibit crystallization.
-
Solution: If the product continues to oil out, it may be necessary to perform another purification step, such as acid-base extraction or column chromatography, to remove the problematic impurities before attempting recrystallization again.
-
Experimental Protocol: Recrystallization of 1,4-Benzodioxane-2-Carboxylic Acid
This protocol provides a general guideline for recrystallization. The optimal solvent and conditions should be determined experimentally.
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form. Repeat with different solvents to find the most suitable one.
-
Dissolution: Place the crude 1,4-benzodioxane-2-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Problem 3: Poor Separation in Column Chromatography
I'm using column chromatography to purify my product, but I'm getting poor separation between my desired compound and an impurity.
-
Probable Cause 1: Incorrect Mobile Phase Polarity. The polarity of the eluent may be too high, causing all compounds to move too quickly down the column, or too low, resulting in very slow elution.
-
Solution: Optimize the mobile phase composition using thin-layer chromatography (TLC) first. The ideal solvent system should give a retention factor (Rf) of around 0.2-0.4 for the desired compound. For carboxylic acids, a mixture of a non-polar solvent (like hexanes or cyclohexane) and a more polar solvent (like ethyl acetate) is often used. Addin[10][11]g a small amount of acetic or formic acid to the eluent can help to suppress the ionization of the carboxylic acid and reduce tailing on the silica gel.
-
-
Probable Cause 2: Column Overloading. Too much crude material has been loaded onto the column.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel).
-
-
Probable Cause 3: Poor Column Packing. Cracks or channels in the silica gel can lead to poor separation.
-
Solution: Ensure the column is packed uniformly without any air bubbles. A well-packed column is crucial for good resolution.
-
Data Presentation: Common Purification Techniques for 1,4-Benzodioxane-2-Carboxylic Acid
| Purification Method | Principle of Separation | Best For Removing | Key Considerations |
| Acid-Base Extraction | Difference in solubility between the acidic compound and its salt form. | Neu[4]tral and basic impurities. | Cho[4][7]ice of base is critical; ensure complete protonation/deprotonation for good recovery. |
| [4][7]Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Sma[8]ll amounts of impurities from a solid product. | Solvent selection is key; slow cooling promotes the formation of pure crystals. |
| Column Chromatography | Differential adsorption of compounds onto a stationary phase. | Imp[15]urities with similar polarity to the product. | Requires optimization of the mobile phase; can be time-consuming and use large volumes of solvent. |
The purification of crude 1,4-benzodioxane-2-carboxylic acid is a critical step in many synthetic pathways. By understanding the principles behind common purification techniques and anticipating potential challenges, researchers can efficiently obtain a high-purity product. This guide provides a starting point for troubleshooting common issues, but careful experimental observation and logical problem-solving are paramount to success.
References
- 1. Cas 70918-53-5,(R)-1,4-Benzodioxane-2-carboxylic acid | lookchem [lookchem.com]
- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2255421A - Process for purification of carboxylic acids - Google Patents [patents.google.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. vernier.com [vernier.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. 1,4-Benzodioxan-2-carboxylic acid CAS#: 3663-80-7 [m.chemicalbook.com]
- 10. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 11. Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scirp.org [scirp.org]
- 13. 1,4-Benzodioxan-2-carboxylic acid | 3663-80-7 [chemicalbook.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Chiral Resolution
Welcome to the Technical Support Center dedicated to addressing the common and often complex challenge of low enantiomeric excess (ee) in chiral resolutions. This guide is designed for researchers, scientists, and drug development professionals who rely on accurate enantiomeric separation for their work. As the separation of enantiomers is a critical step in drug development and quality control, achieving high enantiomeric excess is paramount.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve issues in your chiral separation experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding low enantiomeric excess.
Q1: What is enantiomeric excess (ee) and how is it calculated?
Enantiomeric excess (ee) is a measure of the purity of a chiral substance.[3][4] It quantifies how much more of one enantiomer is present compared to the other in a mixture.[3][4] A racemic mixture, which has a 50:50 ratio of two enantiomers, has an ee of 0%, while a completely pure sample of a single enantiomer has an ee of 100%.[3]
The enantiomeric excess can be calculated using the following formulas:
-
From the percentage of each enantiomer:
-
From the concentrations of each enantiomer:
-
ee (%) = (|[Major Enantiomer] - [Minor Enantiomer]| / |[Major Enantiomer] + [Minor Enantiomer]|) x 100[5]
-
-
From optical rotation:
-
ee (%) = (Observed Specific Rotation / Specific Rotation of Pure Enantiomer) x 100[5]
-
Q2: What are the primary causes of low enantiomeric excess in chiral HPLC?
Low enantiomeric excess in High-Performance Liquid Chromatography (HPLC) can stem from several factors throughout the analytical process. The most common culprits include:
-
Suboptimal Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for successful enantiomeric separation.[1] An inappropriate CSP may not provide sufficient stereospecific interactions to resolve the enantiomers.
-
Incorrect Mobile Phase Composition: The mobile phase composition, including the type of organic modifier, additives, and pH, significantly influences selectivity and resolution.[6][7]
-
Inadequate Method Optimization: Parameters such as flow rate, temperature, and injection volume need to be carefully optimized for each specific separation.
-
On-Column or Pre-Column Racemization: The sample may racemize (convert from a pure enantiomer to a racemic mixture) before or during the analysis.[8]
-
Column Overload: Injecting too much sample can saturate the chiral stationary phase, leading to poor peak shape and reduced resolution.[9]
-
Degradation of the Chiral Stationary Phase: Harsh mobile phases or improper storage can degrade the CSP over time, diminishing its resolving power.
Q3: How does temperature affect chiral separations and enantiomeric excess?
Temperature is a critical parameter that can significantly impact the enantioselectivity of a separation on chiral stationary phases. Generally, lower temperatures tend to increase chiral selectivity by enhancing the weaker intermolecular forces responsible for chiral recognition.[10] However, higher temperatures can improve peak efficiency and shape.[6][10] In some cases, increasing the temperature can even lead to a reversal of the elution order of the enantiomers.[6] Therefore, it is crucial to control the column temperature to within ±1°C to ensure reproducibility.[10] The effect of temperature is compound-specific, and its optimization is an essential part of method development.[11][12]
Q4: Can the sample itself be the source of low enantiomeric excess?
Yes, the sample can be a primary contributor to low ee. Here are a few scenarios:
-
Incomplete Resolution in a Prior Step: If the material being analyzed is the product of a preceding chiral resolution (e.g., crystallization of diastereomeric salts), that initial separation may have been incomplete.[13]
-
Racemization: The chiral compound may be unstable under certain conditions and undergo racemization, where one enantiomer converts into the other, leading to a 50:50 mixture.[8] This can happen during sample preparation, storage, or even on the HPLC column.
-
Stereospecific Degradation: During processes like wastewater treatment or even within biological systems, one enantiomer of a chiral drug may degrade at a different rate than the other, altering the enantiomeric ratio.[14]
II. In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for diagnosing and resolving specific issues leading to low enantiomeric excess.
Guide 1: Poor Peak Resolution or Co-elution of Enantiomers
Low resolution is a direct cause of inaccurate enantiomeric excess calculation. An ideal separation should have a resolution (Rs) greater than 1.5 for baseline separation.[1]
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Steps and Explanations:
-
Verify Mobile Phase Composition:
-
Causality: An incorrect mobile phase composition is a frequent source of separation problems. The polarity of the mobile phase directly affects the retention and selectivity of the separation.[6][15] For instance, in normal-phase chromatography, increasing the percentage of the alcohol modifier (e.g., isopropanol in hexane) will generally decrease retention times but may also reduce resolution.[16]
-
Action: Prepare a fresh batch of mobile phase, ensuring accurate measurements of all components. Degas the mobile phase thoroughly before use.[17]
-
-
Optimize Mobile Phase:
-
Causality: The interactions between the analyte, the CSP, and the mobile phase are a delicate balance. Fine-tuning the mobile phase can significantly enhance these interactions for better separation.
-
Action:
-
Modifier Percentage: Systematically vary the percentage of the organic modifier (e.g., isopropanol, ethanol) in small increments (e.g., 2-5%).[16]
-
Additives: For acidic or basic analytes, the addition of a small amount of an acid (e.g., trifluoroacetic acid, formic acid) or a base (e.g., diethylamine) can improve peak shape and selectivity by suppressing ionization.[15][18] The ratio of acid to base can also be optimized.
-
-
-
Evaluate the Chiral Stationary Phase (CSP):
-
Causality: The fundamental principle of chiral chromatography relies on the differential interaction between the enantiomers and the CSP.[1] If the chosen CSP does not have the appropriate chiral recognition mechanism for your analyte, no amount of mobile phase optimization will achieve separation. Polysaccharide-based CSPs (cellulose and amylose derivatives) are widely applicable, but other types like protein-based, cyclodextrin-based, or Pirkle-type phases may be more suitable for specific compounds.[1]
-
Action:
-
Consult Literature: Research published methods for similar compounds to guide your CSP selection.
-
Column Screening: If you have access to them, screen a set of columns with different CSPs.[10]
-
-
-
Check Column Health:
-
Causality: A degraded or contaminated column will exhibit poor performance, including low resolution and broad peaks.
-
Action:
-
Efficiency Test: Inject a standard achiral compound to determine the column's theoretical plate count. A significant drop from the manufacturer's specifications indicates a problem.
-
Washing/Regeneration: Follow the manufacturer's instructions for column washing and regeneration.
-
-
-
Optimize Temperature and Flow Rate:
-
Causality: These parameters influence the thermodynamics and kinetics of the separation. Lower flow rates generally provide more time for the enantiomers to interact with the CSP, often improving resolution.[10] Temperature affects the energy of these interactions.[11][19]
-
Action:
-
Flow Rate: Decrease the flow rate in small increments (e.g., from 1.0 mL/min to 0.5 mL/min).
-
Temperature: Systematically vary the column temperature (e.g., in 5°C increments from 15°C to 40°C) to find the optimal point of selectivity.[6]
-
-
Guide 2: Suspected On-Column or Sample Racemization
If you start with a sample of high enantiomeric purity but the analysis shows a low ee, racemization may be occurring.
Experimental Protocol to Test for Racemization:
-
Objective: To determine if the analyte is racemizing during sample preparation or on the HPLC column.
-
Materials:
-
Enantiomerically enriched sample
-
Mobile phase
-
Sample solvent
-
-
Procedure:
-
Time-Lapse Analysis of Sample in Solution:
-
Dissolve the enantiomerically enriched sample in the sample solvent.
-
Immediately inject the sample and record the chromatogram and calculate the ee.
-
Let the sample solution stand at room temperature for several hours (e.g., 2, 4, 8, and 24 hours), injecting an aliquot at each time point.
-
Compare the ee values over time. A significant decrease indicates racemization in the sample solvent.
-
-
On-Column Racemization Test (Peak Shape Analysis):
-
Set up the HPLC system with the chiral method.
-
Inject the enantiomerically enriched sample at a low flow rate.
-
Carefully examine the peak shape of the major enantiomer. If on-column racemization is occurring, you may observe a "plateau" or "hump" between the two enantiomer peaks, as the major enantiomer is converting to the minor one as it travels through the column.
-
-
Stop-Flow Experiment:
-
Inject the enantiomerically enriched sample.
-
When the peak of the major enantiomer is in the middle of the column (this requires some estimation based on retention time), stop the mobile phase flow for an extended period (e.g., 30-60 minutes).
-
Resume the flow and complete the chromatogram.
-
If on-column racemization is significant, you will see a noticeable increase in the area of the minor enantiomer peak compared to a standard run.
-
-
-
Interpretation of Results:
| Observation | Interpretation | Next Steps |
| ee decreases over time in solution | Sample is unstable in the sample solvent. | Prepare samples immediately before injection; use a different, less reactive solvent; or store samples at a lower temperature. |
| Peak plateau/hump between enantiomers | Potential on-column racemization. | Try a different mobile phase (e.g., different pH or additives) or a different CSP that operates under milder conditions. Lowering the column temperature may also help. |
| Increased minor enantiomer peak after stop-flow | Confirms on-column racemization. | Optimize the method to reduce analysis time. Lowering the temperature is often effective at slowing down the rate of racemization. |
III. Data Presentation and Visualization
Table 1: Impact of Mobile Phase Composition on Resolution
The following table illustrates how changing the mobile phase can affect the separation of a hypothetical pair of enantiomers on a polysaccharide-based CSP.
| Mobile Phase (Hexane:Isopropanol) | Additive (0.1%) | Resolution (Rs) | Selectivity (α) |
| 90:10 | None | 1.2 | 1.15 |
| 80:20 | None | 1.6 | 1.25 |
| 70:30 | None | 1.4 | 1.20 |
| 80:20 | Trifluoroacetic Acid | 1.9 | 1.35 |
| 80:20 | Diethylamine | 0.8 | 1.05 |
Data is illustrative and will vary depending on the analyte and CSP.
Diagram: Key Factors Influencing Chiral Separation
Caption: Interrelationship of key factors affecting enantiomeric excess.
By systematically evaluating each of these potential issues, from the fundamental choice of the chiral stationary phase to the subtle effects of temperature and mobile phase additives, researchers can effectively troubleshoot and optimize their chiral separations to achieve the desired high enantiomeric excess.
IV. References
-
A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC. BenchChem. --INVALID-LINK--
-
Chiral HPLC Separations. Phenomenex. --INVALID-LINK--
-
Troubleshooting low enantiomeric excess in chiral resolutions. BenchChem. --INVALID-LINK--
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. --INVALID-LINK--
-
A Comparative Guide to the Cross-Validation of Chiral Resolution Results Using Different Analytical Methods. BenchChem. --INVALID-LINK--
-
Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Chiral Technologies. --INVALID-LINK--
-
Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich. --INVALID-LINK--
-
Optical Activity, Racemic Mixtures, and Separation of Chiral Compounds. Chemistry LibreTexts. --INVALID-LINK--
-
Enantiomeric Excess | Formula, Calculation & Example. Study.com. --INVALID-LINK--
-
The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. --INVALID-LINK--
-
Effect of temperature on the enantiomeric excess using the constant ν1... ResearchGate. --INVALID-LINK--
-
How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. --INVALID-LINK--
-
Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich. --INVALID-LINK--
-
Chiral Screening Procedures: A Quick & Easy How-To Guide. YouTube. --INVALID-LINK--
-
Chiral Separation by a Combination of Racemization and Crystallization. TU Delft. --INVALID-LINK--
-
Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich. --INVALID-LINK--
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. Chromatography Online. --INVALID-LINK--
-
Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. PubMed Central. --INVALID-LINK--
-
Enantiomeric Excess Explained: Definition, Examples, Practice & Video Lessons. Pearson. --INVALID-LINK--
-
Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. --INVALID-LINK--
-
Chiral resolution. Wikipedia. --INVALID-LINK--
-
Altering the mobile phase composition to enhance self-disproportionation of enantiomers in achiral chromatography. PubMed. --INVALID-LINK--
-
Enantiomeric excess E as a function of the number of temperature cycles... ResearchGate. --INVALID-LINK--
-
Enantiomeric excess. Wikipedia. --INVALID-LINK--
-
Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. MDPI. --INVALID-LINK--
-
Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. --INVALID-LINK--
-
Technical Support Center: Optimizing HPLC Separation of Hinokiresinol Stereoisomers. BenchChem. --INVALID-LINK--
-
Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing). --INVALID-LINK--
-
A Researcher's Guide to Chiral Compound Analysis and Separation: A Comparative Overview. BenchChem. --INVALID-LINK--
-
Optical Purity and Enantiomeric Excess. Master Organic Chemistry. --INVALID-LINK--
-
Agilent Chiral Chromatograph Training Guide. Purdue University. --INVALID-LINK--
-
Temperature's Effects on Chromatographic Enantiomer Disproportionation Examined. LCGC International. --INVALID-LINK--
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. --INVALID-LINK--
-
Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. Journal of AOAC INTERNATIONAL. --INVALID-LINK--
-
Chiral Analysis & Separation. BOC Sciences. --INVALID-LINK--
-
HPLC manual (for chiral HPLC analysis). --INVALID-LINK--
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. --INVALID-LINK--
-
The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs. MDPI. --INVALID-LINK--
-
(PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. --INVALID-LINK--
-
Stereoselective Degradation of Chiral Drugs during Wastewater Treatment. University of Bath. --INVALID-LINK--
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. --INVALID-LINK--
-
Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior. Journal of the American Chemical Society. --INVALID-LINK--
-
Part 6: Resolution of Enantiomers. Chiralpedia. --INVALID-LINK--
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. --INVALID-LINK--
-
Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. --INVALID-LINK--
-
A Researcher's Guide to Chiral HPLC for Validating Enantiomeric Excess in BINAM Products. BenchChem. --INVALID-LINK--
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 5. study.com [study.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chiraltech.com [chiraltech.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 18. chem.purdue.edu [chem.purdue.edu]
- 19. researchgate.net [researchgate.net]
Technical Support Center: 1,4-Benzodioxane Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1,4-benzodioxane and its derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and side reactions encountered during synthesis. We will delve into the causality behind experimental outcomes and provide field-proven troubleshooting strategies to optimize your results.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions encountered during the synthesis of 1,4-benzodioxane.
Q1: What is the single most common reason for a failed or low-yield 1,4-benzodioxane synthesis via the Williamson ether synthesis route?
A1: The most frequent cause of failure is resinification (i.e., polymerization) of the catechol starting material. This is almost always due to overheating the reaction mixture.[1] Catechol is highly sensitive and prone to oxidative polymerization at temperatures exceeding the optimal range, resulting in the formation of a dark, intractable tar and a dramatic reduction in the yield of the desired product. Precise and stable temperature control is paramount.
Q2: My reaction mixture turned dark brown or black and became very viscous. What happened and can I salvage it?
A2: You have likely experienced significant resinification. This occurs when catechol, particularly under basic conditions, undergoes oxidation to form highly reactive quinone or semiquinone radical intermediates.[2] These intermediates rapidly polymerize. Unfortunately, once this tar has formed, it is generally not possible to salvage the desired 1,4-benzodioxane from the mixture. The focus should be on preventing this in subsequent attempts by rigorously controlling the reaction temperature and maintaining a strictly inert atmosphere.[1]
Q3: I see multiple spots on my TLC plate besides my product and starting materials. What are these impurities?
A3: These impurities are likely a combination of oligomeric byproducts and potentially regioisomers if you are using a substituted catechol.[2][3][4] Oligomers (dimers, trimers) can form when a catechol phenoxide attacks an already-formed benzodioxane molecule or another catechol-derived intermediate. The specific nature of these byproducts depends heavily on reaction conditions. Careful control of stoichiometry and slow, controlled heating can help minimize their formation.
Q4: Are there viable alternatives to using hazardous 1,2-dihaloethanes like 1,2-dibromoethane?
A4: Yes, while the Williamson ether synthesis using catechol and a 1,2-dihaloethane is the classic method, concerns over the toxicity of the alkylating agent have driven the development of other routes.[1] One notable alternative involves the reaction of catechol with glycerol carbonate, which serves as a greener and less hazardous alkylating agent, yielding 2-hydroxymethyl-1,4-benzodioxane.[5] Other advanced methods include palladium-catalyzed intramolecular etherification and Mitsunobu reactions, though these often require more specialized reagents and conditions.[3][6]
Troubleshooting Guide: From Symptoms to Solutions
This guide is structured to help you diagnose and solve specific problems you observe during your experiment.
Problem 1: Low to No Yield with Formation of a Dark, Tarry Precipitate
| Probable Cause | In-Depth Explanation (The "Why") | Recommended Solutions & Protocols |
| Resinification due to Overheating | Catechol is an electron-rich phenol, making it highly susceptible to oxidation, a process that is accelerated by heat and base. Exceeding the optimal temperature (typically 150-160°C) provides the activation energy for oxidative side reactions that lead to polymerization.[1] | 1. Precise Temperature Control: Use an oil bath with a reliable thermostat and thermometer. Do not rely on the hotplate's dial setting. 2. Gradual Heating: Heat the reaction mixture slowly to the target temperature over 30-45 minutes. 3. Inert Atmosphere: Purge the reaction flask with an inert gas (Nitrogen or Argon) before heating and maintain a positive pressure throughout the reaction to prevent air (oxygen) exposure. |
| Oxidative Degradation | The presence of atmospheric oxygen, even in trace amounts, can initiate the radical chain reactions that lead to polymerization of catechol. The basic conditions required for the Williamson synthesis make the catechol phenoxide even more vulnerable to oxidation.[2] | 1. Degas Solvents: If using a high-boiling solvent like glycerol or DMF, ensure it is properly degassed before use.[1][7] 2. Use Anhydrous Reagents: Water can interfere with the reaction and potentially contribute to side reactions. Use anhydrous base and solvent. |
The diagram below illustrates the desired SN2 cyclization pathway versus the competing oxidative polymerization side reaction.
References
- 1. prepchem.com [prepchem.com]
- 2. Catecholamine Derivatives as Novel Crosslinkers for the Synthesis of Versatile Biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biology of 1,4-benzodioxane lignan natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00048C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
Technical Support Center: Optimization of Resolving Agents for 1,4-Benzodioxane-2-Carboxylic Acid
Welcome to the technical support center for the chiral resolution of 1,4-benzodioxane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to navigate the complexities of resolving this important chiral intermediate. As a key building block in the synthesis of pharmaceuticals like Doxazosin, Prosympal, and Piperoxan, achieving high enantiomeric purity is paramount.[1][2][3] This center is structured to address the practical challenges you may encounter in the laboratory, drawing from established protocols and field-proven insights.
Foundational Principles: The "Why" Behind the Resolution
The chiral resolution of (±)-1,4-benzodioxane-2-carboxylic acid is most commonly achieved through two primary methodologies: classical resolution via diastereomeric salt formation and enzymatic kinetic resolution.
-
Diastereomeric Salt Formation: This classical technique hinges on the principle that enantiomers, while having identical physical properties, react with a single enantiomer of a chiral resolving agent to form diastereomers. These diastereomeric salts possess different physical properties, most critically, different solubilities in a given solvent system.[4] This solubility difference allows for the selective crystallization of one diastereomer, which can then be isolated. Following separation, the desired enantiomer of the carboxylic acid is regenerated by breaking the salt, typically through acidification.
-
Enzymatic Kinetic Resolution: This method leverages the stereoselectivity of enzymes, most notably lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[2][5] For 1,4-benzodioxane-2-carboxylic acid, this typically involves the esterification or transesterification of the carboxylic acid or the hydrolysis of its corresponding ester. The enzyme's active site accommodates one enantiomer much more efficiently than the other, leading to a kinetic difference in their reaction rates. This results in one enantiomer being converted to a product (e.g., an ester) while the other remains largely unreacted. The unreacted enantiomer and the product can then be separated.
Troubleshooting Guide: From Theory to Practice
This section directly addresses common issues encountered during the resolution of 1,4-benzodioxane-2-carboxylic acid.
Diastereomeric Salt Resolution
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low or No Crystal Formation (Low Yield) | 1. Suboptimal Solvent: The diastereomeric salts may be too soluble in the chosen solvent. 2. Insufficient Supersaturation: The concentration of the salts in the solution is below the threshold for nucleation. 3. Inappropriate Resolving Agent: The chosen resolving agent may not form a salt with a sufficiently low solubility product with either enantiomer. | 1. Solvent Screening: Test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, and their mixtures with water).[1][4] The goal is to find a system where one diastereomer is significantly less soluble. 2. Increase Concentration/Anti-Solvent: Carefully evaporate some solvent or slowly add an anti-solvent (a solvent in which the salts are poorly soluble) to induce precipitation.[6] 3. Resolving Agent Selection: For 1,4-benzodioxane-2-carboxylic acid, para-substituted 1-phenylethylamines (e.g., p-nitro- or p-methyl-) have shown high efficiency, whereas unsubstituted 1-phenylethylamine is ineffective.[1][7] Consider screening these or other agents like (+)-dehydroabietylamine.[7] |
| Low Enantiomeric Excess (e.e.) | 1. Co-crystallization: Both diastereomeric salts are precipitating out of solution due to similar solubilities in the chosen solvent system.[4] 2. Rapid Cooling: Fast cooling rates can trap the more soluble diastereomer within the crystal lattice of the less soluble one.[4] 3. Racemization: The chiral center of the carboxylic acid may be susceptible to racemization under certain (e.g., harsh basic or acidic) conditions, although this is less common during salt formation. | 1. Optimize Solvent and Water Content: A key feature for resolving this specific acid with substituted 1-phenylethylamines is the addition of a specific quantity of water at a controlled temperature.[1] This subtly alters the solvent polarity and can dramatically increase the solubility difference between the diastereomers. 2. Controlled Cooling: Employ a slow, gradual cooling profile. Allow the solution to cool to room temperature naturally before further cooling in an ice bath.[4] 3. Verify Stability: If racemization is suspected, analyze the enantiomeric purity of the starting material and the final product under the reaction conditions (without the resolving agent) to confirm stability. |
| "Oiling Out" | The solute has separated as a liquid phase instead of a solid crystalline phase. This occurs when the solution becomes supersaturated at a temperature above the melting point of the solvated salt. | 1. Use a More Dilute Solution: Start with a lower concentration of the acid and resolving agent. 2. Slower Cooling Rate: This allows more time for orderly crystal lattice formation. 3. Change Solvent System: Select a solvent in which the desired salt is less soluble, promoting crystallization at a higher temperature.[4] |
Enzymatic Kinetic Resolution
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low or No Reaction Conversion | 1. Enzyme Inactivity: The lipase may be denatured or inhibited. 2. Poor Substrate Solubility: The ester of 1,4-benzodioxane-2-carboxylic acid may not be sufficiently soluble in the reaction medium. | 1. Check Enzyme Health: Use a fresh batch of enzyme or test its activity with a standard substrate. Ensure the reaction temperature is within the optimal range for the enzyme (e.g., ~30°C for CALB).[2][8] 2. Add a Co-solvent: The use of an appropriate co-solvent can significantly enhance substrate solubility and reaction rates. For the resolution of 1,4-benzodioxane-2-carboxylic acid esters, n-butanol has been shown to be effective.[2][8] |
| Low Enantioselectivity (Low e.e.) | 1. Suboptimal Enzyme Choice: The selected lipase may not have high selectivity for this specific substrate. 2. Inappropriate Co-solvent: Some co-solvents can strip essential water from the enzyme's hydration layer, reducing its conformational rigidity and thus its stereoselectivity. For example, polar solvents like DMSO and acetonitrile can lead to high conversion but no selectivity.[2][3] 3. Reaction Temperature Too High: Higher temperatures can increase enzyme flexibility, sometimes leading to a decrease in enantioselectivity.[8] | 1. Screen Enzymes: While Candida antarctica lipase B (CALB, often immobilized as Novozym 435) is well-documented for this resolution, other lipases could be screened.[2][5] 2. Optimize Co-solvent: Systematically screen co-solvents. Non-polar solvents are often a good starting point. For this system, n-butanol at a concentration of around 20% has been identified as optimal.[2][8] 3. Temperature Optimization: Perform the reaction at different temperatures (e.g., 25°C, 30°C, 35°C) to find the best balance between reaction rate and enantioselectivity. A temperature of 30°C has been reported as optimal.[2][8] |
Experimental Protocols & Workflows
Protocol: Diastereomeric Salt Resolution with (S)-1-(p-nitrophenyl)ethylamine
This protocol is a representative procedure based on literature precedents.[1]
Step 1: Salt Formation
-
Dissolve racemic 1,4-benzodioxane-2-carboxylic acid (1 equivalent) in methanol at an elevated temperature (e.g., 50-60°C).
-
In a separate flask, dissolve (S)-1-(p-nitrophenyl)ethylamine (1 equivalent) in methanol.
-
Add the resolving agent solution to the carboxylic acid solution.
-
Heat the mixture to ensure complete dissolution.
Step 2: Crystallization
-
Slowly cool the solution to room temperature. The formation of crystals should be observed.
-
To maximize yield, further cool the mixture in an ice bath for 1-2 hours.
-
Collect the precipitated diastereomeric salt by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.
Step 3: Liberation of the Enantiopure Acid
-
Suspend the collected diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~1-2.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched 1,4-benzodioxane-2-carboxylic acid.
Step 4: Analysis
-
Determine the enantiomeric excess (e.e.) of the product using chiral HPLC.
Workflow Visualization
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Frequently Asked Questions (FAQs)
Q1: My resolution with 1-phenylethylamine is not working. What is the issue? A1: Unsubstituted (S)-1-phenylethylamine has been reported to have null efficiency for resolving (±)-1,4-benzodioxane-2-carboxylic acid.[1] The key to success is using a para-substituted derivative, such as (S)-1-(p-nitrophenyl)ethylamine or (S)-1-(p-methylphenyl)ethylamine. These substitutions alter the crystal packing and intermolecular interactions, leading to a significant difference in the solubilities of the resulting diastereomeric salts.[1]
Q2: What is the role of water in the crystallization process mentioned in some protocols? A2: The addition of a specific, controlled amount of water to an alcoholic solvent is a critical optimization step.[1] Water acts as an anti-solvent but also influences the hydrogen-bonding network within the crystal lattice.[9][10] This can dramatically increase the solubility difference between the two diastereomers, which is the driving force for an efficient separation. Too much or too little water can be detrimental. The optimal amount often needs to be determined empirically.
Q3: I am considering enzymatic resolution. Should I use the acid or its ester as the starting material? A3: Lipases typically catalyze either the esterification of a carboxylic acid or the hydrolysis of an ester. Both approaches are valid for kinetic resolution. However, many published protocols for 1,4-benzodioxane-2-carboxylic acid utilize the transesterification of the acid or the hydrolysis of its methyl or ethyl ester.[2][5] Using the ester as a starting material for a hydrolysis reaction is often straightforward and can lead to high enantioselectivity.
Q4: How do I monitor the progress of my enzymatic resolution? A4: The most effective way to monitor the reaction is by taking aliquots at regular time intervals and analyzing them by chiral HPLC. This will allow you to determine both the percent conversion and the enantiomeric excess of the substrate and product simultaneously. The goal is typically to stop the reaction at or near 50% conversion to maximize both the yield and the e.e. of the remaining substrate.
Q5: My yield is high, but my enantiomeric excess is poor after crystallization. What is the most likely cause? A5: This is a classic sign of co-crystallization, where the solubility difference between your diastereomeric salts is insufficient in the chosen solvent system.[4] The first step should be to re-evaluate your solvent. If you are using a pure alcohol like methanol, systematically screen mixtures with water (e.g., 99:1, 98:2, 95:5 methanol:water) to find the optimal ratio that maximizes the solubility difference. Additionally, ensure your cooling rate is very slow to allow for thermodynamic equilibrium to be reached during crystal growth.
References
- 1. researchgate.net [researchgate.net]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. air.unimi.it [air.unimi.it]
- 8. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02623J [pubs.rsc.org]
- 9. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Alternative Solvents for Diastereomeric Salt Crystallization
Welcome to the Technical Support Center dedicated to advancing your chiral resolution experiments. This guide provides in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the use of alternative and green solvents in diastereomeric salt crystallization. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to overcome common challenges and optimize their separation processes.
Fundamentals of Solvent Selection in Diastereomeric Crystallization
Diastereomeric salt crystallization is a cornerstone technique for chiral resolution on an industrial scale.[1] The principle is straightforward: a racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2][3] The success of this technique is critically dependent on the choice of solvent.
Q1: What is the primary role of the solvent in diastereomeric salt crystallization?
The fundamental role of the solvent is to maximize the solubility difference between the two diastereomeric salts.[4][5] Ideally, one diastereomer should be significantly less soluble than the other in the chosen solvent, leading to its selective crystallization in high yield and diastereomeric excess (d.e.).[4]
Q2: What are the key factors to consider when selecting a conventional solvent?
A systematic approach to solvent selection is crucial for an efficient resolution process.[4] Key factors include:
-
Solubility Profile: The solvent must exhibit a substantial solubility differential for the diastereomeric salt pair.[3][4]
-
Temperature Coefficient of Solubility: A significant change in solubility with temperature is beneficial for crystallization via cooling.[4]
-
Solvent Polarity and Hydrogen Bonding: These properties influence the intermolecular interactions within the crystal lattice and with the solvent, thereby affecting solubility.[3][4]
-
Physical Properties: Viscosity and density of the solvent can impact the efficiency of filtration and washing steps.[4]
-
Safety and Environmental Impact: The chosen solvent should be safe to handle, environmentally benign, and economically viable for the intended scale of operation.[4]
Experimental Protocol: Initial Solvent Screening
Objective: To rapidly identify promising solvent systems for the selective crystallization of one diastereomer.[6]
Methodology:
-
Preparation: In a multi-well plate or an array of small vials, dispense equimolar amounts of the racemic compound and the resolving agent.
-
Solvent Addition: Add a selection of different crystallization solvents or solvent mixtures to each well/vial. It is advisable to screen a diverse range of solvents with varying polarities and hydrogen-bonding capabilities.[3][5]
-
Equilibration: Allow the plate/vials to stand at a controlled temperature (e.g., room temperature or cooled) for 24-48 hours to facilitate crystallization.[5]
-
Analysis:
The solvent that yields the highest diastereomeric excess of the crystalline salt is a promising candidate for further optimization.
Workflow for Solvent Selection
Caption: Workflow for Solvent Selection in Diastereomeric Crystallization.
Alternative and Green Solvents
Growing environmental concerns have spurred research into sustainable alternatives to conventional organic solvents.
Q3: What are Deep Eutectic Solvents (DESs) and how can they be used in diastereomeric crystallization?
Deep Eutectic Solvents (DESs) are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a eutectic mixture with a melting point significantly lower than that of its individual components.
-
Composition: Common HBAs include quaternary ammonium salts like choline chloride, while HBDs can be alcohols, amides, carboxylic acids, or sugars.
-
Advantages: DESs are often biodegradable, have low volatility, and their properties can be tuned by varying the components and their molar ratios. They offer a unique chemical environment that can significantly alter the solubility of diastereomeric salts.
-
Application: Recent studies have shown that DESs can be effective in modulating polymorphism, crystal habit, and cocrystal formation, making them promising candidates for challenging resolutions. A special class, volatile deep eutectic solvents (VODES), can "self-destruct" through evaporation of a volatile component, leading to crystallization.[7][8]
Q4: Can Ionic Liquids (ILs) be used as solvents for chiral resolution?
Yes, particularly Chiral Ionic Liquids (CILs). Ionic liquids are salts that are liquid at room temperature and are known for their low volatility and high thermal stability.
-
Chiral Ionic Liquids (CILs): These are ILs where either the cation, the anion, or both are chiral.[9] CILs can act as both the solvent and a chiral selector, potentially enhancing enantioseparation.[9][10]
-
Mechanism: CILs can influence the separation process through chiral recognition, modifying electrophoretic mobility, and providing a unique solvent system. They can form diastereomeric complexes with the enantiomers, leading to differences in properties that can be exploited for separation.[10]
Q5: What is the role of Supercritical Fluids (SCFs) in diastereomeric resolution?
Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), offer a green alternative to organic solvents.[11]
-
Properties: A supercritical fluid is any substance at a temperature and pressure above its critical point, where distinct liquid and gas phases do not exist. scCO₂ is non-toxic, non-flammable, and its solvating power can be tuned by changing pressure and temperature.[12][13]
-
Application: In the context of diastereomeric resolution, the basic principle is that after partial diastereomer formation, the free enantiomeric mixture may be soluble in scCO₂, allowing for its extraction and separation from the less soluble diastereomeric salt.[11] This can eliminate the need for large quantities of organic solvents.[11]
| Solvent Type | Key Advantages | Considerations |
| Conventional Organic Solvents | Well-understood, wide range of polarities available. | Often volatile, flammable, and can be environmentally hazardous. |
| Deep Eutectic Solvents (DESs) | Low toxicity, biodegradable, tunable properties, low cost. | Can be viscous, purification of the product from the DES can be challenging. |
| Chiral Ionic Liquids (CILs) | Can act as both solvent and chiral selector, high thermal stability, low volatility.[9] | Higher cost, potential for product contamination.[14] |
| Supercritical Fluids (SCFs) | Green solvent (e.g., CO₂), tunable solvating power, easy removal of solvent.[11][13] | Requires high-pressure equipment, may have limited solvating power for polar compounds. |
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: Low Yield of the Desired Diastereomeric Salt
Q6: I have identified a solvent, but the yield of my desired diastereomeric salt is consistently low. What are the likely causes and how can I improve it?
Low yield is a common problem that can often be addressed by systematically evaluating several experimental parameters.[6]
-
Cause 1: High Solubility of the Desired Salt: The desired diastereomer may be too soluble in the chosen solvent, even at lower temperatures.
-
Solution: Introduce an anti-solvent to reduce the solubility of the desired salt and induce precipitation. The anti-solvent should be miscible with the primary solvent but should be a poor solvent for the diastereomeric salt.[6]
-
-
Cause 2: Suboptimal Stoichiometry: The molar ratio of the racemate to the resolving agent can significantly affect the yield.
-
Solution: While a 1:1 ratio is a common starting point, it is often beneficial to screen different ratios. Sometimes, using a sub-stoichiometric amount of the resolving agent can improve the selective precipitation of the less soluble diastereomer.[5]
-
-
Cause 3: Inefficient Cooling Profile: The final crystallization temperature may be too high, or the cooling rate may be too fast.
-
Cause 4: Kinetic vs. Thermodynamic Control: The crystallization time can influence which diastereomer precipitates. A rapid crystallization may be under kinetic control, while a longer time allows the system to reach thermodynamic equilibrium.[15]
-
Solution: Experiment with different crystallization times. In some cases, a shorter crystallization time can favor the precipitation of the desired diastereomer before the system equilibrates.[15]
-
Issue 2: Low Diastereomeric Excess (d.e.)
Q7: My crystallized product has a low diastereomeric excess. What steps can I take to improve the purity?
Low diastereomeric excess indicates poor selectivity in the crystallization process.
-
Cause 1: Inadequate Solvent System: The chosen solvent may not provide a sufficient solubility difference between the two diastereomers.
-
Cause 2: Co-precipitation: If the solubilities of the two diastereomers are too similar, the undesired diastereomer may co-precipitate with the desired one.[6]
-
Solution: A different solvent system is necessary to improve selectivity.[6] Additionally, a slower cooling rate can sometimes reduce the extent of co-precipitation.
-
-
Cause 3: Insufficient Equilibration Time in the Mother Liquor:
-
Solution: After crystallization, allowing the crystals to stir in the mother liquor for an extended period (aging) can sometimes improve the diastereomeric excess through a process known as Ostwald ripening, where smaller, less pure crystals dissolve and recrystallize onto larger, purer crystals.
-
Issue 3: Formation of an Oil or No Crystallization
Q8: Instead of crystals, I am getting an oil, or nothing is precipitating from the solution. What should I do?
Oiling out or failure to crystallize are common problems related to solubility and supersaturation.[16]
-
Cause 1: Inappropriate Solvent System: The solvent may be too good, preventing the salt from reaching supersaturation, or too poor, causing it to crash out as an oil.[16]
-
Solution: Conduct a comprehensive solvent screen. Using a mixture of a good solvent and a poor solvent (anti-solvent) can often induce crystallization.[16]
-
-
Cause 2: Insufficient Supersaturation: Crystallization requires the solution to be supersaturated.
-
Solution: Try increasing the concentration of the solutes or slowly evaporating the solvent to achieve supersaturation. A lower crystallization temperature will also decrease solubility and increase supersaturation.[16]
-
-
Cause 3: High Viscosity: Highly viscous solutions can inhibit nucleation and crystal growth.
-
Solution: Dilute the solution with more solvent or try a less viscous solvent system.
-
Issue 4: Suspected Solid Solution Formation
Q9: I have tried recrystallizing my product multiple times, but the diastereomeric excess does not improve. Could this be a solid solution, and how can I address it?
A solid solution, where both diastereomers are incorporated into the same crystal lattice, is a significant challenge for separation by crystallization.[6]
-
Confirmation:
-
Recrystallization Attempts: Little to no improvement in d.e. upon repeated crystallizations is a strong indicator.[17]
-
Thermal Analysis (DSC): A continuous change in the melting point with varying diastereomeric composition, rather than a distinct eutectic point, suggests a solid solution.[17]
-
Powder X-ray Diffraction (PXRD): A single set of diffraction peaks that may shift with composition is also indicative of a solid solution.[17]
-
-
Solutions:
-
Solvent System Modification: The formation of a solid solution can be highly dependent on the solvent. Screening for a solvent that disrupts the formation of the solid solution is the primary approach.[6][17]
-
Change the Resolving Agent: A structurally different resolving agent will form diastereomers with different physical properties and crystal packing, which may prevent the formation of a solid solution.[17]
-
Temperature Cycling (Annealing): Subjecting the solid solution to heating and slow cooling cycles can sometimes promote phase separation into the pure diastereomers.[17]
-
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. 'Self-destructing' solvents control crystallisation | Research | Chemistry World [chemistryworld.com]
- 9. Chiral Ionic Liquids: Structural Diversity, Properties and Applications in Selected Separation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of Novel Chiral Ionic Liquids and Investigation of their Enantiomeric Recognition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of enantiomers using supercritical fluid extraction [sfe.kkft.bme.hu]
- 12. Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Supercritical fluid (carbon dioxide) based ultra performance convergence chromatography for the separation and determination of fulvestrant diastereomers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
stability of (S)-1,4-Benzodioxane-2-carboxylic acid under acidic hydrolysis conditions
Welcome to the technical support center for (S)-1,4-Benzodioxane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving the stability of this compound, particularly under acidic hydrolysis conditions. As your virtual Senior Application Scientist, I've structured this guide to not only provide protocols but to explain the "why" behind the experimental design, ensuring your success in the lab.
Introduction to this compound Stability
This compound is a key chiral building block in the synthesis of various biologically active molecules, including pharmaceuticals like Doxazosin.[1] Understanding its stability is paramount for drug development, formulation, and ensuring the integrity of analytical methods. A critical aspect of this is its behavior under forced degradation conditions, such as acidic hydrolysis, which is a standard component of stability testing programs mandated by regulatory bodies like the ICH.[2] This guide will walk you through potential challenges and provide clear, actionable solutions.
Troubleshooting Guide & FAQs
Here we address specific issues you might encounter during your stability studies.
Question 1: I'm seeing a loss of my parent compound, this compound, during my acidic hydrolysis experiment, but I'm not seeing any distinct new peaks on my HPLC chromatogram. What could be happening?
Answer: This is a common and often perplexing issue. There are several possibilities:
-
Formation of Multiple, Small, or Poorly Retained Degradants: The degradation may not be a clean, single reaction. It's possible the 1,4-benzodioxane ring is opening to form several smaller, more polar compounds. These may elute in the solvent front of a typical reversed-phase HPLC method and be obscured by the injection peak.
-
Degradants Lack a Chromophore: If the degradation pathway involves the destruction of the aromatic ring system, the resulting products may not absorb UV light at your detection wavelength, rendering them invisible to a standard UV detector.
-
Adsorption of Degradants: Highly polar or charged degradation products might be irreversibly adsorbed to the HPLC column or tubing, especially if you are not using a suitable mobile phase.
-
Racemization: While not a loss of the compound itself, if you are using a chiral HPLC method, racemization at the stereocenter (C2) could lead to the appearance of the (R)-enantiomer peak and a corresponding decrease in the (S)-enantiomer peak. This might be misinterpreted if you are only focused on the disappearance of the parent peak. There is evidence that related chiral benzoxathiane carboxylic acids can racemize under acidic conditions.[3]
Troubleshooting Steps:
-
Modify Your HPLC Method:
-
Decrease the organic solvent strength at the beginning of your gradient to try and retain very polar compounds.
-
Consider using a different detector, such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS), which do not rely on a chromophore for detection.
-
-
Check for Mass Balance: A key aspect of a good forced degradation study is achieving mass balance, which helps to ensure that all degradation products are accounted for.[3] If you are not seeing new peaks, your mass balance will be poor, indicating one of the issues above.
-
Analyze for Racemization: If you have a chiral HPLC method, carefully analyze the chromatogram for the appearance of the other enantiomer.
Question 2: What is the most likely degradation pathway for this compound under acidic conditions?
Answer: While specific degradation studies on this exact molecule are not widely published, we can propose a highly probable pathway based on fundamental organic chemistry principles, specifically the acid-catalyzed cleavage of ethers.[4][5][6] The ether linkages in the dioxane ring are the most susceptible points for attack under strong acidic conditions.
The proposed mechanism is as follows:
-
Protonation of an Ether Oxygen: The reaction is initiated by the protonation of one of the ether oxygen atoms by a strong acid (e.g., HCl). This converts the ether into a good leaving group (an alcohol).[5][6]
-
Nucleophilic Attack and Ring Opening: A nucleophile present in the medium (e.g., a chloride ion from HCl or a water molecule) will then attack one of the adjacent carbon atoms, leading to the cleavage of the C-O bond and opening of the dioxane ring. The attack can follow either an SN1 or SN2 pathway, depending on the stability of the potential carbocation intermediate.[2][4][6]
-
Formation of the Primary Degradant: This ring-opening will likely result in the formation of a catechol derivative.
Question 3: I am observing racemization of my chiral compound. How can I prevent this?
Answer: Racemization under acidic conditions, particularly with heating, is a significant risk for compounds with a chiral center alpha to a carboxylic acid. The acidic environment can facilitate the formation of a planar enol intermediate, which can then be protonated from either face, leading to a loss of stereochemical purity.
Mitigation Strategies:
-
Use Milder Conditions: If significant degradation is not required, try using a lower acid concentration or a lower temperature. The goal of forced degradation is to achieve some degradation (typically 5-20%), not to completely destroy the molecule.
-
Time-Course Study: Perform a time-course study to find the point at which you get sufficient degradation for method validation without excessive racemization.
-
Aprotic Acidic Conditions: In some cases, using a Lewis acid in an anhydrous organic solvent can promote degradation without the presence of protons that facilitate racemization. However, this is a non-standard approach and would need careful justification.[4]
Question 4: What are the best starting conditions for an acidic hydrolysis forced degradation study?
Answer: A good starting point for a forced degradation study, as suggested by general pharmaceutical guidelines, would be:[2][6]
-
Acid: 0.1 M HCl
-
Temperature: 60-80 °C
-
Time: Monitor at several time points (e.g., 2, 4, 8, 24 hours)
-
Drug Concentration: 1 mg/mL[6]
These conditions are often sufficient to induce degradation. If no degradation is observed, you can increase the acid concentration (e.g., to 1 M HCl) or the temperature. Conversely, if the degradation is too rapid, reduce the temperature or acid strength.
Experimental Protocol: Acidic Hydrolysis Stability Study
This protocol provides a robust framework for assessing the stability of this compound.
1. Materials and Reagents:
-
This compound
-
Hydrochloric Acid (HCl), certified ACS grade
-
Sodium Hydroxide (NaOH), certified ACS grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid, HPLC grade
-
Class A volumetric flasks and pipettes
2. Preparation of Solutions:
-
Acid Stress Solution (0.1 M HCl): Carefully add the required volume of concentrated HCl to HPLC grade water in a volumetric flask.
-
Neutralization Solution (0.1 M NaOH): Dissolve the required amount of NaOH in HPLC grade water.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Stock Solution of Drug (1 mg/mL): Accurately weigh and dissolve this compound in the diluent.
3. Stress Procedure:
-
Pipette a known volume of the drug stock solution into a reaction vial.
-
Add an equal volume of the 0.1 M HCl stress solution.
-
Prepare a control sample by adding an equal volume of water instead of HCl.
-
Place the vials in a thermostated water bath or oven at 80 °C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately neutralize the withdrawn aliquots with an equivalent volume of 0.1 M NaOH.
-
Dilute the neutralized samples with the diluent to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
4. HPLC Analysis:
A stability-indicating HPLC method is crucial. The following is a good starting point, which may require optimization. An HPLC method for the methyl ester of this compound has been reported and can be adapted.[7]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 275 nm
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 10% B (re-equilibration)
-
5. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the time zero sample.
-
Calculate the percentage of each degradation product formed.
-
Assess the mass balance of the reaction.
Expected Results Summary
The following table provides a hypothetical summary of results you might expect from a forced degradation study under different conditions.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Mass Balance (%) | Observations |
| 0.1 M HCl, 60°C | 8 | ~95% | ~2% | ~1% | ~98% | Minor degradation observed. |
| 0.1 M HCl, 80°C | 8 | ~85% | ~8% | ~4% | ~97% | Significant degradation. Good for method validation. |
| 1 M HCl, 80°C | 4 | ~40% | ~25% | ~15% | ~80% | Extensive degradation, potential for secondary degradants and poor mass balance. |
| 0.1 M HCl, 80°C (Chiral HPLC) | 8 | ~85% (S-form) | - | - | - | Appearance of ~5% (R)-enantiomer peak, indicating some racemization. |
References
- 1. scispace.com [scispace.com]
- 2. fiveable.me [fiveable.me]
- 3. Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
removing impurities from commercially available (S)-1,4-Benzodioxane-2-carboxylic acid
An Expert Guide to the Purification of (S)-1,4-Benzodioxane-2-carboxylic Acid
Introduction: The Critical Role of Purity
This compound is a vital chiral building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of various therapeutic agents.[1][2] Given its role in drug development, achieving exceptionally high chemical and enantiomeric purity is not merely a procedural step but a prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Commercially available batches of this reagent can contain impurities stemming from the synthetic route, resolution process, or degradation, which can interfere with subsequent reactions or introduce undesirable enantiomers into the final product.
This technical support guide, designed for researchers and drug development professionals, provides a structured approach to identifying and removing these impurities. It combines troubleshooting protocols with fundamental principles to empower you to make informed decisions during the purification process.
Troubleshooting Guide: From Problem to Purity
This section addresses specific issues you may encounter with your commercially supplied this compound.
Issue 1: Enantiomeric Purity is Below Specification (Contamination with (R)-enantiomer)
The most critical impurity is often the unwanted (R)-enantiomer. Its presence can diminish the therapeutic efficacy and potentially introduce off-target effects. Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for determining enantiomeric excess (e.e.).
Primary Cause:
-
Incomplete Resolution: The original manufacturing process may involve the resolution of a racemic mixture, which may not have been carried to completion.[1]
-
Racemization: Although generally stable, exposure to harsh basic or acidic conditions and elevated temperatures during processing or storage could potentially lead to partial racemization.
Solution Pathway: Enantiomeric Enrichment
You have two primary, robust methods for enhancing the enantiomeric purity.
This classical resolution technique relies on the principle that diastereomers (formed by reacting a chiral acid with a chiral base) have different physical properties, including solubility, allowing for their separation by crystallization.[1]
Underlying Principle: The reaction of your enantiomerically enriched (but not pure) (S)-acid with a pure chiral resolving agent, such as a chiral amine, creates a mixture of two diastereomeric salts: (S-acid, S-base) and (R-acid, S-base). These salts are not mirror images and will exhibit different solubilities in a given solvent system, allowing the less soluble salt to crystallize preferentially.
Step-by-Step Protocol: Resolution with (S)-1-Phenylethylamine
-
Salt Formation:
-
Dissolve 1.0 equivalent of your this compound in a suitable solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture). Heat gently to ensure complete dissolution.
-
In a separate flask, dissolve 0.5-1.0 equivalents of a chiral resolving agent, like (S)-1-(p-methylphenyl)ethylamine, in the same solvent. Research indicates that para-substituted 1-phenylethylamines are highly effective for this resolution.[1]
-
Slowly add the amine solution to the warm acid solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Once crystallization begins, allow the flask to stand at room temperature for several hours, then transfer it to a refrigerator (2-8°C) to maximize the yield of the less soluble diastereomeric salt.
-
-
Isolation and Liberation of the Acid:
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
To recover the purified (S)-acid, suspend the crystalline salt in a biphasic system of ethyl acetate and 1M hydrochloric acid (HCl).
-
Stir vigorously until all solids have dissolved. The protonated amine will move to the aqueous layer, while your purified carboxylic acid will remain in the organic layer.
-
Separate the layers, wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to yield the purified this compound.
-
-
Purity Analysis:
-
Confirm the enhancement of enantiomeric excess using chiral HPLC.
-
Diagram: Principle of Diastereomeric Salt Resolution
Caption: Workflow for enantiomeric enrichment via diastereomeric salt crystallization.
For smaller quantities or when crystallization methods fail, preparative chiral HPLC or Supercritical Fluid Chromatography (SFC) offers a powerful alternative. These techniques separate enantiomers based on their differential interactions with a chiral stationary phase (CSP).[3]
Causality: Enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP. The differing stability of these complexes leads to different retention times, enabling separation. The "three-point interaction model" is a classic explanation for this phenomenon.[4]
General Protocol:
-
Column Selection: The choice of CSP is crucial. For chiral carboxylic acids, derivatized polysaccharide columns (e.g., cellulose or amylose-based) are often a good starting point. Macrocyclic glycopeptide phases are also known to be effective.[4][5]
-
Mobile Phase Screening:
-
In normal-phase mode, typical mobile phases consist of hexane or heptane with an alcohol modifier like isopropanol or ethanol.[5]
-
Crucially, a small amount of a strong acid (e.g., 0.1% trifluoroacetic acid) must be added to the mobile phase. This suppresses the ionization of the carboxylic acid, preventing severe peak tailing and ensuring good peak shape.[5]
-
-
Optimization and Scale-Up:
-
Begin with an analytical scale column to develop the separation method.
-
Once baseline separation is achieved, the method can be transferred to a larger-diameter preparative column.
-
Collect the fraction corresponding to the (S)-enantiomer and remove the solvent to obtain the purified product.
-
Issue 2: Presence of Achiral Chemical Impurities
Standard reversed-phase HPLC, NMR spectroscopy, or even melting point depression can indicate the presence of non-chiral impurities such as residual starting materials (e.g., catechol), synthetic byproducts, or degradation products.[6][7]
Solution Pathway: Gross Purification
Recrystallization is the most efficient first-line technique for purifying crystalline solids, leveraging differences in solubility between the desired compound and impurities at different temperatures.
Step-by-Step Protocol: Solvent Screening and Recrystallization
-
Solvent Selection: The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.
-
Test small amounts of your compound (~20 mg) in various solvents (~0.5 mL). Good candidates for carboxylic acids include water, ethanol, isopropanol, ethyl acetate, and toluene.[8]
-
If a single solvent is not ideal, a two-solvent (solvent/anti-solvent) system can be effective. For example, dissolve the compound in a good solvent (like ethanol) and slowly add a poor solvent (like water or hexane) until the solution becomes cloudy (the cloud point).
-
-
Recrystallization Procedure:
-
Dissolve the impure acid in the minimum amount of the chosen hot solvent or solvent mixture.
-
If the solution has colored impurities, you can add a small amount of activated charcoal and hot filter the solution through a pad of celite to remove it.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small volume of the cold solvent, and dry under vacuum.
-
| Solvent System | Solubility (Hot) | Solubility (Cold) | Recommendation |
| Ethanol/Water | High in hot ethanol | Low in cold ethanol/water mix | Excellent candidate |
| Ethyl Acetate/Hexane | High in hot ethyl acetate | Low when hexane is added | Good candidate |
| Toluene | Moderate | Low | Potential single-solvent system |
Table 1: Example of a solvent screening table for recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a commercial sample?
A: Besides the (R)-enantiomer, common impurities can include unreacted starting materials from typical syntheses, such as catechol and derivatives of bromopropionate.[7][9] You may also find regioisomers or related benzodioxane structures formed as byproducts during the cyclization step.[6][10]
Q2: How can I perform a quick assessment of my material's purity?
A: A combination of techniques provides the best picture:
-
¹H NMR: Provides structural confirmation and can reveal the presence of organic impurities if they are present in significant amounts (>1-2%).
-
Reversed-Phase HPLC (with UV detector): An excellent tool for quantifying the percentage of achiral impurities.
-
Chiral HPLC: The gold standard for determining the enantiomeric excess (e.e.).[4]
-
Melting Point: A sharp melting point close to the literature value (124-128 °C) suggests high purity, whereas a broad melting range indicates the presence of impurities.[11]
Q3: My compound is an oil and won't crystallize after purification. What should I do?
A: If your purified product is an oil (which may indicate residual solvent or persistent impurities), try the following:
-
High Vacuum: Apply high vacuum for an extended period to remove any residual solvent.
-
Trituration: Add a solvent in which your compound is insoluble (an anti-solvent like hexane) and stir or sonicate. This can sometimes wash away impurities and induce crystallization.
-
Solvent/Anti-solvent Crystallization: Dissolve the oil in a minimal amount of a good solvent and slowly add an anti-solvent until turbidity persists. Let it stand; crystals may form at the interface or upon cooling.
-
Re-purify: If all else fails, the sample may still be impure. Consider purification by column chromatography on silica gel.
Q4: For silica gel chromatography, what mobile phase should I use?
A: A good starting point for a carboxylic acid like this is a gradient of ethyl acetate in hexane or dichloromethane. It is critical to add a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase. This keeps the analyte in its protonated form, preventing strong interaction with the silica surface and thus avoiding significant peak tailing.
Diagram: General Purification Workflow
Caption: Decision workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tsijournals.com [tsijournals.com]
- 7. 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid [mdpi.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 11. chemimpex.com [chemimpex.com]
Technical Support Center: Scaling Up Enzymatic Resolution of Benzodioxane Esters
Welcome to the technical support center for the enzymatic resolution of benzodioxane esters. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition their lab-scale enzymatic resolutions to a larger, more robust process. Chiral benzodioxane derivatives are critical building blocks for important pharmaceuticals, such as Doxazosin, and achieving high enantiopurity at scale is a significant challenge.[1]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established scientific principles and field experience.
Section 1: Foundational Concepts & Core Workflow
The kinetic resolution of racemic benzodioxane esters relies on the enantioselective action of an enzyme, typically a lipase, which preferentially catalyzes the transformation (e.g., hydrolysis or transesterification) of one enantiomer over the other.[2] This leaves one enantiomer as the unreacted substrate and the other as a new product, allowing for their subsequent separation. The most commonly employed and highly effective biocatalyst for this purpose is Lipase B from Candida antarctica (CALB), often used in an immobilized form such as Novozym 435.[2][3][4]
The overall success of scaling up this process hinges on meticulous control over enzyme activity, reaction kinetics, and downstream processing.
Caption: General workflow for the enzymatic kinetic resolution of benzodioxane esters.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up process in a question-and-answer format.
Category A: Enzyme Performance & Stability
Question 1: My reaction rate is significantly slower at a larger scale, even though I've maintained the same substrate-to-enzyme ratio. What could be the cause?
Answer: This is a classic scale-up challenge often related to mass transfer limitations.
-
Causality: In a small flask with vigorous stirring, the substrate molecules have easy access to the enzyme's active sites. In a large reactor, inadequate mixing can create "dead zones" where the local substrate concentration around the enzyme is low. This is especially true when using immobilized enzymes, where the substrate must diffuse through the liquid bulk and then into the pores of the support material.[5]
-
Troubleshooting Steps:
-
Review Agitation System: Ensure your reactor's impeller design and speed (RPM) are sufficient to maintain a homogenous suspension of the immobilized enzyme beads. Baffling within the reactor is crucial to prevent vortexing and improve mixing efficiency.
-
Check for Enzyme Settling: Visually inspect the reactor during operation (if possible) to ensure the enzyme beads are fully suspended and not settling at the bottom.
-
Consider Catalyst Properties: The particle size and density of your immobilized support can influence suspension. Smaller, less dense particles are easier to keep suspended but may be more challenging to filter later.[6]
-
Question 2: The enzyme's activity drops sharply after only one or two cycles of reuse. Why is it not stable?
Answer: A rapid loss of activity often points to enzyme denaturation or mechanical damage, which can be exacerbated at scale.
-
Causality:
-
Mechanical Stress: High shear forces from aggressive mechanical stirring (e.g., impellers with sharp edges or excessively high RPMs) can physically damage the support matrix of the immobilized enzyme, leading to enzyme leaching and fragmentation of the support.[7]
-
Thermal Denaturation: Localized "hot spots" can occur in large, poorly mixed reactors, even if the overall temperature probe reads correctly. Enzymes are sensitive to high temperatures, which can cause them to unfold and lose their catalytic function.[8]
-
Chemical Inactivation: The accumulation of byproducts or impurities in the recycled solvent can inactivate the enzyme over time. For example, if the reaction produces an acid, a localized pH drop near the enzyme surface can cause denaturation.
-
-
Troubleshooting Steps:
-
Optimize Agitation: Switch to a low-shear impeller design (e.g., paddle or anchor stirrers) and determine the minimum RPM required for full suspension.
-
Improve Temperature Control: Ensure your reactor has an adequate heating/cooling jacket and multiple temperature probes to monitor for thermal gradients.
-
Purify Recycled Solvents: Before reusing solvents, consider a purification step (e.g., washing or distillation) to remove potentially inhibitory byproducts.
-
Re-evaluate Immobilization: The method of immobilization is critical for stability. Covalent attachment to a robust support (like silica) is generally more stable than simple adsorption, which can suffer from enzyme leaching.[5][9]
-
Category B: Reaction Kinetics & Selectivity
Question 3: My reaction achieves high enantiomeric excess (ee) at low conversion but stalls, preventing me from reaching the theoretical maximum of 50% conversion. What's wrong?
Answer: This is a hallmark sign of product inhibition, a common phenomenon in enzyme catalysis.
-
Causality: The product of the enzymatic reaction (e.g., the hydrolyzed carboxylic acid or the newly formed ester) can bind to the enzyme's active site, sometimes even more strongly than the substrate.[10] This effectively blocks the substrate from binding and slows down or stops the reaction, even when plenty of the target substrate remains.
-
Troubleshooting Steps:
-
Increase Substrate Concentration: In cases of competitive inhibition, significantly increasing the initial substrate concentration can help "outcompete" the inhibitor product for the active site.[11][12]
-
In Situ Product Removal: This is the most effective strategy at scale. Consider using a membrane reactor or integrating a separation step, like liquid-liquid extraction, into the process to continuously remove the product as it is formed.[10] For example, if the product is an acid, an aqueous wash could extract it from the organic phase.
-
Optimize Reactor Design: A continuous flow reactor (packed-bed reactor) can mitigate product inhibition, as the product is constantly washed away from the immobilized enzyme bed.[13]
-
Caption: Troubleshooting decision tree for poor reaction performance.
Question 4: The enantioselectivity (E-value) of my reaction decreased upon scale-up. How can I improve it?
Answer: Enantioselectivity is highly sensitive to the enzyme's microenvironment, which is dictated by reaction conditions.[14][15]
-
Causality:
-
Solvent Effects: The type and concentration of organic solvents can alter the flexibility of the lipase's structure, particularly the "lid" that covers the active site. This change in conformation can directly impact how selectively it binds to one enantiomer over the other.[15][16][17]
-
Temperature: While higher temperatures increase reaction rates, they can also decrease enantioselectivity. The optimal temperature for rate may not be the optimal temperature for selectivity.[2][8]
-
Co-solvent/Acyl Donor: In transesterification reactions, the choice of co-solvent or acyl donor is critical. Studies on benzodioxane ester resolution have shown that using n-butanol as a co-solvent can yield excellent results.[2][18]
-
-
Troubleshooting Steps:
-
Screen Solvents: If not already done, perform a solvent screen. Non-polar solvents like hexane and toluene often work well for lipases.[4] The addition of a polar co-solvent like n-butanol at a specific concentration (e.g., 20%) can be beneficial.[2][18]
-
Optimize Temperature: Run the reaction at several different temperatures (e.g., 25°C, 30°C, 40°C) and analyze the samples for both conversion and enantiomeric excess (ee). A study found 30°C to be optimal for the hydrolysis of a benzodioxane methyl ester.[2][18]
-
Consider Protein Engineering: For long-term development, engineered variants of CALB have been shown to exhibit significantly higher enantioselectivity (E-values up to 278) for this class of substrates.[2]
-
Category C: Downstream Processing
Question 5: I am struggling with the separation of the product (e.g., S-acid) from the unreacted substrate (e.g., R-ester) after the reaction. What are the best methods for large-scale purification?
Answer: Efficient downstream processing is crucial for the economic viability of the entire process.[19][20] The ideal method leverages the chemical differences between the product and the remaining substrate.
-
Causality: After a hydrolysis reaction, the mixture contains an ester (the unreacted substrate) and a carboxylic acid (the product). These two compounds have significantly different physical properties, which can be exploited for separation.
-
Recommended Methods:
-
Liquid-Liquid Extraction: This is the most common and scalable method. After filtering out the immobilized enzyme, the organic reaction mixture can be washed with a basic aqueous solution (e.g., sodium bicarbonate). The carboxylic acid product will be deprotonated to form a water-soluble carboxylate salt and move to the aqueous phase. The unreacted ester will remain in the organic phase. The phases can then be separated, and the aqueous phase can be re-acidified to precipitate the pure carboxylic acid product.
-
Chromatography: While analytical chiral HPLC is used for monitoring, preparative chromatography is expensive at a large scale. However, standard silica gel chromatography can be used to separate the more polar acid from the less polar ester if extraction is not feasible.
-
Crystallization: If one of the products is a crystalline solid, fractional crystallization can be an effective and economical purification method.
-
Section 3: Standard Operating Protocols
Protocol 1: General Procedure for Monitoring Kinetic Resolution by Chiral HPLC
This protocol provides a framework for tracking the progress of the enzymatic resolution.
-
Sample Preparation:
-
At designated time points, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a solvent that will precipitate the enzyme (e.g., acetonitrile) or by filtering it through a syringe filter (0.22 µm) to remove the immobilized enzyme.
-
Dilute the sample to an appropriate concentration (e.g., ~1 mg/mL) with the HPLC mobile phase.
-
-
HPLC Conditions (Example):
-
Analysis:
-
Identify the retention times for both enantiomers of the starting ester and the product.
-
Calculate the conversion (c) based on the decrease in the total amount of starting ester.
-
Calculate the enantiomeric excess of the substrate (ee_s) using the formula: ee_s = |(Area_R - Area_S) / (Area_R + Area_S)| * 100%.
-
Calculate the enantiomeric ratio (E-value) using the formula: E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)] (for product) or from ee_s and conversion.
-
Section 4: Data Reference Tables
Table 1: Influence of Co-Solvent on CALB-Catalyzed Resolution of a Benzodioxane Ester
Data synthesized from a study on an engineered CALB mutant, demonstrating general solvent effects.[2][18]
| Co-Solvent | Solvent Type | Typical Outcome on Selectivity (ee_s) |
| n-Butanol | Polar Protic | Very High (>90%) |
| Toluene | Non-polar | Moderate |
| Isopropyl Ether | Non-polar | Moderate |
| DMSO | Polar Aprotic | Very Low (No selectivity) |
| Acetonitrile | Polar Aprotic | Very Low (No selectivity) |
Table 2: Key Process Parameters for Scale-Up Consideration
| Parameter | Lab-Scale (Typical) | Scale-Up Challenge | Recommended Action |
| Mixing | Magnetic Stir Bar | Inhomogeneity, Mass Transfer Limits | Use baffled reactor with low-shear mechanical impeller. |
| Temperature | Oil Bath / Hot Plate | Thermal Gradients, "Hot Spots" | Use jacketed reactor with multiple temperature probes. |
| Enzyme Recovery | Centrifugation / Pipetting | Difficult Filtration, Clogging | Use larger mesh filters; consider backflushing capability. |
| Product Buildup | Negligible in early stages | Product Inhibition | Implement in situ product removal or use a continuous flow setup. |
Section 5: References
-
Kasture, S. M., et al. (2005). Novel enzymatic route for kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid. Biochemical Engineering Journal, 27, 66–71. --INVALID-LINK--
-
van Tol, J. B., et al. (2000). Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states. Biotechnology and Bioengineering, 70(3), 278-90. --INVALID-LINK--
-
Ueji, S., et al. (2003). Flexibility of Lipase Brought About by Solvent Effects Controls Its Enantioselectivity in Organic Media. Organic Letters, 5(11), 1825–1827. --INVALID-LINK--
-
Guidini, C. Z., et al. (2019). Lipases: sources, immobilization methods, and industrial applications. Applied Microbiology and Biotechnology, 103(18), 7399-7423. --INVALID-LINK--
-
Li, C., et al. (2024). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 25(9), 5013. --INVALID-LINK--
-
Singh, R., et al. (2023). Lipases: Sources, immobilization techniques, and applications. International Journal of Environment and Animal Abuse, 8(12). --INVALID-LINK--
-
Wikipedia. (n.d.). Product inhibition. --INVALID-LINK--
-
Olesiak-Banska, J., et al. (2012). Lipase – characterization, applications and methods of immobilization. Chemical Engineering and Protection, 29(1), 37-44. --INVALID-LINK--
-
Li, S., et al. (2024). Immobilization technology of lipase and application progress research. IOP Conference Series: Earth and Environmental Science, 1326, 012001. --INVALID-LINK--
-
ResearchGate. (n.d.). Lipase catalyzed acetylation of RS (±) 1,4-benzodioxan-2-carboxylic acid. --INVALID-LINK--
-
Garcia-Galan, C., et al. (2011). Lipase Immobilization on Siliceous Supports: Application to Synthetic Reactions. Current Organic Chemistry, 15(19), 3346-3366. --INVALID-LINK--
-
Wu, Z., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances, 13, 19280-19286. --INVALID-LINK--
-
ResearchGate. (n.d.). Highly efficient resolutions of 1,4-benzodioxane-2-carboxylic acid with para substituted 1-phenylethylamines. --INVALID-LINK--
-
ResearchGate. (n.d.). Effect of the Solvent on Enantioselectivity of Lipase PS. --INVALID-LINK--
-
ResearchGate. (2024). (PDF) Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. --INVALID-LINK--
-
Wu, Z., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. National Center for Biotechnology Information. --INVALID-LINK--
-
IBE, An Ex-IITian's Initiative. (n.d.). How to Reduce Competitive Inhibition of Enzymes. --INVALID-LINK--
-
Qin, B., et al. (2013). Directed evolution of Candida antarctica lipase B for kinetic resolution of profen esters. Semantic Scholar. --INVALID-LINK--
-
Garcia-Galan, C., et al. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Biotechnology Progress, 34(4), 878-889. --INVALID-LINK--
-
Siódmiak, T., et al. (2019). Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. ResearchGate. --INVALID-LINK--
-
Creative Biolabs. (n.d.). Effect of Enzyme Inhibition on Enzymatic Reaction. --INVALID-LINK--
-
Silva, F. M. W. G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. University of Babylon Private CDN. --INVALID-LINK--
-
Aryal, S. (2023). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Microbe Notes. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Enzyme Inhibition By Reaction Conditions. --INVALID-LINK--
-
Chen, J., et al. (2003). Enzymatic Resolution of Chiral Phosphinate Esters. Organic Letters, 5(11), 1829-1832. --INVALID-LINK--
-
DeLuca, R. J., et al. (2012). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. Angewandte Chemie International Edition, 51(40), 10155-10158. --INVALID-LINK--
-
Gandomkar, S., et al. (2010). Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome‐derived esterases. Microbial Biotechnology, 3(1), 87-93. --INVALID-LINK--
-
CARPE. (2019). D4.3 A downstream processing protocol of enzymes purification. --INVALID-LINK--
-
Fernandez-Lafuente, R., et al. (2023). Upstream and Downstream Bioprocessing in Enzyme Technology. Processes, 12(1), 73. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Chiral ester synthesis by transesterification. --INVALID-LINK--
-
Chen, J., et al. (2003). Enzymatic Resolution of Chiral Phosphinate Esters. Scilit. --INVALID-LINK--
-
ResearchGate. (2024). (PDF) Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. --INVALID-LINK--
-
ResearchGate. (2025). Enzymatic synthesis of sucrose esters: Advances and challenges in high-efficiency and regioselective catalysis. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02623J [pubs.rsc.org]
- 3. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ort.edu.uy [ort.edu.uy]
- 6. ijeab.com [ijeab.com]
- 7. Lipases: sources, immobilization methods, and industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme Inhibition By Reaction Conditions [sigmaaldrich.com]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 10. Product inhibition - Wikipedia [en.wikipedia.org]
- 11. letstalkacademy.com [letstalkacademy.com]
- 12. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 13. researchgate.net [researchgate.net]
- 14. Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Documents download module [ec.europa.eu]
- 20. Upstream and Downstream Bioprocessing in Enzyme Technology - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for Separating 1,4-Benzodioxane-2-Carboxylic Acid Enantiomers
For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical compounds. 1,4-Benzodioxane-2-carboxylic acid is a key chiral building block in the synthesis of various therapeutic agents, making the robust separation of its enantiomers a frequent challenge. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for this separation, grounded in experimental data and scientific principles. We will explore various chiral stationary phases (CSPs) and mobile phase conditions to provide a practical framework for method development and optimization.
The Significance of Chiral Separation for 1,4-Benzodioxane Derivatives
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules. The stereochemistry of the C2 position is often crucial for pharmacological activity. Therefore, the ability to resolve and quantify the enantiomers of key intermediates like 1,4-benzodioxane-2-carboxylic acid is paramount for developing enantiopure active pharmaceutical ingredients (APIs). Chiral HPLC remains the gold standard for this purpose due to its versatility and high resolving power.[1]
The primary strategy in chiral HPLC is the use of a chiral stationary phase (CSP), which creates a chiral environment where the two enantiomers can have different affinities, leading to their separation.[2] The most widely used CSPs for a broad range of compounds, including acidic molecules, are based on polysaccharide derivatives (cellulose and amylose).[3][4]
Comparative Analysis of Chiral HPLC Methods
Our investigation focuses on polysaccharide-based CSPs under normal-phase conditions, as this approach has demonstrated considerable success for the enantioseparation of 1,4-benzodioxane-2-carboxylic acid and its derivatives. We will compare the performance of three distinct polysaccharide-based columns: a cellulose-based phase and two different amylose-based phases.
Data Presentation: Comparison of Normal-Phase Methods
| Parameter | Method 1 | Method 2 (Ester) | Method 3 (Ester) |
| Analyte | 1,4-Benzodioxane-2-carboxylic acid | (R,S)-methyl 1,4-benzodioxan-2-carboxylate | (±) ethyl 1,4-benzodioxan 2-carboxylate |
| Chiral Stationary Phase | Lux 3µ Cellulose-1 | CHIRALCEL OJ-H | Chiralcel OD |
| Selector Type | Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(4-methylbenzoate) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-hexane/Isopropanol (85:15, v/v) + 1.5% Formic Acid | n-hexane/Isopropanol (90:10, v/v) | Petroleum ether/Isopropanol (90:10, v/v) |
| Flow Rate | Not Specified | 1.0 mL/min | 1.0 mL/min |
| Temperature | Not Specified | 30 °C | Not Specified |
| Detection | Not Specified | UV at 220 nm | UV at 254 nm |
| Source | [5] | [6] | [5] |
Note: Methods 2 and 3 analyze the methyl and ethyl esters of the target acid, respectively. Esterification is a common strategy to improve chromatographic behavior in normal-phase mode. The underlying chiral recognition principles are highly relevant to the parent acid.
Causality Behind Experimental Choices
The selection of a polysaccharide-based CSP is a logical starting point for chiral method development for aromatic carboxylic acids. The chiral recognition mechanism of these phases is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the carbamate derivatives on the polysaccharide backbone. The helical structure of the cellulose or amylose polymer creates chiral grooves into which the enantiomers can differentially fit.[7]
Normal-Phase Mode: The use of non-polar solvents like hexane mixed with an alcohol (e.g., isopropanol) is characteristic of the normal-phase mode. This mobile phase composition is ideal for polysaccharide CSPs as it promotes the necessary intermolecular interactions for chiral recognition.
Acidic Additive: For acidic analytes like 1,4-benzodioxane-2-carboxylic acid, the addition of a small amount of a strong acid, such as formic acid (as seen in Method 1), is crucial. This suppresses the ionization of the carboxylic acid group, leading to sharper peaks and improved resolution by preventing tailing.[5]
Experimental Protocols
Below are detailed, step-by-step methodologies for the compared chiral HPLC separations.
Method 1: Separation of 1,4-Benzodioxane-2-Carboxylic Acid
Objective: To resolve the enantiomers of 1,4-benzodioxane-2-carboxylic acid.
Materials:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Phenomenex Lux 3µ Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)).[5]
-
Mobile Phase: n-hexane/Isopropanol (85:15, v/v) with 1.5% Formic Acid.
-
Analyte Solution: Prepare a solution of racemic 1,4-benzodioxane-2-carboxylic acid in the mobile phase at a concentration of approximately 0.5-1 mg/mL.
Procedure:
-
Equilibrate the Lux 3µ Cellulose-1 column with the mobile phase until a stable baseline is achieved.
-
Set the UV detector to an appropriate wavelength for detection.
-
Inject the analyte solution onto the column.
-
Run the analysis isocratically.
-
Monitor the chromatogram for the separation of the two enantiomers.
Method 2: Separation of (R,S)-methyl 1,4-benzodioxan-2-carboxylate
Objective: To resolve the enantiomers of the methyl ester derivative.
Materials:
-
HPLC System: A standard HPLC system with a UV detector and column thermostat.
-
Column: Daicel CHIRALCEL OJ-H (Cellulose tris(4-methylbenzoate)).[6]
-
Mobile Phase: n-hexane/Isopropanol (90:10, v/v).
-
Analyte Solution: Prepare a solution of racemic (R,S)-methyl 1,4-benzodioxan-2-carboxylate in the mobile phase.
Procedure:
-
Equilibrate the CHIRALCEL OJ-H column with the mobile phase at a flow rate of 1.0 mL/min.
-
Set the column temperature to 30 °C.
-
Set the UV detector to 220 nm.
-
Inject the analyte solution.
-
Perform the isocratic elution and record the chromatogram. The expected retention times are approximately 25.2 and 27.1 minutes.[6]
Visualization of Experimental Workflow
Caption: A generalized workflow for chiral HPLC analysis.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. Successful separation, characterized by baseline resolution of two distinct peaks from a racemic standard, confirms the method's efficacy. The peak areas for a racemic mixture should be approximately equal. System suitability tests, including repeated injections to assess retention time and peak area reproducibility, should be performed to ensure the method's robustness.
Concluding Remarks
The enantioseparation of 1,4-benzodioxane-2-carboxylic acid is readily achievable using polysaccharide-based chiral stationary phases in normal-phase mode. Cellulose-based CSPs, such as Lux Cellulose-1 and Chiralcel OD, and amylose-based CSPs like Chiralcel OJ-H, have demonstrated excellent resolving capabilities for this compound and its esters. The choice between cellulose and amylose backbones, as well as the specific derivatization of the polysaccharide, can offer complementary selectivities. For the free acid, the use of an acidic modifier in the mobile phase is critical for achieving optimal peak shape and resolution. This guide provides a solid foundation for researchers to select an appropriate starting point for their chiral separation of 1,4-benzodioxane-2-carboxylic acid and to tailor the method to their specific analytical needs.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Lux Chiral HPLC Columns for Chiral Separation | Phenomenex [phenomenex.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. air.unimi.it [air.unimi.it]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
A Comparative Guide to X-ray Crystallography of 1,4-Benzodioxane Derivatives: From Synthesis to Structure
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of 1,4-benzodioxane derivatives is paramount. This scaffold is a cornerstone in a multitude of biologically active compounds, exhibiting properties ranging from antihypertensive to anticancer and antidepressant effects.[1][2][3] X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement of these molecules, providing invaluable insights into their structure-activity relationships (SAR).[4][5]
This guide offers an in-depth comparison of methodologies for the X-ray crystallographic analysis of 1,4-benzodioxane derivatives, moving beyond a simple recitation of protocols to explain the rationale behind experimental choices. We will navigate the journey from targeted synthesis and crystallization to data collection and structure refinement, supported by experimental data and field-proven insights.
The Significance of Chirality and Conformation
The biological activity of 1,4-benzodioxane derivatives is often intrinsically linked to their stereochemistry. The absolute configuration at chiral centers, particularly at the C2 and C3 positions of the dioxane ring, can dramatically influence receptor binding and pharmacological effect.[1][4] Furthermore, the conformation of the dioxane ring (chair, boat, or twist-boat) and the orientation of substituents on the aromatic ring are critical for interaction with biological targets.[6] X-ray crystallography provides an unambiguous determination of these structural features.
Strategic Synthesis for Crystallography
The journey to a high-quality crystal structure begins with the synthesis of the target molecule. While numerous synthetic routes to 1,4-benzodioxane derivatives exist, those designed for crystallographic studies prioritize high purity.[3][7]
Common Synthetic Approaches:
-
Williamson Ether Synthesis: A classical and widely used method involving the reaction of a catechol with a dihaloethane derivative.
-
Palladium-Catalyzed Intramolecular O-arylation: A modern approach offering excellent control over regioselectivity and stereochemistry.[1]
-
Enzymatic Kinetic Resolution: Utilized for the efficient synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs.[1]
The choice of synthetic route can influence the final purity of the compound, which is a critical factor for successful crystallization. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poorly diffracting crystals.
Comparative Analysis of Crystallization Techniques
Obtaining single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography.[8][9] For 1,4-benzodioxane derivatives, a range of crystallization techniques can be employed. The selection of the appropriate method is often empirical and depends on the physicochemical properties of the specific derivative, such as solubility and stability.
| Crystallization Method | Principle | Advantages | Disadvantages | Best Suited For |
| Slow Evaporation | A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals form.[9] | Simple to set up; requires minimal equipment. | Limited control over the rate of crystallization; can lead to the formation of multiple small crystals. | Thermally stable compounds with moderate volatility solvents. |
| Vapor Diffusion (Hanging & Sitting Drop) | A drop containing the compound and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant, leading to a slow increase in concentration in the drop.[9] | Excellent control over the rate of crystallization; requires only small amounts of sample. | More complex to set up than slow evaporation. | A wide range of compounds, especially those sensitive to rapid changes in concentration. |
| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Diffusion at the interface induces crystallization.[10] | Good for compounds that are highly soluble in one solvent and poorly soluble in another. | Can be difficult to set up without disturbing the layers. | Compounds that are prone to oiling out. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization. | Effective for compounds with a steep solubility curve with respect to temperature. | Requires a programmable cooling device for best results. | Thermally stable compounds. |
| Co-crystallization | The target molecule is crystallized with a second component (a "coformer") to form a new crystalline solid with different physicochemical properties.[11] | Can improve the crystallinity and stability of the target molecule.[12] | Requires screening of a library of potential coformers. | Compounds that are difficult to crystallize on their own. |
Experimental Protocol: Slow Evaporation
-
Dissolve the Sample: Dissolve the purified 1,4-benzodioxane derivative in a suitable solvent or solvent mixture to near saturation. Common solvents include acetone, methanol, ethanol, ethyl acetate, and dichloromethane.
-
Filter the Solution: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Cover the Vessel: Cover the vessel with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.
-
Incubate: Place the vessel in a vibration-free environment at a constant temperature.
-
Monitor Crystal Growth: Check for crystal growth periodically without disturbing the vessel. High-quality crystals should appear within a few days to a few weeks.
X-ray Diffraction Data Collection: A Comparative Overview
Once suitable crystals are obtained, the next step is to collect X-ray diffraction data. The quality of the data is crucial for a successful structure determination. Modern diffractometers offer a range of X-ray sources and detectors, each with its own advantages.
| Parameter | Common Alternatives | Rationale and Comparison |
| X-ray Source | Mo Kα (λ = 0.71073 Å), Cu Kα (λ = 1.5418 Å) | Mo Kα radiation is more energetic and less absorbed by the crystal, making it suitable for a wider range of samples, especially those containing heavier elements. Cu Kα radiation provides better dispersion for lighter element structures and is often used for absolute configuration determination.[13] |
| Detector | CCD (Charge-Coupled Device), CMOS (Complementary Metal-Oxide-Semiconductor), Pixel Array Detectors | Modern CMOS and pixel array detectors offer faster readout times and higher dynamic ranges compared to older CCD detectors, enabling more efficient data collection. |
| Temperature | Room Temperature, Cryogenic (e.g., 100 K) | Collecting data at cryogenic temperatures significantly reduces atomic motion and radiation damage, leading to higher resolution data and a more precise structure.[14] |
Experimental Protocol: Single-Crystal X-ray Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (if collecting at low temperature).
-
Data Collection Strategy: The data collection strategy is determined using software that optimizes the crystal orientation and exposure time to ensure complete and redundant data are collected.[15]
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on the detector as the crystal is rotated.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
Structure Solution and Refinement
After data collection and processing, the next step is to solve the crystal structure, which involves determining the positions of the atoms in the unit cell.
Methods for Structure Solution:
-
Direct Methods: These methods use statistical relationships between the phases of the reflections to directly determine the structure. They are highly successful for small to medium-sized molecules like 1,4-benzodioxane derivatives.
-
Patterson Method: This method is used for structures containing heavy atoms. It uses the Patterson function, which is a Fourier transform of the squared structure factor amplitudes, to locate the heavy atoms, and their positions are then used to phase the remaining reflections.
Once an initial model of the structure is obtained, it is refined to improve the agreement between the calculated and observed diffraction data. The most common method for refinement is full-matrix least-squares on F² .[16]
Key Refinement Parameters and Their Significance:
| Parameter | Description | Ideal Value |
| R1 | A measure of the agreement between the observed and calculated structure factor amplitudes. | < 0.05 for high-quality structures |
| wR2 | A weighted R-factor based on F². | < 0.15 for high-quality structures |
| Goodness-of-Fit (GooF) | Should be close to 1 for a good refinement. | ~1.0 |
Case Study: Comparative Crystallographic Data for 1,4-Benzodioxane Derivatives
The following table presents a comparison of crystallographic data for two hypothetical 1,4-benzodioxane derivatives to illustrate the type of information obtained from an X-ray diffraction study.
| Parameter | Derivative A | Derivative B |
| Formula | C₁₅H₁₄O₄ | C₁₆H₁₅NO₅ |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| Temperature (K) | 100(2) | 120(2) |
| Wavelength (Å) | 0.71073 (Mo Kα) | 1.54178 (Cu Kα) |
| Resolution (Å) | 0.75 | 0.82 |
| R1 | 0.035 | 0.042 |
| wR2 | 0.098 | 0.115 |
| GooF | 1.05 | 1.02 |
The choice of X-ray source and the data collection temperature can influence the final resolution and quality of the structure. The space group provides information about the symmetry of the crystal lattice. For chiral molecules that are not resolved, crystallization in a chiral space group (like P2₁2₁2₁ for Derivative B) confirms the enantiopure nature of the crystal.
Conclusion and Future Directions
X-ray crystallography is an indispensable tool for the structural elucidation of 1,4-benzodioxane derivatives, providing a definitive picture of their three-dimensional architecture. A strategic approach to synthesis, a systematic screening of crystallization conditions, and the use of modern data collection and refinement techniques are all critical for success. The detailed structural information obtained from these studies is invaluable for understanding the structure-activity relationships of this important class of molecules and for the rational design of new therapeutic agents. As synthetic methodologies and crystallographic techniques continue to evolve, we can expect to see an even greater impact of structural chemistry on the development of novel 1,4-benzodioxane-based drugs.
References
- 1. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. unifr.ch [unifr.ch]
- 11. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japtronline.com [japtronline.com]
- 13. Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. finden.co.uk [finden.co.uk]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Resolution of Racemic Acids
Introduction: The Imperative of Enantiomeric Purity
In the realm of pharmaceutical sciences and fine chemical synthesis, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very determinant of biological activity. Many therapeutic agents are chiral, existing as a pair of non-superimposable mirror images known as enantiomers. While identical in most physical properties, enantiomers can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the human body.[1][2] For instance, the celebrated anti-inflammatory activity of ibuprofen resides primarily in the (S)-(+)-enantiomer, while the (R)-(-)-enantiomer is significantly less active.[3][4] This stark difference underscores the critical need for effective methods to separate, or resolve, racemic mixtures—equimolar mixtures of two enantiomers—to isolate the desired therapeutically active enantiomer.[5]
This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth comparative study of common chiral resolving agents for racemic acids. Moving beyond a mere catalog of options, we will delve into the mechanistic underpinnings of chiral resolution by diastereomeric salt formation, present detailed, field-tested experimental protocols, and offer a critical comparison of the performance of various resolving agents based on experimental data. Our objective is to equip you with the knowledge and practical insights necessary to navigate the empirical yet rational process of selecting and optimizing a chiral resolution strategy.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The most prevalent and industrially scalable method for resolving racemic acids is through the formation of diastereomeric salts.[6][7] This classical technique hinges on a simple yet elegant principle: the conversion of a pair of enantiomers, which share identical physical properties like solubility, into a pair of diastereomers, which possess distinct physical properties.[8][9]
When a racemic acid, (±)-Acid, is reacted with a single, pure enantiomer of a chiral base (the resolving agent), (+)-Base, two diastereomeric salts are formed: [(-)-Acid]·[(+)-Base] and [(+)-Acid]·[(+)-Base]. These salts are no longer mirror images of each other and, consequently, exhibit different solubilities in a given solvent system.[10] This crucial difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, allowing for its isolation by filtration. Subsequently, the resolved enantiomer of the acid can be liberated from the salt, typically by treatment with a strong acid, and the chiral resolving agent can often be recovered for reuse.[11]
Caption: General workflow for chiral resolution by diastereomeric salt formation.
The success of this method is contingent upon several factors, most notably the choice of the resolving agent and the solvent system. The ideal resolving agent will form diastereomeric salts with a significant difference in solubility, leading to a high recovery and high enantiomeric excess (e.e.) of the desired enantiomer.[12] The selection process is often empirical, requiring the screening of multiple resolving agents and solvents to identify the optimal conditions for a given racemic acid.[13]
A Comparative Overview of Common Chiral Resolving Agents for Racemic Acids
A variety of chiral bases are available for the resolution of racemic acids, ranging from naturally occurring alkaloids to synthetic amines. The choice of resolving agent is a critical determinant of the resolution's efficiency. Below is a comparative overview of some of the most commonly employed resolving agents.
| Chiral Resolving Agent | Class | Typical Applications | Key Characteristics & Considerations |
| (R)- or (S)-1-Phenylethylamine | Synthetic Amine | Widely used for a variety of aromatic and aliphatic carboxylic acids. | Readily available and relatively inexpensive. Its simple structure often provides good chiral recognition.[5] |
| Brucine | Natural Alkaloid | Effective for a broad range of acidic compounds, including profens.[10][11] | A readily available, naturally occurring chiral base.[8] It is highly toxic and should be handled with appropriate safety precautions. |
| Cinchonidine / Cinchonine | Natural Alkaloid | Particularly effective for the resolution of racemic carboxylic acids, including NSAIDs.[14][15] | Members of the cinchona alkaloid family.[16] Their rigid structures can lead to excellent chiral discrimination. |
| (1R,2S)-Ephedrine | Natural Alkaloid | Used for the resolution of various carboxylic acids, such as mandelic acid.[2] | A naturally occurring amino alcohol. The presence of both amino and hydroxyl groups can offer multiple points of interaction for chiral recognition. |
| Quinine / Quinidine | Natural Alkaloid | Employed in the resolution of acidic compounds.[17] | Diastereomers themselves, offering different chiral environments for resolution. |
| Strychnine | Natural Alkaloid | Historically used for the resolution of various acids. | Highly toxic and its use is now less common due to safety concerns.[17] |
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the chiral resolution of a model racemic acid using three different resolving agents. These are intended as a starting point, and optimization of solvent, stoichiometry, and temperature will likely be necessary for specific applications.
Protocol 1: Resolution of Racemic Ibuprofen using (S)-(-)-1-Phenylethylamine
This protocol is adapted from a common undergraduate organic chemistry experiment and provides a robust method for the resolution of a widely used NSAID.[3][4]
Materials:
-
Racemic ibuprofen
-
(S)-(-)-1-Phenylethylamine
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), concentrated
-
Methanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Salt Formation:
-
In a 125 mL Erlenmeyer flask, dissolve 3.0 g of racemic ibuprofen in 30 mL of 0.24 M KOH solution with heating (75-85 °C) and stirring.
-
In a separate container, weigh out the appropriate amount of (S)-(-)-1-phenylethylamine (typically a 1:1 molar ratio to one enantiomer of ibuprofen, so 0.5 equivalents relative to the racemate).
-
Slowly add the (S)-(-)-1-phenylethylamine to the hot ibuprofen solution. A precipitate of the less soluble (S)-ibuprofen-(S)-1-phenylethylammonium salt should form.
-
Continue heating and stirring for 30 minutes to ensure complete salt formation.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Allow the mixture to cool slowly to room temperature, followed by cooling in an ice bath for at least one hour to maximize crystallization.
-
Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold water to remove the mother liquor containing the more soluble (R)-ibuprofen-(S)-1-phenylethylammonium salt.
-
For higher purity, recrystallize the salt from a minimal amount of a suitable hot solvent (e.g., methanol/water mixture).
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the purified diastereomeric salt in water.
-
Add concentrated HCl dropwise while stirring until the solution is acidic (pH < 2). This will protonate the carboxylic acid, causing it to precipitate.
-
Extract the aqueous suspension three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to yield enantiomerically enriched (S)-(+)-ibuprofen.
-
-
Analysis:
Protocol 2: Resolution of a Racemic Carboxylic Acid using Brucine
This general protocol can be adapted for various racemic acids and utilizes the powerful resolving capabilities of the alkaloid brucine.[13]
Materials:
-
Racemic carboxylic acid
-
Brucine (or Brucine sulfate)
-
Hydrochloric acid (HCl), 2 M
-
Suitable solvent (e.g., acetone, ethanol, methanol)
-
Water
-
Diethyl ether or other suitable organic solvent
Procedure:
-
Salt Formation:
-
In a flask, dissolve 1.0 equivalent of the racemic carboxylic acid in a minimal amount of a hot solvent (e.g., acetone).
-
In a separate flask, dissolve 0.5 - 1.0 equivalent of brucine in the same hot solvent.
-
Slowly add the brucine solution to the stirred solution of the racemic acid.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation and Purification:
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Recrystallize the salt from a minimal amount of hot solvent to enhance the diastereomeric purity.
-
-
Liberation of the Enriched Acid:
-
Suspend the purified diastereomeric salt in water.
-
Add 2 M HCl until the solution is acidic to precipitate the enantiomerically enriched carboxylic acid. The brucine will remain in the aqueous layer as its hydrochloride salt.
-
Collect the solid acid by vacuum filtration, wash with cold water, and dry. Alternatively, extract the liberated acid with an organic solvent.
-
-
Analysis:
-
Determine the yield and enantiomeric excess of the product by chiral HPLC, chiral GC, or polarimetry.
-
Protocol 3: Resolution of a Racemic Profen using Cinchonidine
Cinchonidine is another effective alkaloid resolving agent, particularly for profen-class NSAIDs.[14]
Materials:
-
Racemic profen (e.g., ketoprofen)
-
Cinchonidine (or Cinchonidine hydrochloride)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Methanol
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Salt Formation:
-
Dissolve the racemic profen (1.0 eq) in a mixture of ethyl acetate and methanol (e.g., 10:1 v/v).
-
Add cinchonidine (1.0 - 1.2 eq) to the solution.
-
Heat the mixture with stirring (e.g., 50-60 °C) to ensure complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature with gentle stirring. The less soluble diastereomeric salt will begin to crystallize.
-
Further cool the mixture in an ice bath to maximize the yield of the crystalline salt.
-
-
Isolation and Liberation of the Enriched Enantiomer:
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethyl acetate.
-
Suspend the dried diastereomeric salt in a mixture of water and ethyl acetate.
-
Acidify the mixture with 1 M HCl (to pH 1-2) with stirring.
-
Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the enriched enantiomer.
-
-
Analysis:
-
Determine the yield and enantiomeric excess using an appropriate chiral analytical method.
-
Quantitative Performance Data: A Comparative Analysis
Direct, side-by-side comparative data for the resolution of a single racemic acid with multiple resolving agents under identical conditions is scarce in the literature. The optimal resolving agent and conditions are highly substrate-dependent.[18] However, by compiling data from various sources, we can construct a comparative picture. The following table summarizes reported experimental data for the resolution of two common racemic acids, ibuprofen and mandelic acid, with different chiral bases.
Table 1: Comparative Performance of Chiral Resolving Agents for Racemic Ibuprofen and Mandelic Acid
| Racemic Acid | Chiral Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Ibuprofen | (S)-(-)-1-Phenylethylamine | Aqueous KOH / Water | ~20-27% (per enantiomer) | ~88% | [3] |
| Mandelic Acid | (1R,2S)-(-)-Ephedrine | 95% Ethanol | 80% (crude salt) | 90% | [19] |
| Mandelic Acid | D(-)-Phenylglycine methyl ester HCl | Not specified | >99% purity | Not specified | [20] |
| p-Chloromandelic Acid | (R)-Phenylethylamine | Orthogonal experimentation | Optimized conditions identified | High e.e. achieved | [21] |
| Amlodipine | D-Tartaric Acid | DMSO | 48.8% | 90.7% | [12] |
Note: The data in this table is compiled from different studies and the experimental conditions may vary. It is intended to be illustrative rather than a direct, standardized comparison.
Troubleshooting and Optimization
Chiral resolution by diastereomeric salt crystallization is a powerful technique, but it is not without its challenges. The following troubleshooting guide addresses common issues encountered during the process.
Caption: A logical workflow for troubleshooting common issues in diastereomeric salt crystallization.
Common Problems and Solutions:
-
No Crystal Formation or "Oiling Out": This often occurs when the diastereomeric salt is too soluble in the chosen solvent, or when supersaturation is too high, leading to the formation of a liquid phase instead of a solid.
-
Solution: Conduct a solvent screen with a range of polarities. Consider using an anti-solvent (a solvent in which the salt is poorly soluble) to induce crystallization. Ensure a slow and controlled cooling process.[22]
-
-
Low Yield of the Desired Diastereomeric Salt: The target salt may have significant solubility in the mother liquor.
-
Solution: Optimize the solvent to minimize the solubility of the desired salt at the final crystallization temperature. Lower the final temperature and allow for longer crystallization times.[13]
-
-
Low Diastereomeric/Enantiomeric Excess: The solubilities of the two diastereomeric salts may be too similar, leading to co-precipitation.
Conclusion and Future Outlook
Chiral resolution by diastereomeric salt formation remains a cornerstone of enantioselective separation in both academic research and industrial production. Its scalability and cost-effectiveness make it an attractive method for obtaining enantiomerically pure acids. The success of this technique, however, is not guaranteed and relies on a systematic and often empirical approach to selecting the appropriate resolving agent and optimizing the crystallization conditions.
This guide has provided a comparative overview of common chiral resolving agents, detailed experimental protocols, and a framework for troubleshooting common challenges. As our understanding of the subtle intermolecular forces that govern chiral recognition and crystallization continues to grow, we can anticipate the development of more predictive models for selecting resolving agents.[24] However, the classic "trial-and-error" approach, guided by the principles outlined in this document, will undoubtedly remain a valuable and indispensable tool for the foreseeable future in the quest for enantiomerically pure compounds.
References
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. scribd.com [scribd.com]
- 4. murov.info [murov.info]
- 5. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. A Validated Enantioselective HPLC Method for Determination of Ibuprofen Enantiomers in Bulk and Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 10. Resolution of (+/-)-ibuprofen using (-)-brucine as a chiral selector by thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct enantiomeric resolution of some 2-arylpropionic acids using (-)-brucine-impregnated thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. [Chiral HPLC determination of conversion and enantiomeric excess of enzyme catalyzed stereoselective esterification of racemic ibuprofen] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Cinchonidine Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plas… [ouci.dntb.gov.ua]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Diastereomeric resolution of p-chloromandelic acid with (R)-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Fragmentation of 1,4-Benzodioxane-2-carboxylic Acid and its Analysis
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or known compounds is a cornerstone of rigorous scientific inquiry. 1,4-Benzodioxane-2-carboxylic acid, a key structural motif in various pharmacologically active compounds, presents an interesting case for analysis. This guide provides an in-depth, technically-grounded comparison of its expected mass spectrometry fragmentation patterns and benchmarks this against alternative analytical methodologies. By understanding the "why" behind the data, researchers can make more informed decisions in their analytical workflows.
Introduction to 1,4-Benzodioxane-2-carboxylic Acid: A Structurally Significant Moiety
1,4-Benzodioxane-2-carboxylic acid (C₉H₈O₄, Molar Mass: 180.16 g/mol ) is a heterocyclic compound featuring a benzene ring fused to a dioxane ring, with a carboxylic acid substituent. This scaffold is present in a range of biologically active molecules, making its characterization critical in pharmaceutical and chemical research. Mass spectrometry is a powerful tool for this purpose, providing not only molecular weight information but also structural insights through the analysis of fragmentation patterns.
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pattern
While a publicly available, experimentally derived EI mass spectrum for 1,4-benzodioxane-2-carboxylic acid is not readily found, we can predict its fragmentation based on the well-established principles of mass spectrometry for its constituent functional groups: the aromatic carboxylic acid and the cyclic ether.
Upon electron ionization, the molecule will form a molecular ion (M⁺˙) at m/z 180. This molecular ion is expected to be of moderate to low intensity due to the presence of multiple fragmentation pathways.
Key Fragmentation Pathways:
-
Loss of the Carboxyl Group: A prominent fragmentation pathway for aromatic carboxylic acids is the loss of the -COOH group as a radical, leading to a stable cation. For 1,4-benzodioxane-2-carboxylic acid, this would result in a fragment at m/z 135 . This fragment can be represented as the 1,4-benzodioxane cation. Aromatic acids are known to produce significant peaks at [M – CO₂H][1].
-
α-Cleavage of the Carboxylic Acid: Cleavage of the bond between the carboxylic group and the dioxane ring can lead to the formation of a resonance-stabilized acylium ion. This would result in the loss of a hydrogen atom from the carboxylic acid, producing a fragment at m/z 179 ([M-H]⁺), or the loss of the hydroxyl radical, leading to a fragment at m/z 163 ([M-OH]⁺). The loss of the entire carboxyl group as a radical is also a possibility, as mentioned above. Fragmentation by α-cleavage is a common pathway for carboxylic acids[2].
-
Retro-Diels-Alder (RDA) Reaction: The unsaturated six-membered ring of the benzodioxane moiety can potentially undergo a retro-Diels-Alder reaction. This fragmentation is characteristic of cyclic systems containing a double bond[3]. In this case, it would involve the cleavage of the dioxane ring, leading to the expulsion of a neutral molecule of ethene (C₂H₄, 28 Da) from the molecular ion, resulting in a fragment at m/z 152 .
-
Fragmentation of the Dioxane Ring: Cyclic ethers can undergo fragmentation through cleavage adjacent to the oxygen atoms[4][5]. This could lead to the loss of formaldehyde (CH₂O, 30 Da) or other small neutral fragments from the dioxane ring, resulting in various smaller ions.
The following diagram illustrates the predicted major fragmentation pathways of 1,4-benzodioxane-2-carboxylic acid under electron ionization.
References
- 1. GCMS Section 6.12 [people.whitman.edu]
- 2. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 3. youtube.com [youtube.com]
- 4. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to the Cost-Benefit Analysis of Synthetic Routes to Enantiopure Benzodioxanes
Introduction: The Significance of Chiral Benzodioxanes
The 2,3-dihydro-1,4-benzodioxane scaffold is a privileged structural motif found in a wide array of medicinally important substances and bioactive natural products.[1][2] The biological activity of these compounds is often critically dependent on the absolute configuration of the stereocenter at the C2 position.[1] Notable therapeutic agents, including the antihypertensive drug (R)-doxazosin and the antidepressant MKC-242, underscore the necessity of accessing these frameworks in an enantiomerically pure form.[1]
However, the synthesis of enantiopure benzodioxanes is not without its challenges. Many traditional chemical methods suffer from low yields, inadequate enantioselectivity, or require environmentally taxing processes with high separation costs.[1] For researchers in drug development and process chemistry, selecting an optimal synthetic route requires a careful balancing act between enantiomeric purity, yield, scalability, and economic viability.
This guide provides an in-depth, comparative cost-benefit analysis of the principal synthetic strategies for obtaining enantiopure benzodioxanes. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind each approach, offering field-proven insights to guide your experimental design and strategic decisions.
Route 1: Asymmetric Catalysis – Building Chirality Directly
Asymmetric catalysis represents the most elegant and atom-economical approach, constructing the chiral center directly from prochiral precursors. This strategy avoids the 50% theoretical yield limit of resolution techniques.
A. Palladium-Catalyzed Intramolecular Asymmetric O-Arylation
This method involves the cyclization of a halogenated aromatic precursor bearing a chiral alcohol group, often catalyzed by a palladium complex with a chiral ligand.[1][3] It is a powerful tool for forming the benzodioxane ring with high enantioselectivity.
Mechanistic Insight: The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and deprotonation of the alcohol. The key enantioselective step is the reductive elimination, which forms the C-O bond and regenerates the Pd(0) catalyst. The choice of chiral ligand is paramount, as its steric and electronic properties dictate the facial selectivity of the reductive elimination. For instance, sterically bulky and conformationally well-defined chiral monophosphorus ligands have proven highly effective in these transformations.[4][5]
Cost-Benefit Analysis:
-
Benefits:
-
High Enantioselectivity: Often achieves excellent enantiomeric excess (ee).
-
Directness: Forms the chiral heterocycle in a single, key step.
-
Good Atom Economy: Incorporates most of the atoms from the precursor into the final product.
-
-
Costs:
-
Catalyst Cost: Palladium catalysts and specialized chiral phosphine ligands can be expensive, representing a significant portion of the raw material cost.[6][7]
-
Ligand Sensitivity: The success of the reaction is highly dependent on the specific ligand used, sometimes requiring extensive screening.[3]
-
Precursor Synthesis: The synthesis of the acyclic precursor can add several steps to the overall sequence.
-
Experimental Protocol: Enantioselective Pd-Catalyzed Alkene Aryloxyarylation (Adapted from Hu, N. et al., Angew. Chem. Int. Ed. 2016)[4]
-
To a dried Schlenk tube under an argon atmosphere, add the aryl bromide precursor (1.0 equiv), Pd(OAc)₂ (2 mol %), the chiral monophosphorus ligand L4 or L5 (2.2 mol %), and Cs₂CO₃ (2.0 equiv).
-
Add anhydrous toluene as the solvent.
-
Stir the reaction mixture at the designated temperature (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the enantiopure 1,4-benzodioxane.
Workflow Diagram: Pd-Catalyzed Asymmetric Cyclization
Caption: Workflow for Palladium-Catalyzed Asymmetric O-Arylation.
Route 2: Kinetic Resolution – Separating Enantiomers via Reactivity
Kinetic resolution operates on a racemic mixture, where one enantiomer reacts significantly faster than the other in the presence of a chiral catalyst or reagent. This leaves the unreacted starting material enriched in the slower-reacting enantiomer. The theoretical maximum yield for a single enantiomer is 50%.
A. Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides
This is arguably one of the most practical and robust methods for generating highly enantioenriched epoxides and their corresponding 1,2-diols.[8] The reaction uses a chiral (salen)Co(III) complex, famously known as Jacobsen's catalyst, to catalyze the addition of water to one enantiomer of a racemic terminal epoxide.[9][10]
Mechanistic Insight: The reaction is catalyzed by a chiral (salen)Co(III) complex. A key feature is the cooperative bimetallic mechanism where two catalyst molecules work in concert. One Co(III) center acts as a Lewis acid to activate the epoxide, while a second Co(III) complex delivers the nucleophile (water). This dual activation model explains the high efficiency and selectivity of the process. The choice of the (R,R) or (S,S) version of the catalyst determines which enantiomer of the epoxide reacts faster.[11]
Cost-Benefit Analysis:
-
Benefits:
-
Exceptional Enantioselectivity: Routinely provides both the unreacted epoxide and the resulting diol product in >99% ee.[8]
-
Broad Substrate Scope: Effective for a wide variety of terminal epoxides.
-
Practicality: Uses water as the reactant, has low catalyst loadings (0.2-2.0 mol%), and the catalyst is commercially available and recyclable.[8][9]
-
-
Costs:
-
Yield Limitation: The maximum yield for the desired epoxide is 50%.
-
Catalyst Cost: While catalyst loading is low, Jacobsen's catalyst is a specialty reagent, and its cost is the principal economic determinant for large-scale applications.[12]
-
Separation: Requires separation of the resulting diol from the unreacted epoxide, though this is typically straightforward via chromatography or distillation.
-
Experimental Protocol: Jacobsen Hydrolytic Kinetic Resolution (Adapted from Tokunaga, M. et al., Science 1997)[9]
-
To a flask containing the racemic terminal epoxide (1.0 equiv), add (R,R)-Jacobsen's catalyst (0.5 - 2.0 mol %).
-
Cool the mixture to 0 °C.
-
Add water (0.55 equiv) dropwise over a few minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by chiral GC or HPLC to determine conversion and enantiomeric excess.
-
Once the desired conversion (approx. 55%) is reached, the reaction mixture can be directly purified by flash chromatography to separate the enantioenriched epoxide from the 1,2-diol.
Workflow Diagram: Hydrolytic Kinetic Resolution (HKR)
Caption: Workflow for Jacobsen Hydrolytic Kinetic Resolution.
B. Biocatalytic Resolution
Enzymes offer an environmentally benign and often highly selective alternative to chemical catalysts. Lipases, such as Candida antarctica lipase B (CALB), are widely used for the kinetic resolution of racemic esters or alcohols.[1]
Mechanistic Insight: In the context of benzodioxanes, a racemic ester like 1,4-benzodioxane-2-carboxylic acid methyl ester can be subjected to enantioselective hydrolysis by a lipase. The enzyme's chiral active site preferentially accommodates one enantiomer, catalyzing its hydrolysis to the corresponding carboxylic acid at a much higher rate than the other enantiomer. This leaves the unreacted ester enriched in the less-reactive enantiomer. Protein engineering can be used to create mutant enzymes with enhanced selectivity and activity for specific substrates.[1]
Cost-Benefit Analysis:
-
Benefits:
-
High Selectivity: Engineered enzymes can achieve outstanding enantioselectivity (E-values >200).[1]
-
Green Chemistry: Reactions are run under mild conditions (e.g., room temperature, aqueous media), reducing energy consumption and hazardous waste.
-
Catalyst Availability: Enzymes like CALB (often immobilized as Novozym 435) are commercially available in industrial quantities.[1]
-
-
Costs:
-
Yield Limitation: As a resolution method, the maximum yield is 50% for one enantiomer.
-
Development Time: Screening for or engineering the right enzyme for a novel substrate can be time-consuming.
-
Productivity: Enzyme activity can lead to longer reaction times or require higher catalyst loadings compared to some metal catalysts, impacting process throughput.[6]
-
Route 3: Chiral Pool Synthesis – Starting with Chirality
This classic strategy utilizes inexpensive, enantiopure starting materials provided by nature, such as amino acids, terpenes, or carbohydrates. The inherent chirality of the starting material is transferred through the synthetic sequence to the final product.
Example: Synthesis from (S)-Ethyl Lactate A divergent synthesis of several 1,4-benzodioxane lignans has been achieved starting from commercially available (S)-ethyl lactate.[13] This approach leverages the pre-existing stereocenter to set the configuration of the final product.
Cost-Benefit Analysis:
-
Benefits:
-
High Enantiopurity: The enantiopurity of the final product is directly tied to the readily available and highly pure starting material.
-
Cost-Effective Start: Chiral pool starting materials are often inexpensive bulk chemicals.
-
Predictable Stereochemistry: The stereochemical outcome is generally unambiguous.
-
-
Costs:
-
Longer Sequences: Can require multiple synthetic steps to convert the starting material into the desired target, potentially lowering the overall yield.
-
Limited Diversity: The available structures are constrained by the limited number of inexpensive chiral pool molecules.
-
Route 4: Sharpless Asymmetric Dihydroxylation (AD)
The Sharpless AD is a powerful method for converting a prochiral olefin into a chiral vicinal diol with high enantioselectivity.[14][15] This diol can then be used as a key intermediate in the synthesis of the benzodioxane ring. For example, a cinnamyl alcohol derivative can undergo AD to produce a triol, which is then converted through several steps into the benzodioxane core.[3]
Mechanistic Insight: The reaction uses a catalytic amount of osmium tetroxide (OsO₄) in the presence of a stoichiometric oxidant and a chiral ligand derived from cinchona alkaloids (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL). The chiral ligand coordinates to the osmium, creating a chiral environment that directs the [3+2] cycloaddition to one face of the olefin, leading to a highly enantioenriched osmate ester intermediate that is subsequently hydrolyzed.
Cost-Benefit Analysis:
-
Benefits:
-
High Enantioselectivity: Generally provides very high ee's for a wide range of olefins.[3]
-
Reliability: It is a well-established and predictable reaction.
-
Catalytic Osmium: Commercial AD-mix formulations allow the reaction to be run with catalytic amounts of the highly toxic and expensive OsO₄.
-
-
Costs:
-
Toxicity and Cost of OsO₄: Osmium tetroxide is highly toxic, volatile, and expensive, requiring careful handling procedures even when used catalytically.[14]
-
Multi-step Process: AD creates the chiral diol intermediate, which then requires further steps (e.g., Mitsunobu reaction, cyclization) to form the final benzodioxane product, adding to the overall step count.[3]
-
Comparative Summary of Synthetic Routes
| Feature | Asymmetric Catalysis (Pd) | Kinetic Resolution (HKR) | Biocatalytic Resolution | Chiral Pool Synthesis | Asymmetric Dihydroxylation (AD) |
| Max. Yield | 100% | 50% | 50% | 100% (step-dependent) | 100% (step-dependent) |
| Enantioselectivity | Good to Excellent | Excellent (>99% ee) | Good to Excellent | Excellent | Excellent |
| Key Reagent Cost | High (Pd, Ligands) | Medium-High (Jacobsen's Cat.) | Medium (Enzyme) | Low (e.g., Ethyl Lactate) | High (AD-mix, OsO₄) |
| Number of Steps | Moderate | Short (to epoxide) | Short (to acid/ester) | Often High | High |
| Scalability | Challenging[16] | Good | Good | Good | Moderate (OsO₄ handling) |
| Green Profile | Moderate (Solvents, Metals) | Good (Low loading, H₂O) | Excellent (Mild conditions) | Variable | Poor (Heavy Metal, Oxidants) |
| Substrate Scope | Moderate to Good | Broad (Terminal Epoxides) | Substrate-dependent | Limited by pool | Broad (Olefins) |
Conclusion and Strategic Recommendations
The optimal synthetic route to an enantiopure benzodioxane is dictated by the specific goals of the research program.
-
For Large-Scale, Cost-Driven Synthesis: Hydrolytic Kinetic Resolution (HKR) offers a superb balance of exceptional enantiopurity, operational simplicity, and good scalability, despite its 50% yield limitation. If a suitable enzyme can be identified, Biocatalytic Resolution presents an even greener and potentially more cost-effective alternative for industrial production.
-
For Medicinal Chemistry and Analogue Synthesis: Palladium-catalyzed asymmetric cyclization is a powerful strategy for rapidly accessing diverse structures, provided the cost of ligand screening and catalyst is manageable. Its directness can accelerate the generation of compound libraries.
-
For Targets with Specific, Accessible Precursors: Chiral Pool Synthesis remains a reliable and economical choice when the target molecule's stereochemistry can be traced back to an inexpensive natural product.
-
For Highest Enantiopurity from Olefins: The Sharpless Asymmetric Dihydroxylation is a highly reliable, albeit more costly and hazardous, method for setting key stereocenters that can later be incorporated into the benzodioxane ring.
Ultimately, a thorough evaluation of raw material costs, process safety, waste streams, and desired product purity must be conducted. This guide serves as a foundational framework for making that critical decision, empowering researchers to select the most efficient, economical, and elegant path to their target chiral benzodioxane.
References
- 1. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. Synthesis and biology of 1,4-benzodioxane lignan natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00048C [pubs.rsc.org]
- 4. Synthesis of Chiral 1,4-Benzodioxanes and Chromans by Enantioselective Palladium-Catalyzed Alkene Aryloxyarylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Asymmetric synthesis and CD investigation of the 1,4-benzodioxane lignans eusiderins A, B, C, G, L, and M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. york.ac.uk [york.ac.uk]
- 16. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
Navigating Chiral Purity: A Comparative Guide to Validating Enantiomeric Excess of (S)-1,4-Benzodioxane-2-carboxylic Acid
References
- 1. youtube.com [youtube.com]
- 2. Determination of enantiomeric excess [ch.ic.ac.uk]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. air.unimi.it [air.unimi.it]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. fda.gov [fda.gov]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. database.ich.org [database.ich.org]
- 13. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of (S)-1,4-Benzodioxane-2-carboxylic Acid: A Guide for the Modern Laboratory
Part 1: Understanding the Compound - Hazard Identification and Characterization
(S)-1,4-Benzodioxane-2-carboxylic acid is a solid, white crystalline powder often utilized as an intermediate in the synthesis of various pharmaceutical agents. While indispensable in research, its inherent properties necessitate careful handling, from initial use to final disposal.
According to multiple Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2)
-
May cause respiratory irritation (Specific Target Organ Toxicity – Single Exposure, Category 3)
These classifications are the foundation of our disposal strategy, dictating the need for stringent personal protective equipment (PPE) and handling protocols to prevent exposure.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₄ | |
| Molecular Weight | 180.16 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 125 - 128 °C |
Part 2: The Disposal Workflow - A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-faceted process that begins with waste characterization and ends with documented transfer to a licensed disposal facility. The following workflow is designed to ensure compliance with federal and local regulations, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Diagram: Disposal Decision Workflow for this compound
Caption: Decision workflow for the disposal of this compound.
Step 1: Waste Characterization and Segregation
The first crucial step is to accurately characterize the waste. Is it the pure, solid compound? Is it dissolved in a solvent? Or is it residual contamination on personal protective equipment (PPE) and labware? Each form requires a distinct disposal pathway.
-
Pure Solid Compound: Unused or expired this compound should be treated as a hazardous chemical waste.
-
Solutions: Aqueous solutions containing this compound must also be disposed of as hazardous waste. Do not dispose of solutions down the drain. Dilution is not an acceptable method of disposal.
-
Contaminated Materials: Items such as gloves, weighing paper, and disposable labware that are contaminated with the compound must be disposed of as solid hazardous waste. Sharps, such as contaminated needles or broken glass, must be placed in a designated sharps container.
Causality: Proper segregation is paramount to prevent unintended chemical reactions within waste containers. As a carboxylic acid, this compound will react with bases. It is also crucial to keep it separate from strong oxidizing agents. Mixing incompatible waste streams can lead to the generation of heat, gas, or even fire.
Step 2: Containerization and Labeling
All waste containing this compound must be collected in appropriate, clearly labeled containers.
-
Container Selection: Use containers that are compatible with the chemical. High-density polyethylene (HDPE) containers are a suitable choice for both solid and liquid waste. Ensure the container has a secure, leak-proof lid. Never use food containers for hazardous waste.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date the waste was first added to the container and the associated hazards (e.g., "Irritant").
Causality: Proper labeling is a critical safety measure and a legal requirement. It informs personnel of the container's contents and associated dangers, preventing accidental exposure or improper mixing of waste.
Step 3: Storage
Accumulated hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Segregation: Store containers of this compound waste segregated from incompatible materials, particularly bases and strong oxidizing agents.
-
Container Integrity: Regularly inspect waste containers for any signs of leakage or degradation. Keep containers closed except when adding waste.
Causality: Designated and properly managed storage areas minimize the risk of spills and accidental exposures. Time limits for waste accumulation are enforced by the EPA and vary based on the laboratory's generator status (e.g., Very Small, Small, or Large Quantity Generator).
Step 4: Final Disposal
The ultimate disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company.
-
Professional Disposal: Do not attempt to treat or dispose of this chemical on your own. Professional waste handlers have the expertise and equipment to manage hazardous chemicals safely and in compliance with all regulations.
-
Documentation: Maintain a detailed record of all hazardous waste generated and disposed of. This documentation is essential for regulatory compliance and internal safety audits.
Recommended Disposal Methods for Carboxylic Acids:
While the final determination will be made by the waste disposal vendor, common methods for organic acid waste include:
-
Incineration: This is a preferred method for many organic compounds as it leads to complete destruction.
-
Neutralization: For aqueous solutions, neutralization with a suitable base to a pH between 6.0 and 8.0 may be a preliminary step performed by the disposal facility before further treatment. However, this should not be attempted in the laboratory without a specific, approved protocol and appropriate safety measures.
-
Landfill: Disposal in a hazardous waste landfill is only permissible for treated residues, in accordance with the EPA's Land Disposal Restrictions (LDR) program.
Part 3: Emergency Procedures and Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Small Spills (Solid): For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container.
-
Small Spills (Liquid): For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the contaminated absorbent into a sealed, labeled hazardous waste container.
-
Large Spills: In the case of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound and its waste.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the chemical's hazards, adhering to a systematic disposal workflow, and partnering with certified waste management professionals, researchers can ensure that their valuable work does not come at the cost of safety or environmental integrity. This guide serves as a foundational document; always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for complete compliance.
Navigating the Safe Handling of (S)-1,4-Benzodioxane-2-carboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. (S)-1,4-Benzodioxane-2-carboxylic acid, a key building block in various synthetic pathways, requires meticulous handling to ensure both personal safety and experimental success. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding the "why" behind each procedural step. Our goal is to empower you with the knowledge to work confidently and safely with this compound.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid compound that presents several key hazards that must be managed through appropriate engineering controls and personal protective equipment.[1][2][3] The primary risks are:
-
Skin Irritation: Direct contact can cause skin irritation.[1][2][3][4]
-
Serious Eye Irritation/Damage: The compound can cause serious eye irritation or damage upon contact.[1][2][3][4][5]
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory irritation.[1][2]
A thorough risk assessment is the foundational step before any handling of this chemical. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for dust generation or aerosolization.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[6][7] | Protects against accidental splashes and airborne particles, preventing serious eye irritation or damage.[2][4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A fully buttoned lab coat.[6][8] | Prevents direct skin contact, which can cause irritation.[1][2][4] Gloves should be inspected before each use and changed immediately if contaminated. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if engineering controls are insufficient to minimize dust levels.[6] | Protects against the inhalation of fine dust particles that can cause respiratory tract irritation.[2] |
Engineering Controls and Safe Handling Procedures
Engineering controls are the most effective way to minimize exposure. Whenever possible, all manipulations of solid this compound should be performed within a certified chemical fume hood.[6][8]
Step-by-Step Handling Protocol:
-
Preparation:
-
Donning PPE:
-
Put on all required PPE as outlined in the table above. Ensure gloves are intact and fit properly.
-
-
Weighing and Transfer:
-
To minimize dust generation, handle the solid gently. Avoid scooping or pouring in a manner that creates airborne particles.
-
Use a weigh boat or paper and carefully transfer the desired amount.
-
If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
-
Post-Handling:
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][4][5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][4][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][4][5]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[1][3]
Disposal Plan: Responsible Chemical Waste Management
Proper disposal is a critical and legally mandated aspect of the chemical lifecycle.
-
Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated and clearly labeled hazardous waste container.[6]
-
Disposal Method: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[8] The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[8] Do not empty into drains. [8][9]
Visualizing the Workflow for Safe Handling
To ensure a clear and logical approach to handling this compound, the following workflow diagram outlines the critical steps from preparation to disposal.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. This compound | C9H8O4 | CID 687061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.ie [fishersci.ie]
- 4. tcichemicals.com [tcichemicals.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. leelinework.com [leelinework.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
